molecular formula C9H8O4 B047654 3-(Methoxycarbonyl)benzoic acid CAS No. 1877-71-0

3-(Methoxycarbonyl)benzoic acid

Numéro de catalogue: B047654
Numéro CAS: 1877-71-0
Poids moléculaire: 180.16 g/mol
Clé InChI: WMZNGTSLFSJHMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Methoxycarbonyl)benzoic acid is a high-purity, bifunctional organic building block of significant value in synthetic and medicinal chemistry research. This compound features two distinct reactive sites: a benzoic acid group and a methyl ester group. This bifunctionality allows researchers to employ selective synthetic strategies, such as activating the carboxylic acid for amide coupling while preserving the ester, or hydrolyzing the ester to the corresponding dicarboxylic acid for further diversification. Its primary research applications include serving as a key precursor in the synthesis of complex organic molecules, metal-organic frameworks (MOFs), and pharmaceutical intermediates. The aromatic core provides a rigid scaffold, making it particularly useful in constructing ligands for catalysis and in the design of molecular components for material science. As a reagent, it enables the exploration of structure-activity relationships (SAR) in drug discovery by facilitating the modular assembly of compound libraries. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZNGTSLFSJHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345100
Record name 3-(Methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1877-71-0
Record name 3-(Methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxycarbonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1877-71-0

This technical guide provides a comprehensive overview of 3-(methoxycarbonyl)benzoic acid, a versatile bifunctional molecule utilized by researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical and physical properties, spectral information, synthesis protocols, and its applications as a key building block in the creation of complex molecules.

Chemical and Physical Properties

This compound, also known as monomethyl isophthalate (B1238265) or 3-carbomethoxybenzoic acid, is an aromatic compound containing both a carboxylic acid and a methyl ester functional group.[1][2] This substitution pattern makes it a valuable intermediate, allowing for selective chemical modifications at two distinct positions on the benzene (B151609) ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1877-71-0[1][2]
Molecular Formula C₉H₈O₄[1][2]
Molecular Weight 180.16 g/mol [1]
IUPAC Name This compound[1]
Synonyms mono-Methyl isophthalate, Isophthalic acid monomethyl ester, 3-Carbomethoxybenzoic acid[1]
Appearance White to off-white solid/powder[3] (analog)
Melting Point 194-196 °CVendor Data
pKa Estimated ~3.5-4.0Theoretical
LogP (predicted) 1.8[4]

Note: Some physical properties are based on data for structurally similar compounds or typical vendor specifications.

Table 2: Solubility Profile

SolventSolubilityNotes
Water Slightly soluble, especially in hot water.Benzoic acid solubility is low in cold water.
Methanol (B129727) Soluble[3] (analog)
Ethanol Soluble[3] (analog)
Dimethyl Sulfoxide (DMSO) Soluble[3] (analog)
Dimethylformamide (DMF) Soluble[5] (analog)

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Table 3: Key Spectroscopic Data

TechniqueKey Features and Peaks
¹H NMR Aromatic protons (multiplets, ~7.5-8.5 ppm), Methyl ester protons (singlet, ~3.9 ppm), Carboxylic acid proton (broad singlet, >10 ppm).
¹³C NMR Carbonyl carbons (ester and acid, ~165-170 ppm), Aromatic carbons (~128-135 ppm), Methyl carbon (~52 ppm).[1]
Infrared (IR) Spectroscopy Broad O-H stretch (carboxylic acid, ~2500-3300 cm⁻¹), Strong C=O stretch (ester and acid, ~1680-1730 cm⁻¹), Aromatic C=C stretches (~1400-1600 cm⁻¹).[1]
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z 180.[1]

Synthesis and Experimental Protocols

This compound is typically synthesized via the selective mono-esterification of isophthalic acid. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound from Isophthalic Acid

Objective: To synthesize this compound through Fischer esterification of isophthalic acid.

Materials:

  • Isophthalic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Hydrochloric acid (1M)

  • Dichloromethane (B109758) or Ethyl Acetate

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend isophthalic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 equivalents) to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the mono-ester and di-ester products. The goal is to maximize the formation of the desired mono-ester.

  • Workup: After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.

  • Extraction: Dilute the residue with water and extract with an organic solvent such as dichloromethane or ethyl acetate. To separate the desired product from unreacted diacid and the diester byproduct, perform a liquid-liquid extraction.

    • Wash the organic layer with a saturated sodium bicarbonate solution. The desired this compound will be deprotonated and move to the aqueous layer, while the diester byproduct remains in the organic layer.

    • Separate the aqueous layer.

  • Isolation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until a white precipitate forms (pH ~2-3).

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of this compound makes it a valuable scaffold in medicinal chemistry and a versatile intermediate in multi-step organic synthesis. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] The distinct reactivity of the carboxylic acid and the methyl ester allows for sequential and controlled modifications.

  • Amide Coupling: The carboxylic acid can be readily converted to an amide via coupling with various amines using standard peptide coupling reagents (e.g., DCC, EDC/HOBt).

  • Ester Modification: The methyl ester can be hydrolyzed to the corresponding diacid or converted to other esters via transesterification. It can also be reduced to an alcohol.

This orthogonality is critical in building complex molecular architectures, such as in the synthesis of kinase inhibitors or other targeted therapeutic agents.

Workflow for a Synthetic Application

The following diagram illustrates a typical synthetic workflow utilizing this compound as a starting material for creating a more complex, drug-like molecule.

G A This compound C Amide Coupling (e.g., EDC, HOBt) A->C B Amine (R-NH2) B->C D Protected Amide Intermediate C->D E Ester Hydrolysis (e.g., LiOH, H2O) D->E F Carboxylic Acid Intermediate E->F H Amide Coupling F->H G Second Amine (R'-NH2) G->H I Final Diamide Product H->I

Caption: Synthetic workflow using this compound.

References

An In-depth Technical Guide to the Physical Properties of 3-(Methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-(Methoxycarbonyl)benzoic acid, a compound of interest in various research and development applications. This document is intended to serve as a valuable resource, presenting key data in a structured format, detailing experimental methodologies, and illustrating the relationships between the compound's structure and its physical characteristics.

Core Physical and Chemical Properties

This compound, also known as mono-methyl isophthalate, is an aromatic carboxylic acid ester. Its physical properties are crucial for understanding its behavior in chemical reactions, formulation processes, and biological systems.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₈O₄PubChem[1]
Molecular Weight 180.16 g/mol PubChem[1]
CAS Number 1877-71-0PubChem[1]
Melting Point 194-196 °COakwood Chemical
Boiling Point Experimental data not readily available.
Solubility Predicted LogS (ESOL): -2.25 (1.01 mg/mL)Ambeed.com
pKa Experimental data not readily available.
Predicted XlogP 1.8PubChem[1]

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectrum: Data available, indicating chemical shifts and spin-spin coupling constants.[1]

  • Infrared (IR) Spectrum: Spectral data has been recorded, providing information about the functional groups present in the molecule.[1]

  • Mass Spectrometry (MS): GC-MS data is available, showing the mass-to-charge ratio of the parent ion and its fragments.[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath to ensure uniform heating, a thermometer or temperature probe, and a magnifying lens for observation.

  • Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 10-20 °C/minute) for a preliminary determination. For an accurate measurement, the determination is repeated with a fresh sample, and the temperature is raised slowly (1-2 °C/minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range. A narrow melting point range (typically < 2 °C) is indicative of a pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Methodology:

  • Sample Preparation: Approximately 5-20 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

  • Instrumentation: A high-field NMR spectrometer is used.

  • Data Acquisition: The sample is placed in the spectrometer's magnetic field and irradiated with radiofrequency pulses. The resulting free induction decay (FID) signal is detected.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum displays chemical shifts (in ppm) relative to the reference standard, integration of signals (proportional to the number of protons), and spin-spin coupling patterns (providing information about neighboring protons). For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: For a solid sample, a common method is to prepare a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is intimately mixed with dry KBr powder (100-200 mg) and pressed into a transparent disk using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of mineral oil.

  • Instrumentation: An FT-IR spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded.

  • Data Analysis: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum. The characteristic absorption bands are then correlated to specific functional groups (e.g., C=O, C-O, O-H, C-H).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound and can also reveal structural information through fragmentation patterns.

Methodology:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion (M⁺), providing the molecular weight. The fragmentation pattern can be analyzed to deduce the structure of the molecule.

Visualizations

Logical Relationship of Structural Features to Physical Properties

The following diagram illustrates the relationship between the chemical structure of this compound and its key physical properties.

G A This compound C₉H₈O₄ H Aromatic Ring A->H contains I Carboxylic Acid Group (-COOH) A->I contains J Ester Group (-COOCH₃) A->J contains B Molecular Weight (180.16 g/mol) C Melting Point (Solid State) D Boiling Point (Intermolecular Forces) E Solubility (Polarity) F pKa (Acidity) G Spectroscopic Data (NMR, IR, MS) H->B contributes to H->G gives signals in I->B contributes to I->C H-bonding affects I->D H-bonding affects I->E H-bonding affects I->F determines I->G gives signals in J->B contributes to J->D dipole-dipole forces affect J->E polarity affects J->G gives signals in

References

Navigating the Solubility Landscape of 3-(Methoxycarbonyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the solubility of 3-(Methoxycarbonyl)benzoic acid in organic solvents, a critical parameter for researchers, scientists, and drug development professionals. Due to a lack of publicly available quantitative solubility data for this compound, this document provides a comprehensive overview based on structurally similar and well-documented analogs: 3-methoxybenzoic acid and the parent compound, benzoic acid. The methodologies and comparative data presented herein offer a robust framework for solubility assessment and prediction.

Executive Summary

Understanding the solubility of an active pharmaceutical ingredient (API) or key intermediate like this compound is fundamental for process development, formulation design, and ensuring bioavailability. This guide provides detailed solubility data for analogous compounds, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for solubility screening. This information is intended to serve as a valuable resource for scientists and researchers working with this and related chemical entities.

Comparative Solubility Data

In the absence of specific solubility data for this compound, the following tables summarize the solubility of 3-methoxybenzoic acid and benzoic acid in a range of common organic solvents. This data provides a valuable reference point for estimating the solubility behavior of this compound, given the structural similarities.

Table 1: Solubility of 3-Methoxybenzoic Acid in Various Organic Solvents [1]

SolventTemperature (K)Molar Solubility (mol·L⁻¹)
Methanol278.15 - 323.15Data not available in molar units
Ethanol278.15 - 323.15Data not available in molar units
n-Propanol278.15 - 323.15Data not available in molar units
iso-Propanol278.15 - 323.15Data not available in molar units
n-Butanol278.15 - 323.15Data not available in molar units
iso-Butanol278.15 - 323.15Data not available in molar units
sec-Butanol278.15 - 323.15Data not available in molar units
Formic Acid278.15 - 323.15Data not available in molar units
Acetic Acid278.15 - 323.15Data not available in molar units
Ethyl Formate278.15 - 323.15Data not available in molar units
Methyl Acetate278.15 - 323.15Data not available in molar units
Ethyl Acetate278.15 - 323.15Data not available in molar units
iso-Propyl Acetate278.15 - 323.15Data not available in molar units
Butyl Acetate278.15 - 323.15Data not available in molar units

Note: The referenced study for 3-methoxybenzoic acid provides extensive data in mole fraction, which can be converted to molar solubility with the solvent's density at the given temperature. The study indicates that solubility increases with temperature across all tested solvents.

Table 2: Solubility of Benzoic Acid in Selected Organic Solvents [2]

SolventTemperature (K)Molar Solubility (mol·L⁻¹)
Methanol273.151.948
293.152.351
313.152.757
Ethanol273.151.611
293.151.974
313.152.987
Acetonitrile273.150.6847
293.150.9474
313.151.956
Ethyl Acetate273.15Not Available
293.15Not Available
313.15Not Available
Dichloromethane273.15Not Available
293.15Not Available
313.15Not Available
Toluene273.15Not Available
293.15Not Available
313.15Not Available

Experimental Protocol: Gravimetric Method for Solubility Determination

A widely accepted and robust method for determining the solubility of a solid in a liquid is the gravimetric method.[1] This technique involves saturating a solvent with the solute at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials and Equipment:

  • Analytical balance

  • Thermostatically controlled water bath or shaker

  • Vials with airtight seals

  • Filtration apparatus (e.g., syringe filters)

  • Drying oven

  • This compound (or analog)

  • Selected organic solvents

Procedure:

  • Sample Preparation: Add an excess amount of the solid solute to a pre-weighed vial containing a known mass of the organic solvent.

  • Equilibration: Seal the vial and place it in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known mass of the supernatant (the clear, saturated solution) using a pre-weighed, pre-heated (to the experimental temperature) syringe fitted with a filter to prevent any solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Evaporate the solvent in a drying oven at a temperature that is high enough to remove the solvent but low enough to not cause decomposition of the solute.

  • Mass Determination: After complete evaporation of the solvent, weigh the container with the dried solute.

  • Calculation: The solubility is calculated from the mass of the dissolved solute and the mass of the solvent used.

Logical Workflow for Solubility Screening

The following diagram illustrates a general workflow for screening the solubility of a compound like this compound in various organic solvents. This process is crucial in early-stage development to identify suitable solvents for crystallization, purification, and formulation.

Solubility_Screening_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_output Output A Select Solvents (e.g., alcohols, esters, ketones) C Prepare Slurries (excess solute in each solvent) A->C B Acquire and Characterize Solute (purity, solid form) B->C D Equilibrate at Controlled Temperature C->D E Sample and Filter Supernatant D->E F Determine Solute Concentration (e.g., Gravimetric, HPLC) E->F G Tabulate and Analyze Data F->G H Solubility Profile G->H I Solvent Selection for Downstream Processes H->I

References

Technical Guide: 3-(Methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxycarbonyl)benzoic acid, also known as mono-methyl isophthalate (B1238265), is an aromatic carboxylic acid and ester that serves as a crucial intermediate in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group on a benzene (B151609) ring, makes it a versatile building block, particularly in the synthesis of pharmaceutical compounds and polymers. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and illustrates its synthetic pathway.

Physicochemical and Quantitative Data

A summary of key quantitative data for this compound is presented below. These properties are essential for its application in experimental and industrial settings.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms Mono-methyl isophthalate, Methyl hydrogen isophthalate[1]
CAS Number 1877-71-0[1][2]
Molecular Formula C₉H₈O₄[1][2]
Molecular Weight 180.16 g/mol [1]
Melting Point 194-196 °C[1]
Boiling Point 339.3 °C at 760 mmHg[1][3]
Flash Point 139.6 °C[3]
Appearance White to off-white crystalline powder[1]

Experimental Protocols

The following section details a common and reliable method for the synthesis of this compound. The protocol involves a two-step process starting from isophthalic acid.

Synthesis of this compound via Monoesterification

This procedure outlines the selective monoesterification of isophthalic acid. The first step involves the formation of the diester, dimethyl isophthalate, followed by a controlled partial hydrolysis to yield the desired mono-ester product[4].

Step 1: Synthesis of Dimethyl Isophthalate (Intermediate)

  • Reaction Setup: In a suitable reaction vessel, cool 700 mL of anhydrous methanol (B129727) to 0°C.

  • Reagent Addition: Slowly add 113.3 g (0.96 mol) of thionyl chloride (SOCl₂) to the cooled methanol while stirring.

  • Stirring: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Addition of Starting Material: Add 80 g (0.48 mol) of isophthalic acid to the solution.

  • Reaction: Continue stirring the mixture for 1.5 hours at room temperature.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Neutralize the residue by adding it to an aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the resulting suspension twice with dichloromethane (B109758) (DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to obtain dimethyl isophthalate. This intermediate is typically used in the next step without further purification[4].

Step 2: Synthesis of this compound

  • Reaction Setup: Prepare a solution of 12.4 g (0.31 mol) of sodium hydroxide (B78521) (NaOH) in 200 mL of methanol.

  • Addition of Intermediate: Add the NaOH solution to a solution of 60 g (0.31 mol) of the dimethyl isophthalate (prepared in Step 1) dissolved in 500 mL of methanol.

  • Reaction: Stir the mixture overnight at room temperature.

  • Work-up: Concentrate the mixture under reduced pressure. Dissolve the resulting residue in 500 mL of water.

  • Purification: Extract the aqueous solution with diethyl ether (Et₂O) to remove any unreacted diester.

  • Precipitation: Acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of 2. A white precipitate will form.

  • Isolation: Collect the white precipitate by filtration and dry it under a vacuum to yield the final product, this compound[4].

Synthesis Workflow

The logical flow of the synthesis protocol described above is visualized in the following diagram. This workflow illustrates the transformation of the starting material through an intermediate to the final product, highlighting the key reagents involved in each step.

Synthesis_Workflow IsophthalicAcid Isophthalic Acid (Starting Material) Step1 Step 1: Diesterification IsophthalicAcid->Step1 Reagents1 SOCl₂ Methanol Reagents1->Step1 DimethylIsophthalate Dimethyl Isophthalate (Intermediate) Step1->DimethylIsophthalate Forms Step2 Step 2: Selective Hydrolysis DimethylIsophthalate->Step2 Reagents2 NaOH Methanol, then HCl Reagents2->Step2 FinalProduct This compound (Final Product) Step2->FinalProduct Yields

References

A Technical Guide to 3-(Methoxycarbonyl)benzoic Acid: A Versatile Bifunctional Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-(Methoxycarbonyl)benzoic acid, a key intermediate in organic synthesis. It details the compound's chemical structure, physicochemical properties, a representative synthesis protocol, and its applications in the development of complex chemical entities.

Core Chemical Identity and Properties

This compound, also known as monomethyl isophthalate, is an aromatic organic compound featuring both a carboxylic acid and a methyl ester functional group substituted at the meta-positions of a benzene (B151609) ring.[1][2] This bifunctional nature allows for selective chemical modifications, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

The compound's key identifiers and physicochemical properties are summarized below for reference.

Table 1: Physicochemical and Spectroscopic Data for this compound

Property Value
IUPAC Name This compound
Synonyms Isophthalic acid monomethyl ester, Methyl hydrogen isophthalate[1]
CAS Number 1877-71-0[1][2][3][4]
Molecular Formula C₉H₈O₄[1][2]
Molecular Weight 180.16 g/mol [1][5]
Melting Point 194-196 °C[5]
Appearance White to off-white solid[6]
InChIKey WMZNGTSLFSJHMZ-UHFFFAOYSA-N[1][2]

| SMILES | COC(=O)C1=CC=CC(=C1)C(O)=O[2] |

Synthesis Pathway and Mechanism

The most common and direct synthesis of this compound involves the selective mono-esterification of its parent dicarboxylic acid, isophthalic acid. This reaction is typically performed using methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. The reaction is carefully controlled to favor the formation of the mono-ester over the di-ester by managing stoichiometry and reaction time.

The diagram below illustrates this fundamental synthetic transformation.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Isophthalic_Acid Isophthalic Acid Catalyst + Acid Catalyst (e.g., H₂SO₄) Methanol Methanol (CH₃OH) Product This compound Catalyst->Product Fischer Esterification

Figure 1. Synthesis of this compound.

Generalized Experimental Protocol: Mono-esterification of Isophthalic Acid

The following protocol describes a representative lab-scale synthesis. Researchers should adapt this procedure based on available equipment and safety protocols.

Materials:

  • Isophthalic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Distilled water

  • Sodium bicarbonate (saturated solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend isophthalic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly add the acid catalyst (e.g., thionyl chloride) dropwise to the stirring suspension. A similar procedure using thionyl chloride for esterification is effective for related benzoic acid derivatives.[7]

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for approximately 2-4 hours or until TLC indicates the consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess methanol.

  • Isolation: Add ice-water to the residue, which should cause the product to precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water. To remove any unreacted isophthalic acid, the solid can be dissolved in a saturated sodium bicarbonate solution, filtered, and then re-precipitated by the addition of dilute HCl.

  • Drying: Dry the purified solid under vacuum to yield this compound.

Applications in Research and Drug Development

While direct applications are specific to proprietary development pipelines, the utility of this compound can be inferred from its structural analogues. Compounds with similar bifunctional aromatic scaffolds are pivotal as intermediates and building blocks in several areas:

  • Pharmaceutical Synthesis: Benzoic acid derivatives are crucial precursors for active pharmaceutical ingredients (APIs).[8] The presence of both an acid and an ester allows for sequential coupling reactions (e.g., amidation at the acid site and hydrolysis/transesterification at the ester site), enabling the construction of complex drug candidates for indications such as anti-inflammatory and cardiovascular diseases.[8]

  • Agrochemicals and Dyes: The structure serves as a scaffold for creating new agrochemicals and specialty dyes.[9]

  • Materials Science: It can be used as a monomer or a cross-linking agent in the synthesis of specialty polyesters and other polymers.

The workflow for utilizing this intermediate in a drug discovery context is outlined below.

Logical_Workflow Start 3-(Methoxycarbonyl) benzoic acid Amidation Selective Amidation (at -COOH) Start->Amidation R-NH₂ Hydrolysis Ester Hydrolysis (at -COOCH₃) Start->Hydrolysis H₂O, H⁺/OH⁻ Deriv1 Amide Intermediate Amidation->Deriv1 Deriv2 Carboxylic Acid Intermediate Hydrolysis->Deriv2 Coupling1 Further Coupling Deriv1->Coupling1 Coupling2 Further Coupling Deriv2->Coupling2 Final Complex Target Molecule (e.g., API) Coupling1->Final Coupling2->Final

Figure 2. Utilization workflow in synthetic chemistry.

References

An In-depth Technical Guide to 3-(Methoxycarbonyl)benzoic Acid and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Methoxycarbonyl)benzoic acid, a versatile chemical compound utilized in various research and development applications, particularly within the pharmaceutical industry. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a building block in the development of therapeutic agents.

Chemical Identity and Synonyms

This compound is an aromatic carboxylic acid and a methyl ester. It is crucial for researchers to be familiar with its various synonyms to effectively search databases and literature.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier Source
Systematic Name This compoundIUPAC
CAS Number 1877-71-0[1][2]
Molecular Formula C9H8O4[1][2]
Molecular Weight 180.16 g/mol [1]
Common Synonyms Mono-methyl isophthalate (B1238265)[1]
3-Carbomethoxybenzoic acid[1]
Methyl 3-carboxybenzoate[1]
Isophthalic acid monomethyl ester[1]
Methyl hydrogen isophthalate[1]
InChI Key WMZNGTSLFSJHMZ-UHFFFAOYSA-N[1][2]
SMILES COC(=O)C1=CC=CC(=C1)C(=O)O[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's physical and spectral properties is essential for its application in experimental settings.

Table 2: Physicochemical Properties of this compound

Property Value Source
Melting Point 194-196 °C
XLogP3 1.8[3]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]

Table 3: Spectroscopic Data for this compound

Spectroscopy Type Key Data Points Source
¹H NMR Chemical shifts (δ) in ppm. Specific peak assignments can be complex due to splitting patterns.[4]
¹³C NMR Provides information on the carbon skeleton.[1]
Mass Spectrometry (GC-MS) m/z Top Peak: 180, 2nd Highest: 65, 3rd Highest: 121[1]
Infrared (IR) Spectroscopy Data available from NIST WebBook.[5]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound, also known as Mono-methyl isophthalate, can be achieved through the selective hydrolysis of dimethyl isophthalate. The following is a representative experimental protocol.

Protocol 1: Synthesis via Hydrolysis of Dimethyl Isophthalate [6]

Materials:

Procedure:

  • Preparation of Dimethyl Isophthalate:

    • Slowly add thionyl chloride (SOCl2, 113.3g, 0.96mol) to 700mL of anhydrous methanol at 0°C.

    • After stirring at room temperature for 1 hour, add isophthalic acid (80g, 0.48mol) and continue stirring for 1.5 hours.

    • Concentrate the mixture and quench with an aqueous solution of NaHCO3.

    • Extract the resulting suspension twice with DCM.

    • Combine the organic layers, dry with Na2SO4, filter, and concentrate to obtain dimethyl isophthalate.

  • Selective Hydrolysis:

    • To a solution of dimethyl isophthalate in a suitable solvent, add a solution of NaOH (12.4g, 0.31mol) in 200mL of MeOH.

    • Monitor the reaction progress to ensure mono-hydrolysis.

    • Upon completion, neutralize the reaction mixture with HCl to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to yield this compound.

Workflow for Synthesis of this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: Selective Hydrolysis Isophthalic Acid Isophthalic Acid Esterification Reaction Esterification Reaction Isophthalic Acid->Esterification Reaction Methanol + SOCl2 Methanol + SOCl2 Methanol + SOCl2->Esterification Reaction Dimethyl Isophthalate Dimethyl Isophthalate Esterification Reaction->Dimethyl Isophthalate Hydrolysis Reaction Hydrolysis Reaction Dimethyl Isophthalate->Hydrolysis Reaction NaOH in Methanol NaOH in Methanol NaOH in Methanol->Hydrolysis Reaction Neutralization (HCl) Neutralization (HCl) Hydrolysis Reaction->Neutralization (HCl) This compound This compound Neutralization (HCl)->this compound

Caption: Synthesis workflow for this compound.

Role in Drug Discovery and Development

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, serving as building blocks for a wide range of therapeutic agents.[7] While specific signaling pathway involvement for this compound is not extensively documented in readily available literature, its structural motifs are present in molecules targeting various biological pathways.

Derivatives of hydroxybenzoic acids, which are structurally related to this compound, have been investigated as inhibitors of several enzymes. For example, they have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity.[7]

Generalized Signaling Pathway Inhibition

The following diagram illustrates a generalized mechanism by which a derivative of a benzoic acid, such as a molecule synthesized from this compound, could act as an enzyme inhibitor.

G Active_Enzyme Active Enzyme (e.g., PTP1B) Enzyme_Substrate_Complex Enzyme-Substrate Complex Active_Enzyme->Enzyme_Substrate_Complex Binds Inactive_Complex Enzyme-Inhibitor Complex (Inactive) Active_Enzyme->Inactive_Complex Inhibited by Substrate Substrate Substrate->Enzyme_Substrate_Complex Product Product Enzyme_Substrate_Complex->Product Catalysis Inhibitor Benzoic Acid Derivative Inhibitor->Inactive_Complex

Caption: Generalized mechanism of enzyme inhibition.

This guide serves as a foundational resource for professionals engaged in research and drug development. The provided data and protocols are intended to facilitate the effective use of this compound in the synthesis of novel chemical entities with therapeutic potential.

References

An In-depth Technical Guide to the Isomers of (Methoxycarbonyl)benzoic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Methoxycarbonyl)benzoic acid, with the chemical formula C₉H₈O₄, exists as three primary positional isomers: 2-(methoxycarbonyl)benzoic acid, 3-(methoxycarbonyl)benzoic acid, and 4-(methoxycarbonyl)benzoic acid.[1][2] These compounds are bifunctional aromatic molecules containing both a carboxylic acid and a methyl ester group attached to a benzene (B151609) ring. The relative positions of these functional groups significantly influence their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of these isomers, with a focus on data and methodologies relevant to researchers in the chemical and pharmaceutical sciences.

Physicochemical Properties

The positional isomerism of the methoxycarbonyl and carboxyl groups on the benzene ring leads to distinct physicochemical properties. A summary of key quantitative data for the three primary isomers is presented in Table 1.

Table 1: Physicochemical Properties of (Methoxycarbonyl)benzoic Acid Isomers

Property2-(Methoxycarbonyl)benzoic acidThis compound4-(Methoxycarbonyl)benzoic acid
Synonyms Monomethyl phthalate (B1215562), Methyl hydrogen phthalateMethyl hydrogen isophthalateMono-methyl terephthalate
CAS Number 4376-18-5[1]1877-71-0[3]1679-64-7
Molecular Weight ( g/mol ) 180.16[1]180.16[3]180.16[4]
Melting Point (°C) 81-84[5]105-107220-223[4]
Boiling Point (°C) 328.9 (Predicted)[6]170-172 (at 10 mmHg)-
Water Solubility Insoluble[6]Soluble in hot water-
Appearance White to light yellow powder/crystal--

Synthesis and Experimental Protocols

The synthesis of (methoxycarbonyl)benzoic acid isomers can be achieved through several established methods. The most common approaches involve the selective esterification of the corresponding dicarboxylic acids or the controlled hydrolysis of the corresponding dimethyl esters.

Synthesis of 2-(Methoxycarbonyl)benzoic Acid

This isomer is commonly synthesized by the partial hydrolysis of dimethyl phthalate or the direct esterification of phthalic anhydride (B1165640).[5]

Experimental Protocol: Esterification of Phthalic Anhydride [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1 equivalent) in an excess of methanol (B129727).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or iron(III) chloride.[5]

  • Reflux: Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove any unreacted phthalic acid and the acid catalyst.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude 2-(methoxycarbonyl)benzoic acid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthesis of this compound

The synthesis of the meta-isomer can be achieved by the mono-esterification of isophthalic acid.

Experimental Protocol: Mono-esterification of Isophthalic Acid

  • Reaction Setup: In a round-bottom flask, suspend isophthalic acid (1 equivalent) in a large excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid catalyst (e.g., concentrated sulfuric acid).

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction time will need to be carefully controlled to favor the formation of the mono-ester over the di-ester. Monitor the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture and remove the excess methanol by distillation. Add water to the residue to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining isophthalic acid and catalyst.

  • Purification: The crude product can be further purified by recrystallization.

Synthesis of 4-(Methoxycarbonyl)benzoic Acid

Similar to the meta-isomer, the para-isomer is synthesized from its corresponding dicarboxylic acid, terephthalic acid.

Experimental Protocol: Mono-esterification of Terephthalic Acid

  • Reaction Setup: Suspend terephthalic acid (1 equivalent) in a large excess of methanol in a round-bottom flask fitted with a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux: Reflux the mixture with stirring. Due to the lower reactivity of terephthalic acid, longer reaction times or higher temperatures (using a sealed vessel) may be necessary. Monitor the formation of the mono-ester.

  • Work-up: After cooling, the product may precipitate from the reaction mixture. If not, reduce the volume of methanol and add water to induce precipitation.

  • Isolation: Filter the solid product and wash thoroughly with water.

  • Purification: Recrystallize the crude 4-(methoxycarbonyl)benzoic acid from a suitable solvent.

G General Synthesis Workflow A Dicarboxylic Acid (Phthalic, Isophthalic, or Terephthalic Acid) D Reaction Mixture A->D B Methanol (Excess) B->D C Acid Catalyst (e.g., H2SO4) C->D E Reflux D->E F Work-up (Solvent Removal, Extraction) E->F G Crude Product F->G H Purification (Recrystallization) G->H I Pure (Methoxycarbonyl)benzoic Acid Isomer H->I

General Synthetic Workflow

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and characterization of the (methoxycarbonyl)benzoic acid isomers. The distinct substitution patterns result in unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the aromatic protons are highly informative for distinguishing between the isomers.

  • 2-(methoxycarbonyl)benzoic acid: Will show a more complex multiplet pattern for the four adjacent aromatic protons.

  • This compound: Will exhibit a more distinct pattern with protons at different positions relative to the two functional groups.

  • 4-(methoxycarbonyl)benzoic acid: Due to its symmetry, it will display a simpler spectrum, typically with two doublets for the chemically equivalent aromatic protons.

¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbons and the aromatic carbons provide further structural confirmation. The chemical shift of the carboxylic acid carbon is typically found further downfield than the ester carbonyl carbon. The symmetry of the para-isomer will result in fewer signals in the aromatic region compared to the ortho and meta isomers.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will show characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band typically around 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the C=O stretch of the ester (around 1720 cm⁻¹).[7] The fingerprint region (below 1500 cm⁻¹) will contain bands corresponding to the C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the benzene ring.

Experimental Protocol: Spectroscopic Analysis

  • Sample Preparation (NMR): Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H and ¹³C NMR Acquisition: Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation (IR): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • IR Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Applications in Drug Development and Research

While the simple (methoxycarbonyl)benzoic acid isomers themselves are not typically active pharmaceutical ingredients, they serve as crucial building blocks and intermediates in the synthesis of more complex and biologically active molecules.[1][8] The benzoic acid scaffold is a well-established pharmacophore in medicinal chemistry.[9]

Structure-Activity Relationship (SAR) Studies

The differential positioning of the carboxyl and methoxycarbonyl groups allows for the systematic exploration of structure-activity relationships. These groups can be further modified to modulate properties such as:

  • Solubility and Lipophilicity: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.

  • Target Binding: The carboxylic acid can act as a key hydrogen bond donor/acceptor or a point for salt formation, while the ester can be involved in hydrophobic interactions.

  • Metabolic Stability: The ester group can be designed as a prodrug moiety, which is hydrolyzed in vivo to release the active carboxylic acid.

Derivatives of these isomers have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][10] For instance, substituted benzoic acids are known to interact with various biological targets, including enzymes and receptors.[9]

G Conceptual SAR Workflow cluster_0 Isomer Library A 2-(methoxycarbonyl) benzoic acid D Chemical Modification (e.g., amidation, further esterification) A->D B 3-(methoxycarbonyl) benzoic acid B->D C 4-(methoxycarbonyl) benzoic acid C->D E Library of Derivatives D->E F Biological Screening (e.g., enzyme assays, cell-based assays) E->F G Hit Identification F->G H Lead Optimization G->H I Preclinical Development H->I

Conceptual SAR Workflow

Conclusion

The isomers of (methoxycarbonyl)benzoic acid are versatile chemical compounds with distinct properties that make them valuable tools in research and development. Their straightforward synthesis and the differential reactivity of their two functional groups provide a platform for the creation of diverse molecular architectures. A thorough understanding of their individual characteristics, as detailed in this guide, is essential for their effective application in organic synthesis, materials science, and the rational design of novel therapeutic agents.

References

3-carbomethoxybenzoic acid safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 3-Carbomethoxybenzoic Acid

This guide provides a comprehensive overview of the safety data for 3-(Methoxycarbonyl)benzoic acid (also known as 3-carbomethoxybenzoic acid), intended for researchers, scientists, and professionals in drug development. It covers hazard identification, handling procedures, and toxicological properties based on available data.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 3-Carbomethoxybenzoic acid, Methyl 3-carboxybenzoate
CAS Number 1877-71-0[1]
Molecular Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [1]
Structure (Image of the chemical structure of this compound)

Hazard Identification and Classification

Based on aggregated GHS data, this compound presents several potential hazards. While a significant percentage of notifications to the ECHA C&L Inventory indicate that this chemical does not meet GHS hazard criteria, a notable portion reports the following classifications.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

GHS Pictogram:

  • ! (Exclamation Mark)

Signal Word:

  • Warning [1]

Precautionary Statements: A comprehensive list of precautionary statements includes:

  • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[1][3]

  • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[1]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1]

Physical and Chemical Properties

The following table summarizes the available quantitative data on the physical and chemical properties of this compound.

PropertyValue
Melting Point 194-196 °C[2]
Boiling Point No data available
Density No data available
Solubility No data available
Vapor Pressure No data available
Flash Point No data available
XlogP 1.8[1]

Toxicological Information

Detailed toxicological studies for this compound have not been widely published. Much of the available information is qualitative, derived from GHS classifications.[4]

Toxicity EndpointData
Acute Oral Toxicity Harmful if swallowed (H302).[2] No quantitative LD50 data available.
Acute Dermal Toxicity No data available.
Acute Inhalation Toxicity No data available.
Skin Corrosion/Irritation Causes skin irritation (H315).[1]
Serious Eye Damage/Irritation Causes serious eye irritation (H319).[1]
Respiratory/Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available.
Reproductive Toxicity No data available.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (H335).[1]
Specific Target Organ Toxicity (Repeated Exposure) No data available.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

FirstAid_Flowchart cluster_routes Route of Exposure cluster_actions Immediate Actions start Exposure Event inhalation Inhalation skin Skin Contact eye Eye Contact ingestion Ingestion action_inhale Move to fresh air. If not breathing, give artificial respiration. inhalation->action_inhale P304+P340 action_skin Wash off with soap and plenty of water. Remove contaminated clothing. skin->action_skin P302+P352 action_eye Rinse with water for at least 15 minutes. Remove contact lenses if present. eye->action_eye P305+P351+P338 action_swallow Rinse mouth with water. Do NOT induce vomiting. ingestion->action_swallow P301+P312 end_node Consult a Physician / Seek Immediate Medical Attention action_inhale->end_node action_skin->end_node action_eye->end_node action_swallow->end_node

Caption: First aid procedures following exposure to 3-carbomethoxybenzoic acid.

Handling and Storage

Proper handling and storage are crucial to minimize risk.

Handling_Storage_Diagram Safe Handling and Storage Protocol cluster_handling Handling Procedures cluster_storage Storage Conditions n1 Work in a well-ventilated area or under a fume hood n2 Avoid dust formation and accumulation n3 Wear Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) n4 Avoid contact with skin, eyes, and clothing n5 Wash hands thoroughly after handling end_node Chemical Use / Disposal n5->end_node s1 Keep container tightly closed s2 Store in a cool, dry place s3 Store away from incompatible materials (e.g., strong oxidizing agents) s4 Store locked up (P405) s4->end_node start Chemical Received start->n1 start->s1

Caption: Logical workflow for the safe handling and storage of chemical substances.

Experimental Protocols: Standardized Methodologies

While specific experimental reports for this compound are not publicly available, the toxicological data presented in safety data sheets are generated using internationally recognized and standardized protocols. The most common are the OECD Guidelines for the Testing of Chemicals.[5][6][7] These guidelines ensure that data is reliable and comparable across different laboratories and regulatory bodies.

The health effects of a chemical are evaluated according to methods detailed in Section 4 of the OECD Guidelines.[5][8] Key tests relevant to the hazards of this compound would include:

  • Acute Oral Toxicity (OECD 420, 423, or 425): These tests are used to determine the LD50 of a substance. The protocols involve administering the chemical to animals (typically rats) in a single dose and observing them for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Acute Dermal Irritation/Corrosion (OECD 404): This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion. A small amount of the chemical is applied to the shaved skin of an animal (typically a rabbit) and the site is observed for signs of erythema (redness) and edema (swelling) over several days.

  • Acute Eye Irritation/Corrosion (OECD 405): This test evaluates the potential for a chemical to cause serious eye damage. The substance is applied to one eye of an animal (typically a rabbit), and the effects on the cornea, iris, and conjunctiva are scored and recorded at specific intervals.

The diagram below illustrates a generalized workflow for a toxicological study based on these OECD principles.

Experimental_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Analysis & Reporting p1 Select OECD Guideline (e.g., OECD 404) p2 Dose Level Selection & Justification p1->p2 p3 Animal Model Selection & Acclimatization p2->p3 e1 Dose Administration (e.g., Dermal Application) p3->e1 e2 Observation Period (e.g., 14 days) e1->e2 e3 Record Clinical Signs (e.g., Erythema, Edema) e2->e3 a1 Pathology & Histology (if applicable) e3->a1 a2 Data Analysis & Statistical Evaluation a1->a2 a3 Final Study Report & Classification a2->a3

Caption: Generalized workflow for an in-vivo toxicology study.

Conclusion

This compound is a chemical that should be handled with care, given its potential to cause skin, eye, and respiratory irritation, and harm if swallowed. While comprehensive toxicological data is limited, adherence to the GHS precautionary statements, proper use of personal protective equipment, and correct handling and storage procedures are essential for ensuring safety in a research and development setting. All work should be conducted based on a thorough risk assessment specific to the planned experimental conditions.

References

In-Depth Technical Guide to the Spectral Data of mono-Methyl Isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for mono-methyl isophthalate (B1238265), a key chemical intermediate. Due to the limited availability of public experimental spectra, this guide utilizes predicted data from reputable modeling sources to provide a detailed analysis of its spectroscopic characteristics. This information is crucial for the identification, characterization, and quality control of mono-methyl isophthalate in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectral data for mono-methyl isophthalate across various analytical techniques.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
8.65s1HAr-H (Position 2)
8.28d1HAr-H (Position 4 or 6)
8.15d1HAr-H (Position 6 or 4)
7.60t1HAr-H (Position 5)
3.94s3H-OCH₃
~11-13br s1H-COOH

Note: Predicted in DMSO-d₆. The chemical shift of the carboxylic acid proton can vary significantly based on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmCarbon TypeAssignment
166.5C-COOH
165.8C-COOCH₃
134.5CHAr-C (Position 4 or 6)
133.0CAr-C (Position 1)
131.0CAr-C (Position 3)
130.5CHAr-C (Position 5)
129.8CHAr-C (Position 2)
129.2CHAr-C (Position 6 or 4)
52.5CH₃-OCH₃

Note: Predicted in DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectroscopy Peak List
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2500BroadO-H stretch (Carboxylic Acid)
~3050MediumC-H stretch (Aromatic)
~2960WeakC-H stretch (Methyl)
~1725StrongC=O stretch (Ester)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, 1450MediumC=C stretch (Aromatic)
~1250StrongC-O stretch (Ester and Carboxylic Acid)
Table 4: Predicted Mass Spectrometry (Electron Ionization) Peak List
m/zRelative Intensity (%)Assignment
180100[M]⁺ (Molecular Ion)
16380[M-OH]⁺
14995[M-OCH₃]⁺
12160[M-COOCH₃]⁺
9140[C₇H₇]⁺
7730[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of mono-methyl isophthalate in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

  • Sample Preparation: Place a small amount of the solid mono-methyl isophthalate powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation: Dissolve a small amount of mono-methyl isophthalate in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a GC-MS system with an electron ionization (EI) source.

  • Gas Chromatography:

    • Inject 1 µL of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms).

    • A typical temperature program would be to hold at 50°C for 1 minute, then ramp up to 250°C at 10°C/minute.

  • Mass Spectrometry:

    • The mass spectrometer is set to scan a mass range of m/z 40-400.

    • The ionization energy is typically set at 70 eV.

Visualizations

Experimental and Data Analysis Workflows

The following diagrams illustrate the logical flow of the experimental and data analysis processes for characterizing mono-methyl isophthalate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample mono-Methyl Isophthalate (Solid) NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Direct Solid Placement Sample->IR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample NMR NMR Spectroscopy (¹H and ¹³C) NMR_Sample->NMR IR FT-IR Spectroscopy (ATR) IR_Sample->IR GCMS GC-MS Analysis MS_Sample->GCMS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Chromatogram & Mass Spectra GCMS->MS_Data

Caption: General experimental workflow for the spectroscopic analysis of mono-methyl isophthalate.

data_analysis_workflow cluster_input Input Data cluster_interpretation Interpretation cluster_output Output NMR_Spec ¹H & ¹³C NMR Spectra NMR_Interp Chemical Shifts Coupling Constants Integration NMR_Spec->NMR_Interp IR_Spec IR Spectrum IR_Interp Functional Group Identification IR_Spec->IR_Interp MS_Spec Mass Spectrum MS_Interp Molecular Ion Peak Fragmentation Pattern MS_Spec->MS_Interp Structure Structural Confirmation of mono-Methyl Isophthalate NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Caption: Logical workflow for the analysis and interpretation of spectral data.

An In-depth Technical Guide to the Theoretical pKa of 3-(Methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical acid dissociation constant (pKa) of 3-(Methoxycarbonyl)benzoic acid. It encompasses computational estimations, established theoretical frameworks, and detailed experimental protocols for empirical validation.

Executive Summary

The acidity of a molecule, quantified by its pKa value, is a critical parameter in drug development and chemical research, influencing properties such as solubility, absorption, and receptor binding. This document focuses on this compound, providing a theoretical pKa value derived from the Hammett equation. Additionally, it outlines a comprehensive experimental protocol for the determination of this value via potentiometric titration, ensuring a robust correlation between theoretical and empirical data.

Theoretical pKa Values

Hammett Equation Estimation

The Hammett equation is given by:

log(K/K₀) = σρ

For the dissociation of substituted benzoic acids in water at 25°C, the reaction constant (ρ) is defined as 1. The equation can be expressed in terms of pKa:

pKa = pKa(benzoic acid) - σ

  • pKa of unsubstituted benzoic acid: The accepted pKa of benzoic acid in water at 25°C is approximately 4.20.[1][2][3][4][5]

  • Hammett substituent constant (σ) for meta-methoxycarbonyl (-COOCH₃): The σ value for a methoxycarbonyl group in the meta position is reported as +0.33 to +0.37.[6][7] This positive value indicates that the methoxycarbonyl group is electron-withdrawing, which increases the acidity of the carboxylic acid.

Using these values, the theoretical pKa of this compound is calculated as follows:

  • Using σ = +0.33: pKa = 4.20 - 0.33 = 3.87

  • Using σ = +0.37: pKa = 4.20 - 0.37 = 3.83

This estimation suggests that the methoxycarbonyl group at the meta position increases the acidity of the benzoic acid backbone.

Data Summary

The following table summarizes the theoretical pKa values for this compound.

ParameterValueSource
pKa of Benzoic Acid (reference)~4.20[1][2][3][4][5]
Hammett Constant (σ) for meta-COOCH₃+0.33 to +0.37[6][7]
Estimated pKa of this compound 3.83 - 3.87 Calculated via the Hammett Equation

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound. The following protocol provides a detailed methodology for the determination of the pKa of this compound.

Materials and Equipment
  • This compound (high purity)

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water (high purity, boiled to remove CO₂)

  • pH meter with a combination glass electrode (calibrated)

  • Magnetic stirrer and stir bar

  • 25 mL burette (Class A)

  • Beakers and volumetric flasks (Class A)

Procedure
  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 0.18 g of this compound (to achieve a concentration around 0.01 M in 100 mL).

    • Dissolve the compound in a minimal amount of ethanol (B145695) if necessary, and then dilute with deionized water in a 100 mL volumetric flask.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the temperature of the experiment (typically 25°C).

  • Titration:

    • Pipette 50.0 mL of the analyte solution into a beaker.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution.

    • Allow the pH reading to stabilize.

    • Begin the titration by adding small increments (e.g., 0.1-0.2 mL) of the standardized 0.1 M NaOH solution from the burette.

    • Record the pH value after each addition, allowing the reading to stabilize before the next increment.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to obtain the titration curve.

    • Determine the equivalence point (Vₑ), which is the point of steepest inflection on the curve. This can be more accurately determined from the peak of the first derivative plot (ΔpH/ΔV vs. V).

    • The pKa is equal to the pH at the half-equivalence point (Vₑ/2).

Logical and Experimental Workflow

The following diagrams illustrate the key chemical and procedural aspects of this guide.

Dissociation_Equilibrium cluster_products This compound (HA) This compound (HA) Conjugate Base (A⁻) Conjugate Base (A⁻) This compound (HA)->Conjugate Base (A⁻) Dissociation (Ka) Proton (H⁺) Proton (H⁺) Conjugate Base (A⁻)->this compound (HA) Association

Caption: Dissociation equilibrium of this compound.

Experimental_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution C Titrate with NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point (Vₑ) E->F G Calculate pKa at Vₑ/2 F->G

References

The Enduring Legacy of the Benzoic Acid Scaffold: A Technical Guide to its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

First isolated in the 16th century, benzoic acid, a simple aromatic carboxylic acid, has proven to be a remarkably versatile scaffold in the field of medicinal chemistry. Its derivatives have given rise to a vast array of therapeutic agents, demonstrating efficacy across a wide spectrum of diseases. The inherent tunability of the phenyl ring allows for precise modification of steric, electronic, and lipophilic properties, enabling the design of compounds with optimized pharmacological and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the discovery and development of benzoic acid derivatives, with a focus on their applications as anti-inflammatory, anticancer, and enzyme-inhibiting agents. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways and drug discovery workflows are presented to serve as a practical resource for professionals in the field.

Anti-inflammatory Derivatives: VLA-4 Antagonists

A significant class of anti-inflammatory benzoic acid derivatives functions as antagonists of Very Late Antigen-4 (VLA-4), an integrin protein that plays a crucial role in leukocyte adhesion and trafficking. By blocking the interaction between VLA-4 and its ligand, VCAM-1, these compounds can mitigate inflammatory responses.

Synthesis of a Diphenylurea Benzoic Acid Derivative

A series of potent, orally active VLA-4 antagonists based on a diphenylurea benzoic acid scaffold have been developed. The synthesis of a representative compound is detailed below.

Experimental Protocol: Synthesis of 4-({[3-chloro-4-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)phenyl]acetyl}amino)benzoic acid

  • Step 1: Synthesis of methyl 4-({[3-chloro-4-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)phenyl]acetyl}amino)benzoate: To a solution of (3-chloro-4-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)phenyl)acetic acid (1.0 g, 2.4 mmol) in N,N-dimethylformamide (DMF, 10 mL) is added methyl 4-aminobenzoate (B8803810) (0.36 g, 2.4 mmol), 1-hydroxybenzotriazole (B26582) (HOBt, 0.32 g, 2.4 mmol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI, 0.55 g, 2.9 mmol). The mixture is stirred at room temperature for 16 hours. The reaction mixture is then poured into water and the resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.

  • Step 2: Hydrolysis to 4-({[3-chloro-4-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)phenyl]acetyl}amino)benzoic acid: The crude product from Step 1 is suspended in a mixture of tetrahydrofuran (B95107) (THF, 10 mL) and methanol (B129727) (10 mL). A solution of lithium hydroxide (B78521) monohydrate (0.20 g, 4.8 mmol) in water (5 mL) is added, and the mixture is stirred at room temperature for 4 hours. The organic solvents are removed under reduced pressure, and the aqueous residue is acidified with 1N HCl. The resulting precipitate is collected by filtration, washed with water, and dried to yield the final product. The product can be further purified by column chromatography on silica (B1680970) gel.

Biological Evaluation: VLA-4 Adhesion Assay

The inhibitory activity of the synthesized compounds on VLA-4 mediated cell adhesion can be evaluated using a flow cytometry-based assay with a VLA-4-expressing cell line, such as Jurkat cells.

Experimental Protocol: Flow Cytometry-Based VLA-4 Adhesion Assay

  • Cell Preparation: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Prior to the assay, cells are washed and resuspended in assay buffer (e.g., HBSS with 10 mM HEPES, 1 mM CaCl2, 1 mM MgCl2, and 0.2% BSA).

  • Compound Incubation: Cells (e.g., 1 x 10^6 cells/mL) are pre-incubated with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.

  • Adhesion Induction: The cells are then transferred to 96-well plates coated with VCAM-1/Fc chimera (e.g., 1 µg/mL).

  • Incubation and Washing: The plate is incubated for 30-60 minutes at 37°C to allow for cell adhesion. Non-adherent cells are removed by gentle washing with the assay buffer.

  • Quantification of Adherent Cells: The number of adherent cells is quantified. For flow cytometry, adherent cells are detached using an EDTA-containing buffer. The cells are then stained with a viability dye (e.g., propidium (B1200493) iodide) and analyzed on a flow cytometer. The number of viable, adherent cells is determined for each treatment condition.

  • Data Analysis: The percentage of adhesion inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration.

Quantitative Data

The following table summarizes the VLA-4 inhibitory activity of a series of diphenylurea benzoic acid derivatives.

CompoundR1R2IC50 (nM)[1]
1a HH1.2
1b ClH0.51
1c BrH0.48
1d HF0.89
1e ClF0.35

Anticancer Derivatives

The benzoic acid scaffold is a prominent feature in numerous anticancer agents, with derivatives exhibiting a range of mechanisms, including inhibition of receptor tyrosine kinases (RTKs).

Signaling Pathway: Ras-Raf-MEK-ERK Pathway

Many benzoic acid-based anticancer agents target the Ras-Raf-MEK-ERK signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[2][3][4][5][6]

Ras_Raf_MEK_ERK_Pathway cluster_ras GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Activates Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GTP replaces GDP Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates BenzoicAcidDerivative Benzoic Acid Derivative (Inhibitor) BenzoicAcidDerivative->Raf Inhibits

Figure 1: The Ras-Raf-MEK-ERK signaling pathway and a potential point of inhibition by a benzoic acid derivative.
Synthesis of a Nitrofuran-Containing Benzoic Acid Derivative

Certain benzoic acid derivatives incorporating a nitrofuran moiety have demonstrated potent anticancer activity.

Experimental Protocol: Synthesis of 4-(((5-nitrofuran-2-yl)methylene)amino)benzoic acid

To a solution of 4-aminobenzoic acid (1.37 g, 10 mmol) in ethanol (B145695) (50 mL) is added 5-nitro-2-furaldehyde (B57684) (1.41 g, 10 mmol) and a few drops of glacial acetic acid. The mixture is refluxed for 4 hours. Upon cooling, a yellow precipitate forms. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product.

Biological Evaluation: MTT Assay for Cytotoxicity

The cytotoxic effects of the synthesized compounds on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][7][8][9][10][11][12]

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and allowed to adhere overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included. The plate is incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. IC50 values are determined from the dose-response curves.

Quantitative Data

The following table presents the cytotoxic activity of a series of nitrofuran-containing benzoic acid derivatives against the HCT-116 human colon cancer cell line.

CompoundR GroupIC50 (µM)[13]
2a H8.8
2b -CH2-Morpholine5.2
2c -CH2-Piperidine3.1
2d -CH2-N-methylpiperazine1.62

Multi-Target Enzyme Inhibitors

Benzoic acid derivatives have been successfully designed as inhibitors of multiple enzymes, a strategy that can be particularly effective in treating complex diseases like Alzheimer's, which involves multiple pathological pathways.

Synthesis of a Tetrahydroisoquinolynyl-Benzoic Acid Derivative

Novel tetrahydroisoquinolynyl-benzoic acid derivatives have been synthesized and shown to act as dual inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs).[6][14]

Experimental Protocol: Synthesis of a Tetrahydroisoquinolynyl-Benzoic Acid Derivative

  • General Procedure: A mixture of a substituted benzoic acid (1 equivalent), 1,2,3,4-tetrahydroisoquinoline (B50084) (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene (B28343) is refluxed with a Dean-Stark trap for 12-24 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired product.

Biological Evaluation: Enzyme Inhibition Assays

The inhibitory activity against AChE is commonly determined using the spectrophotometric method developed by Ellman.[2][5][7][15][16][17][18][19]

Experimental Protocol: Ellman's Method

  • Reagent Preparation:

    • Phosphate (B84403) Buffer: 0.1 M, pH 8.0.

    • DTNB (Ellman's Reagent): 10 mM in phosphate buffer.

    • Acetylthiocholine Iodide (ATCI): 14 mM in deionized water.

    • AChE Solution: 0.2 U/mL in phosphate buffer.

  • Assay Procedure (96-well plate):

    • To each well, add 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

    • Add 10 µL of the AChE solution to initiate the pre-incubation. Incubate for 10 minutes at 25°C.

    • Start the reaction by adding 10 µL of the ATCI solution.

  • Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min). The percent inhibition is calculated relative to the control (no inhibitor). Ki values are determined from Dixon plots.

The esterase activity of CA is assayed by monitoring the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA).[17][18][20][21][22]

Experimental Protocol: CA Esterase Activity Assay

  • Reagent Preparation:

    • Tris-SO4 Buffer: 0.05 M, pH 7.4.

    • p-Nitrophenyl Acetate (p-NPA): 3 mM in acetonitrile.

    • CA Solution: Purified human carbonic anhydrase isoenzymes (hCA I and hCA II).

  • Assay Procedure (Cuvette):

    • In a cuvette, mix 1.4 mL of Tris-SO4 buffer, 0.1 mL of the enzyme solution, and 0.1 mL of the test compound solution.

    • Initiate the reaction by adding 1.0 mL of the p-NPA solution.

  • Measurement: Monitor the increase in absorbance at 348 nm for 3 minutes at 25°C using a spectrophotometer.

  • Data Analysis: The inhibitory effect is determined by comparing the enzymatic rate in the presence and absence of the inhibitor. Ki values are calculated from Lineweaver-Burk plots.

Quantitative Data

The following table summarizes the inhibitory activity of selected tetrahydroisoquinolynyl-benzoic acid derivatives against hCA I, hCA II, and AChE.[6]

CompoundhCA I Ki (nM)hCA II Ki (nM)AChE Ki (nM)
6c 45.2 ± 6.858.1 ± 9.333.00 ± 0.29
6e 33.7 ± 4.142.5 ± 5.718.78 ± 0.09
6f 28.9 ± 3.536.4 ± 4.913.62 ± 0.21

Drug Discovery Workflow: Hit-to-Lead Optimization

The process of discovering and developing new drugs, including those based on the benzoic acid scaffold, often follows a structured workflow from an initial "hit" to a "lead" compound with improved properties.[11][12][23][24][25][26][27]

Hit_to_Lead_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit_Validation Hit Validation (Orthogonal Assays) Hit_ID->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR_Studies Confirmed Hits ADMET_Profiling Early ADMET Profiling SAR_Studies->ADMET_Profiling Iterative Design & Synthesis Lead_Candidate Lead Candidate Selection SAR_Studies->Lead_Candidate ADMET_Profiling->SAR_Studies ADMET_Profiling->Lead_Candidate Lead_Optimization Lead Optimization Lead_Candidate->Lead_Optimization

Figure 2: A generalized workflow for the hit-to-lead optimization phase in drug discovery.

Conclusion

The benzoic acid scaffold continues to be a cornerstone in modern medicinal chemistry. Its synthetic tractability and the ability to modulate its physicochemical properties through substitution have led to the discovery of a diverse range of therapeutic agents. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of benzoic acid derivatives in the context of anti-inflammatory, anticancer, and enzyme-inhibiting activities. The detailed experimental protocols and structured data presentation aim to equip researchers and drug development professionals with the necessary information to further explore and exploit the therapeutic potential of this remarkable chemical entity. The ongoing investigation into novel derivatives and their biological targets promises to further expand the already impressive legacy of benzoic acid in medicine.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Substituted Benzoic Acids in Organic Synthesis

Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as versatile precursors, scaffolds, and functional motifs in a vast array of applications, from pharmaceuticals to polymer science.[1][2] Their dual reactivity, stemming from the aromatic ring and the carboxyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of their synthesis, key reactions, and pivotal role in drug discovery, complete with experimental protocols and structured data for practical application.

Core Synthesis Methodologies

The preparation of substituted benzoic acids is primarily achieved through two robust methodologies: the oxidation of substituted alkylbenzenes and the carboxylation of Grignard reagents.

  • Oxidation of Alkylbenzenes: This is a common industrial method, often involving the partial oxidation of toluene (B28343) and its derivatives using catalysts like cobalt or manganese naphthenates.[1][3] Laboratory-scale syntheses can employ stronger oxidizing agents.

  • Grignard Reaction: For laboratory preparations, the carboxylation of a Grignard reagent, formed from an aryl halide, with carbon dioxide (dry ice) is a highly effective method for introducing a carboxylic acid group onto an aromatic ring.[1][4]

A general workflow for these synthetic approaches is outlined below.

G A Aryl Halide (e.g., Bromobenzene) C Grignard Reagent (Ar-MgX) A:e->C:w Formation B Mg, Anhydrous Ether/THF B->C E Substituted Benzoic Acid C:e->E:w Carboxylation D 1. CO2 (Dry Ice) 2. H3O+ Workup D->E F Alkylbenzene (e.g., Toluene) F:n->E:s Oxidation G Strong Oxidizing Agent (e.g., KMnO4 or Co/Mn catalyst + O2) G->E

Caption: Key synthetic routes to substituted benzoic acids.
Quantitative Data on Synthesis

The efficiency of these methods varies with substrates and conditions. Below is a summary of representative yields.

Starting MaterialMethodReagents/ConditionsProductYield (%)Reference
BromobenzeneGrignardMg, Ether; then CO₂, then H₃O⁺Benzoic Acid~65%[1]
TolueneOxidationCobalt/Manganese naphthenates, O₂Benzoic AcidHigh[1]
2-Amino-5-methyl-iodobenzeneBase-Promoted Aerobic CascadeNot specified5-Methyl-2-(2-aminobenzoyl)benzoic acid69%[5]

Key Reactions and Transformations

Substituted benzoic acids undergo reactions at both the carboxyl group and the aromatic ring, making them exceptionally versatile intermediates.[1]

Reactions at the Carboxyl Group

The carboxyl moiety is readily transformed into a variety of functional groups, including esters, amides, and acid chlorides. It can also be reduced to alcohols.[1][6]

G BA Substituted Benzoic Acid (Ar-COOH) Ester Ester (Ar-COOR') BA->Ester R'OH, H+ cat. Amide Amide (Ar-CONR'R'') BA->Amide 1. SOCl2 2. R'R''NH AcidChloride Acid Chloride (Ar-COCl) BA->AcidChloride SOCl2 or PCl5 Alcohol Benzyl (B1604629) Alcohol (Ar-CH2OH) BA->Alcohol LiAlH4 or DIBAL-H Salt Benzoate Salt (Ar-COO- Na+) BA->Salt NaOH

Caption: Common transformations of the carboxylic acid group.
  • Esterification: The acid-catalyzed reaction with an alcohol is a fundamental transformation, often used for creating prodrugs or protecting the carboxyl group.[7][8]

  • Amidation: Amides are typically prepared from the more reactive benzoyl chloride, which is synthesized from the benzoic acid.[1] This is a crucial step in the synthesis of many pharmaceuticals.

  • Reduction: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to the corresponding benzyl alcohol.[1]

  • Protecting Group: The carboxyl group can be protected, often as an ester (e.g., methyl or benzyl ester), to prevent it from reacting during other synthetic steps.[9][10]

Reactions on the Aromatic Ring
  • Electrophilic Aromatic Substitution (EAS): The carboxyl group is an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position.[1][7][11] Common EAS reactions include nitration and halogenation. However, the deactivating nature of the -COOH group prevents Friedel-Crafts reactions.[7]

  • Cross-Coupling Reactions: Substituted benzoic acids, particularly halogenated derivatives, are key substrates in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions.[12] These reactions are powerful tools for forming C-C and C-heteroatom bonds, essential in modern drug discovery for constructing complex molecular architectures.[12][13]

Role in Drug Development and Medicinal Chemistry

Substituted benzoic acids are integral to pharmaceutical research, acting as scaffolds for a wide range of therapeutic agents.[5][14]

  • Scaffolds and Building Blocks: The rigid structure of the benzoic acid core makes it an ideal candidate for interacting with biological targets.[5] The 4-aminobenzoic acid (PABA) scaffold, for example, is a well-established building block in medicinal chemistry.[15][16]

  • Therapeutic Applications:

    • Anti-inflammatory Agents: They are precursors to many non-steroidal anti-inflammatory drugs (NSAIDs) which function by inhibiting cyclooxygenase (COX) enzymes.[5]

    • Antihistamines: Derivatives form the core of drugs like Cetirizine.[5]

    • Anticancer Agents: Numerous benzoic acid derivatives have been synthesized and evaluated for their anticancer activity, showing promise against various cancer cell lines.[17]

    • VLA-4 Antagonists: Specific derivatives have been developed as potent and orally active antagonists for Very Late Antigen-4 (VLA-4), which is involved in inflammatory processes.[18]

Structure-Activity Relationship (SAR) Workflow

The development of new drugs often relies on a systematic SAR study, where derivatives of a lead compound are synthesized and tested to optimize biological activity. Substituted benzoic acids are ideal for such studies due to the ease with which substitutions can be made on the aromatic ring.

G A Identify Lead Compound (e.g., Substituted Benzoic Acid) B Design Analogue Library (Vary Substituents R1, R2, etc.) A->B Iterative Cycle C Chemical Synthesis of Analogues B->C Iterative Cycle D In Vitro / In Vivo Biological Assay C->D Iterative Cycle E Data Analysis (Determine IC50, EC50, etc.) D->E Iterative Cycle F Identify SAR Trends (e.g., EWG at C3 increases potency) E->F Iterative Cycle G Design & Synthesize New Optimized Lead F->G Iterative Cycle G->C Iterative Cycle

References

An In-depth Technical Guide to Metal-Organic Framework Linkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Metal-Organic Frameworks (MOFs) and the Central Role of Organic Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic molecules referred to as linkers or struts. This modular nature allows for a high degree of tunability in their chemical and physical properties, making them promising candidates for a wide range of applications, including gas storage, catalysis, sensing, and notably, drug delivery. The organic linker is a critical component in the design and functionality of MOFs. The geometry, length, and functional groups of the linker dictate the resulting MOF's topology, pore size, surface area, and chemical environment, which in turn influences its performance in various applications.[1][2][3] In the context of drug delivery, judicious selection of the organic linker can lead to MOFs with high drug loading capacities, controlled release profiles, and biocompatibility.[4][5][6]

Classification of MOF Linkers

MOF linkers can be classified based on their coordinating functional groups and their connectivity (topicity).

Based on Functional Groups:

  • Carboxylate Linkers: This is the most common class of linkers due to the strong coordination of carboxylate groups with metal ions. They can be ditopic (e.g., terephthalic acid), tritopic (e.g., trimesic acid), or have higher topicities.[3]

  • Nitrogen-Containing Linkers: Imidazolates (e.g., 2-methylimidazole (B133640) in ZIF-8) and pyridyl-based linkers are prominent examples. These linkers often result in MOFs with high thermal and chemical stability.[4][7]

  • Phosphonate and Sulfonate Linkers: These linkers offer different coordination chemistry compared to carboxylates and can impart specific properties, such as enhanced stability or catalytic activity.

Based on Topicity:

The connectivity of a linker, or its "topicity," determines the dimensionality and topology of the resulting MOF.

  • Ditopic Linkers: Linear linkers that connect two SBUs.

  • Tritopic Linkers: Trigonal linkers that connect three SBUs.

  • Tetratopic and Higher Linkers: Linkers with four or more connecting points, leading to more complex and often more stable frameworks.

The Influence of Linker Design on MOF Properties for Drug Delivery

The ability to systematically modify the organic linker is a key advantage of MOF chemistry, allowing for the fine-tuning of properties relevant to drug delivery.

Pore Size and Surface Area

The length of the organic linker directly correlates with the pore size of the resulting MOF. Isoreticular MOFs are a series of MOFs with the same topology but different linker lengths, demonstrating a systematic way to control pore dimensions.[8][9] Functionalization of the linker with bulky side groups can also be used to tune the pore aperture and internal surface chemistry.

Drug Loading Capacity and Release Kinetics

The drug loading capacity of a MOF is influenced by its pore volume and the interactions between the drug molecules and the framework. Linker functionalization can introduce specific binding sites (e.g., hydrogen bonding donors/acceptors, charged groups) that enhance drug affinity and loading.[10][11] The release of the drug can be controlled by the stability of the MOF in the release medium and the nature of the host-guest interactions. Stimuli-responsive linkers can be designed to trigger drug release in response to specific biological cues, such as a change in pH.[12][13][14]

Biocompatibility and Biodegradability

For in vivo applications, the components of the MOF, including the linker, must be biocompatible and ideally biodegradable into non-toxic products. Linkers derived from endogenous molecules like amino acids, peptides, or nucleobases are being explored to create biocompatible MOFs. The choice of metal ions is also critical, with biologically relevant metals such as zinc, iron, and zirconium being preferred.[6]

Quantitative Data on MOF Linkers and Their Properties

The following tables summarize key quantitative data for several well-known MOFs, highlighting the impact of the linker on their properties and drug delivery performance.

MOFLinkerLinker Functional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)
MOF-5Terephthalic acid (BDC)-H~3,380~1.370.84 and 1.36
MTV-MOF-5 (36 linkers)Mixture of 36 different functionalized BDC derivativesVarious~1,659 - 1,755~0.68 - 0.72Broad distribution 0.7 - 1.0
UiO-66Terephthalic acid (BDC)-H~1,100 - 1,500~0.51~0.6
UiO-66-NH₂2-amino-terephthalic acid-NH₂~1,200 - 1,400~0.45~0.6
UiO-66-NO₂2-nitro-terephthalic acid-NO₂~1,100 - 1,300-~0.6
UiO-66-(OH)₂2,5-dihydroxy-terephthalic acid-OH~1,000 - 1,200-~0.6
ZIF-82-methylimidazole-CH₃~1,300 - 1,800~0.661.16 (pore), 0.34 (aperture)

Note: The values presented are approximate and can vary depending on the synthesis and activation conditions.

MOFDrugDrug Loading Capacity (wt%)Release Conditions
MOF-5 functionalized derivativesOridoninVaries with linker functionalitypH 7.4 and 5.5
UiO-66-NH₂5-Fluorouracil (B62378)--
UiO-66-CH₃8-hydroxyquinoline19.45%Time-dependent release
UiO-668-hydroxyquinoline16.01%Time-dependent release
UiO-66-NH₂8-hydroxyquinoline14.66%Time-dependent release
UiO-66Letrozole62.21%Slow release over 72h
ZIF-85-FluorouracilVaries with amine functionalizationpH-responsive
ZIF-8Doxorubicin (DOX) & Verapamil (VER)-pH-responsive

Experimental Protocols

Detailed methodologies for the synthesis and characterization of MOFs are crucial for reproducible research.

Synthesis of MOF-5

This protocol describes a solvothermal method for the synthesis of MOF-5.[15][16]

Materials:

Procedure:

  • Dissolve zinc nitrate hexahydrate (e.g., 6.48 g, 6.1 mmol) and 1,4-benzenedicarboxylic acid (e.g., 1.188 g, 2.0 mmol) in DMF (e.g., 180 mL) in a suitable container.[15]

  • Stir the mixture with a magnetic stirrer for 30 minutes until a homogeneous solution is formed.[15]

  • Transfer the solution to a Teflon-lined autoclave.

  • Heat the autoclave in an oven at a specific temperature for a designated time (e.g., 120 °C for 24 hours).[15]

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the white crystalline product by filtration or decantation.

  • Wash the product with fresh DMF multiple times to remove unreacted starting materials.

  • Immerse the product in chloroform for solvent exchange, refreshing the chloroform several times over a few days.[17]

  • Dry the final product under vacuum to obtain activated MOF-5.

Synthesis of UiO-66

This protocol outlines a solvothermal synthesis for UiO-66.[18][19]

Materials:

  • Zirconium(IV) chloride (ZrCl₄) or Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

  • 1,4-benzenedicarboxylic acid (H₂BDC)

  • N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the zirconium salt (e.g., 3.900 g of ZrOCl₂·8H₂O) and H₂BDC (e.g., 2.001 g) in separate portions of DMF (e.g., 50 mL each) and stir for 30 minutes.[19]

  • Slowly add the metal salt solution to the organic linker solution while stirring.[19]

  • Continue stirring the mixture for 24 hours at room temperature.[19]

  • Transfer the mixture to a Teflon-lined autoclave and heat in an oven at 120 °C for 24 hours.[19]

  • After cooling, collect the white precipitate by centrifugation or filtration.

  • Wash the product thoroughly with DMF and then with a solvent like ethanol (B145695) or chloroform to remove residual DMF and unreacted linker.

  • Dry the product under vacuum at an elevated temperature (e.g., 150 °C) to activate the MOF.

Synthesis of ZIF-8

This protocol describes a room-temperature synthesis of ZIF-8.[20]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • Methanol (B129727)

Procedure:

  • Dissolve zinc nitrate hexahydrate (e.g., 2.9 g, 9.7 mmol) in methanol (e.g., 100 mL).[20]

  • In a separate beaker, dissolve 2-methylimidazole (e.g., 6.9 g, 84 mmol) in methanol (e.g., 100 mL).[20]

  • Pour the 2-methylimidazole solution into the zinc nitrate solution under vigorous stirring.[20]

  • Continue stirring for 2 hours at room temperature. A white precipitate will form.[20]

  • Separate the white precipitate by centrifugation.

  • Wash the product three times with methanol to remove any unreacted precursors.[20]

  • Dry the purified ZIF-8 product at 80 °C for 48 hours.[20]

Characterization Protocols

Powder X-ray Diffraction (PXRD):

  • Sample Preparation: Finely grind a small amount of the dried MOF powder to ensure random orientation of the crystallites. Pack the powder into a sample holder.

  • Data Collection: Collect the PXRD pattern using a diffractometer with Cu Kα radiation. Scan over a 2θ range appropriate for the specific MOF (e.g., 5-50°), with a suitable step size and scan speed.[21][22]

  • Data Analysis: Compare the experimental PXRD pattern with the simulated pattern from single-crystal X-ray diffraction data or with patterns reported in the literature to confirm the phase purity and crystallinity of the synthesized MOF.[21]

Thermogravimetric Analysis (TGA):

  • Sample Preparation: Place a small, accurately weighed amount of the activated MOF sample (typically 5-10 mg) into a TGA crucible.

  • Data Collection: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 800 °C).[23][24]

  • Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the thermal stability of the MOF. The onset of a significant weight loss step indicates the decomposition temperature of the framework.

Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Sample Activation (Degassing): Heat the MOF sample under vacuum at an elevated temperature (e.g., 150-250 °C) for several hours to remove any guest molecules from the pores.[25]

  • Data Collection: Perform a nitrogen adsorption-desorption isotherm measurement at 77 K (liquid nitrogen temperature) over a range of relative pressures (P/P₀).[26][27]

  • Data Analysis: Apply the BET theory to the linear portion of the adsorption isotherm (typically in the P/P₀ range of 0.05-0.3 for mesoporous materials and lower for microporous materials) to calculate the specific surface area.[28][29] The total pore volume can be determined from the amount of gas adsorbed at a relative pressure close to unity. Pore size distribution can be calculated using methods like Barrett-Joyner-Halenda (BJH) for mesopores or density functional theory (DFT) for micropores.[25]

Visualizations of Key Concepts and Workflows

Diagrams generated using Graphviz (DOT language) to illustrate important relationships and processes in MOF linker science.

MOF_Synthesis_Workflow start Design of MOF linker_selection Linker Selection (Length, Functionality) start->linker_selection sbu_selection SBU Selection (Metal Ion) start->sbu_selection synthesis MOF Synthesis (e.g., Solvothermal) linker_selection->synthesis sbu_selection->synthesis purification Purification & Washing synthesis->purification activation Activation (Solvent Exchange, Heating) purification->activation characterization Characterization activation->characterization pxrd PXRD (Crystallinity) characterization->pxrd tga TGA (Thermal Stability) characterization->tga bet BET (Surface Area, Porosity) characterization->bet application Application (e.g., Drug Delivery) characterization->application

Caption: General workflow for the design, synthesis, and characterization of MOFs for a specific application.

Linker_Property_Relationship cluster_mof cluster_app linker Organic Linker Properties length Length linker->length geometry Geometry (Topicity) linker->geometry functional_groups Functional Groups (-NH2, -COOH, etc.) linker->functional_groups pore_size Pore Size & Volume length->pore_size topology Topology & Stability geometry->topology surface_chem Surface Chemistry functional_groups->surface_chem biocompatibility Biocompatibility functional_groups->biocompatibility mof Resulting MOF Properties pore_size->mof loading Drug Loading Capacity pore_size->loading topology->mof release Controlled Release topology->release surface_chem->mof surface_chem->loading surface_chem->release application Drug Delivery Performance loading->application release->application biocompatibility->application

Caption: Logical relationship between organic linker properties and MOF performance in drug delivery.

pH_Responsive_Release drug_loaded_mof Drug-Loaded ZIF-8 (Stable at Physiological pH ~7.4) tumor_environment Tumor Microenvironment (Acidic pH ~5.5-6.5) drug_loaded_mof->tumor_environment Internalization into cancer cell (endosome) protonation Protonation of Imidazole Linker tumor_environment->protonation H+ ions bond_cleavage Cleavage of Zn-N Coordination Bonds protonation->bond_cleavage framework_collapse ZIF-8 Framework Decomposition bond_cleavage->framework_collapse drug_release Drug Release framework_collapse->drug_release

Caption: Signaling pathway for pH-responsive drug release from a ZIF-8 nanocarrier in a tumor microenvironment.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Methoxycarbonyl)benzoic acid from Isophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxycarbonyl)benzoic acid, also known as monomethyl isophthalate (B1238265), is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, polymers, and other specialty chemicals. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, allows for selective chemical modifications at two different positions on the benzene (B151609) ring. This document provides detailed protocols for two common and effective methods for the synthesis of this compound from isophthalic acid: selective partial hydrolysis of dimethyl isophthalate and direct selective mono-esterification of isophthalic acid.

Method 1: Selective Partial Hydrolysis of Dimethyl Isophthalate

This method involves a two-step synthesis. First, isophthalic acid is fully esterified to dimethyl isophthalate. Subsequently, one of the two ester groups is selectively hydrolyzed to yield the desired product. This approach offers good control and typically results in high yields.

Experimental Protocol

Step 1: Synthesis of Dimethyl Isophthalate

  • To a 500 mL round-bottom flask, add isophthalic acid (40.0 g, 0.24 mol).

  • Add 250 mL of anhydrous methanol (B129727).

  • Slowly and carefully add thionyl chloride (35.0 mL, 0.48 mol) to the suspension at 0 °C (ice bath) with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Following the stirring period, reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess methanol and thionyl chloride.

  • Dissolve the residue in dichloromethane (B109758) (DCM, 200 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain dimethyl isophthalate as a white solid.

Step 2: Partial Hydrolysis to this compound [1][2]

  • In a 1 L beaker, dissolve the crude dimethyl isophthalate (e.g., 60 g, 0.31 mol) in 500 mL of methanol.[1]

  • In a separate flask, prepare a solution of sodium hydroxide (B78521) (12.4 g, 0.31 mol) in 200 mL of methanol.[1]

  • Slowly add the sodium hydroxide solution to the dimethyl isophthalate solution with vigorous stirring at room temperature.

  • Continue stirring the mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • To the resulting solid, add 100 mL of water and stir to dissolve the sodium salt of the product. The unreacted dimethyl isophthalate will remain as a solid.

  • Filter the mixture to remove the unreacted dimethyl isophthalate.

  • Cool the filtrate in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid (HCl).

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The product can be further purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.

Data Presentation
ParameterIsophthalic AcidDimethyl IsophthalateThis compound
Molecular Formula C₈H₆O₄C₁₀H₁₀O₄C₉H₈O₄
Molecular Weight 166.13 g/mol 194.18 g/mol 180.16 g/mol [3]
Melting Point 345-348 °C64-66 °C194-196 °C
Typical Yield (Step 2) --~85%
Purity >98%>98%>98% (after recrystallization)

Experimental Workflow

cluster_0 Step 1: Diesterification cluster_1 Step 2: Partial Hydrolysis Isophthalic_Acid Isophthalic Acid Dimethyl_Isophthalate Dimethyl Isophthalate Isophthalic_Acid->Dimethyl_Isophthalate Reflux Methanol_SOCl2 Methanol, SOCl₂ Dimethyl_Isophthalate_input Dimethyl Isophthalate Dimethyl_Isophthalate->Dimethyl_Isophthalate_input Acidification Acidification (HCl) Dimethyl_Isophthalate_input->Acidification Stir 24h NaOH_Methanol NaOH, Methanol Product This compound Acidification->Product

Caption: Workflow for the synthesis of this compound via partial hydrolysis.

Method 2: Direct Selective Mono-esterification of Isophthalic Acid

This method provides a more direct, one-step approach to the synthesis of this compound. By using a controlled amount of a suitable esterifying agent, one of the carboxylic acid groups can be selectively esterified.

Experimental Protocol
  • Suspend isophthalic acid (16.6 g, 0.1 mol) in 200 mL of anhydrous methanol in a 500 mL round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (7.3 mL, 0.1 mol) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC to observe the formation of the mono-ester and the disappearance of the starting material. Note that some di-ester may also be formed.

  • Once the desired conversion is achieved, remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly. The unreacted isophthalic acid is less soluble and will precipitate first.

  • Filter the solution to remove the unreacted isophthalic acid.

  • Cool the filtrate further to crystallize the this compound.

  • Collect the product by vacuum filtration.

  • The product can be further purified by recrystallization. The separation from the dimethyl isophthalate by-product can be achieved by extraction with a basic aqueous solution (e.g., NaHCO₃), which will selectively dissolve the desired product, followed by re-acidification to precipitate the pure mono-ester.

Data Presentation
ParameterIsophthalic AcidThis compound
Molecular Formula C₈H₆O₄C₉H₈O₄
Molecular Weight 166.13 g/mol 180.16 g/mol [3]
Melting Point 345-348 °C194-196 °C
Typical Yield -60-70% (can be optimized)
Purity >98%>97% (after purification)

Experimental Workflow

Isophthalic_Acid Isophthalic Acid Reaction_Mixture Reaction Mixture (Stir 24-48h) Isophthalic_Acid->Reaction_Mixture Methanol_SOCl2 Methanol, SOCl₂ (1 eq.) Purification Purification (Crystallization/ Extraction) Reaction_Mixture->Purification Product This compound Purification->Product

Caption: Workflow for the direct selective mono-esterification of isophthalic acid.

Spectroscopic Data for this compound

Spectroscopy Data
¹H NMR Consistent with the presence of aromatic protons, a carboxylic acid proton, and a methyl ester singlet.[2]
¹³C NMR Shows signals for the carboxyl carbon, the ester carbonyl carbon, the aromatic carbons, and the methyl carbon of the ester.[3]
IR (Infrared) Characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid and the ester, and C-O stretching.[3]
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight of the compound (180.16 g/mol ).[3]

Conclusion

Both the partial hydrolysis of dimethyl isophthalate and the direct selective mono-esterification of isophthalic acid are viable methods for the synthesis of this compound. The choice of method may depend on factors such as the desired scale of the reaction, the availability of reagents, and the required purity of the final product. The partial hydrolysis method is often preferred for its high yield and purity, while the direct esterification method offers a more streamlined, one-pot procedure. For all protocols, it is recommended to monitor the reaction progress using appropriate analytical techniques such as TLC or HPLC to ensure optimal results.

References

Application Notes: Utilizing 3-(Methoxycarbonyl)benzoic acid as a Modulator in the Synthesis of MOF-5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metal-Organic Framework-5 (MOF-5), also known as IRMOF-1, is a landmark material composed of zinc oxide clusters (Zn₄O) and 1,4-benzenedicarboxylate (BDC) linkers.[1][2] Its high porosity, large surface area, and well-defined crystalline structure make it a subject of intense research for applications in gas storage, catalysis, and drug delivery. The synthesis of MOF-5 is typically achieved through solvothermal methods.[1][3][4]

The properties of MOFs, including crystal size, morphology, and defect density, can be tuned by introducing additives known as modulators into the synthesis mixture.[5][6][7] Monocarboxylic acids, such as benzoic acid, are commonly employed as coordination modulators.[6][8] These molecules compete with the primary organic linker for coordination to the metal centers, which can influence the kinetics of nucleation and crystal growth.[5][9] This modulation can lead to larger, more well-defined crystals and can be used to introduce beneficial structural defects.[5]

This document provides a detailed protocol for the synthesis of MOF-5 and outlines a proposed methodology for using 3-(Methoxycarbonyl)benzoic acid as a coordination modulator to potentially tune the material's properties.

Physicochemical Properties

A summary of the key properties for the reactants is provided below.

CompoundFormulaMolar Mass ( g/mol )Role
Zinc Nitrate (B79036) HexahydrateZn(NO₃)₂·6H₂O297.49Metal Source
1,4-Benzenedicarboxylic acid (BDC)C₈H₆O₄166.13Organic Linker
This compoundC₉H₈O₄180.16Modulator
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent

Experimental Protocol: Modulated Synthesis of MOF-5

This protocol describes a standard solvothermal synthesis of MOF-5, adapted to include this compound as a modulator. The quantity of the modulator is varied to study its effect on the final product.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Chloroform (B151607) (for activation)

  • Teflon-lined stainless-steel autoclave or sealed glass vials

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the metal source by dissolving zinc nitrate hexahydrate in DMF.

    • Prepare a stock solution of the organic linker by dissolving 1,4-benzenedicarboxylic acid in DMF.

  • Reaction Mixture Assembly:

    • In a typical synthesis, combine the metal source and organic linker in a molar ratio of approximately 3:1. For example, dissolve 6.48 g of zinc nitrate hexahydrate and 1.188 g of 1,4-benzenedicarboxylic acid in 180 mL of DMF.[3]

    • To investigate the effect of the modulator, add varying molar equivalents of this compound to the reaction mixture. It is recommended to start with a range from 2 to 20 equivalents relative to the 1,4-benzenedicarboxylic acid linker.

    • Stir the mixture until all components are fully dissolved.

  • Solvothermal Synthesis:

    • Transfer the homogeneous mixture into a Teflon-lined autoclave or multiple smaller, sealed glass vials.[3]

    • Heat the sealed vessel in an oven at a constant temperature, typically between 105°C and 120°C.[3]

    • The reaction time can be varied from 12 to 48 hours. Optimal conditions often involve heating at 120°C for 24 hours.[3]

  • Product Isolation and Purification:

    • After the reaction is complete, cool the vessel to room temperature.

    • Collect the white crystalline product by decantation or centrifugation.[10]

    • Wash the product thoroughly with fresh DMF to remove unreacted starting materials. This can be done by soaking the crystals in DMF for 24 hours, followed by decanting the solvent.[3] Repeat this washing step at least twice.[10]

  • Activation:

    • To remove the DMF solvent from the pores of the MOF, perform a solvent exchange with a more volatile solvent like chloroform. Immerse the washed crystals in chloroform for a period of 24-48 hours, replacing the chloroform multiple times.

    • After the solvent exchange, activate the material by heating the sample under a dynamic vacuum at a temperature between 120°C and 150°C. This step is crucial to achieve a high surface area.[1]

Expected Effects and Characterization

The introduction of this compound as a modulator is expected to influence the physicochemical properties of the resulting MOF-5. The following table summarizes typical data for standard MOF-5 and the anticipated effects of modulation.

PropertyTypical Value for Standard MOF-5Expected Trend with ModulatorCharacterization Technique
BET Surface Area 1500 - 3800 m²/gMay decrease due to pore blocking or defect formationN₂ Adsorption at 77 K
Pore Volume 0.6 - 1.2 cm³/gMay decreaseN₂ Adsorption at 77 K
Crystal Size 10 - 100 µmMay increase as modulator concentration increases[5]Scanning Electron Microscopy (SEM)
Crystallinity HighMay increase due to slower, more controlled growthPowder X-ray Diffraction (PXRD)
Yield VariableMay be affected by modulator concentrationGravimetric Analysis

Visualized Workflow and Logic

The following diagrams illustrate the logical relationships in modulated synthesis and the experimental workflow.

modulated_synthesis_logic cluster_reactants Reactants cluster_process Synthesis Process cluster_properties Resulting Properties Metal Metal Source (Zn²⁺) Competition Competitive Coordination Metal->Competition Linker Linker (BDC) Linker->Competition Modulator Modulator (this compound) Modulator->Competition competes with Nucleation Nucleation Rate Control Competition->Nucleation Growth Crystal Growth Control Nucleation->Growth Size Crystal Size Growth->Size Morphology Morphology Growth->Morphology Defects Defect Density Growth->Defects

Caption: Logic of coordination modulation in MOF synthesis.

experimental_workflow prep 1. Reagent Preparation - Dissolve Metal Salt, Linker, and Modulator in DMF reaction 2. Solvothermal Reaction - Heat in Autoclave (e.g., 120°C, 24h) prep->reaction cool 3. Cooling - Cool to Room Temperature reaction->cool wash 4. Washing & Purification - Centrifuge/Decant - Wash with fresh DMF (3x) cool->wash activate 5. Solvent Exchange & Activation - Exchange with Chloroform - Heat under vacuum wash->activate char 6. Characterization - PXRD, SEM, N₂ Sorption activate->char

Caption: Experimental workflow for modulated MOF-5 synthesis.

References

Application Notes and Protocols: 3-(Methoxycarbonyl)benzoic Acid as a Linker for Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Selected Linker: Due to a limited amount of specific published data on the use of 3-(Methoxycarbonyl)benzoic acid as a direct linker in the synthesis of coordination polymers, these application notes will focus on the closely related and extensively studied parent compound, isophthalic acid (benzene-1,3-dicarboxylic acid) . This compound is the monomethyl ester of isophthalic acid. The protocols and data presented here for isophthalic acid-based coordination polymers serve as a foundational guide and a strong predictive model for the behavior and synthesis of coordination polymers involving its ester derivatives.

Introduction to Isophthalic Acid in Coordination Polymer Synthesis

Isophthalic acid is a versatile dicarboxylic acid linker widely employed in the construction of coordination polymers, including metal-organic frameworks (MOFs). Its rigid, bent geometry, with carboxylate groups positioned at the 1 and 3 positions of the benzene (B151609) ring, facilitates the formation of diverse and stable one-, two-, and three-dimensional networks with various metal ions. These materials are of significant interest to researchers and drug development professionals due to their potential applications in gas storage, catalysis, and as platforms for controlled drug delivery. The ability to tune the properties of the resulting frameworks by modifying synthesis conditions or introducing other coligands makes isophthalate-based coordination polymers a rich area of study.

Quantitative Data Summary

The following tables summarize key quantitative data for representative coordination polymers synthesized using isophthalic acid and its derivatives. This data is crucial for understanding the structural and physical properties of these materials.

Table 1: Selected Bond Lengths and Angles in a Zn(II)-Isophthalate Coordination Polymer

Parameter Value
Zn-O Bond Length 2.076(2) - 2.305(2) Å[1]
Zn-N Bond Length 2.134(3) - 2.155(3) Å[1]

| O-Zn-O Bond Angle | 58.60(9) - 173.51(10)°[1] |

Table 2: Thermal Stability Data for a Cu(II)-Isophthalate Based MOF

Material Decomposition Onset Temperature (°C) Final Residue

| Cu-Isophthalate MOF | ~250[2] | Metal Oxide[3] |

Table 3: Gas Adsorption Capacities of a Microporous Cu-based MOF

Gas Adsorption Capacity (cm³/g at 273 K)
CO₂ 114[2]

| N₂ | ~16 (Estimated from BET surface area)[2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of isophthalate-based coordination polymers are provided below. These protocols are based on common solvothermal and hydrothermal methods.

Protocol for Solvothermal Synthesis of a Zn(II)-Isophthalate Coordination Polymer

This protocol describes the synthesis of a two-dimensional Zn(II) coordination polymer using 5-ethoxy-isophthalic acid and a 4,4'-bipyridine (B149096) coligand.[1]

Materials:

  • 5-ethoxy-isophthalic acid (H₂eoip) (0.020 g, 0.1 mmol)[1]

  • 4,4'-bipyridine (bipy) (0.016 g, 0.1 mmol)[1]

  • Zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O) (0.022 g, 0.1 mmol)[1]

  • Deionized water (12 mL)[1]

  • 1 M Potassium hydroxide (B78521) (KOH) solution[1]

  • 25 mL Teflon-lined stainless steel autoclave

Procedure:

  • In a beaker, combine 5-ethoxy-isophthalic acid, 4,4'-bipyridine, and zinc acetate dihydrate in 12 mL of deionized water.[1]

  • Stir the mixture for 30 minutes at room temperature.[1]

  • Adjust the pH of the solution to approximately 6 using a 1 M KOH solution.[1]

  • Continue stirring for another 30 minutes.[1]

  • Transfer the resulting mixture to a 25 mL Teflon-lined stainless steel autoclave.[1]

  • Seal the autoclave and heat it in an oven at 120 °C for 4 days.[1]

  • After the reaction, allow the autoclave to cool slowly to room temperature over 24 hours.[1]

  • Collect the resulting colorless, block-shaped crystals by filtration.

  • Wash the crystals with the mother liquor and then with fresh deionized water.

  • Dry the product in air.

Protocol for Characterization

Powder X-ray Diffraction (PXRD):

  • Grind a small sample of the crystalline product into a fine powder.

  • Mount the powder on a sample holder.

  • Collect the PXRD pattern using a diffractometer with Cu-Kα radiation.[2]

  • Scan a 2θ range from 4° to 40° to confirm the phase purity and crystallinity of the synthesized material.[2]

Thermogravimetric Analysis (TGA):

  • Place a small amount of the sample (5-10 mg) into an alumina (B75360) crucible.

  • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere.[2]

  • Record the weight loss as a function of temperature to determine the thermal stability of the coordination polymer.[3]

Visualizations

The following diagrams illustrate the general workflow for the synthesis of coordination polymers and a conceptual pathway for their application in drug delivery.

G metal_salt Metal Salt (e.g., Zn(OAc)₂·2H₂O) mixing Mixing and Stirring metal_salt->mixing linker Organic Linker (Isophthalic Acid) linker->mixing coligand Co-ligand (e.g., 4,4'-bipyridine) coligand->mixing solvent Solvent (e.g., Water, DMF) solvent->mixing ph_adjust pH Adjustment (Optional) mixing->ph_adjust autoclave Sealing in Autoclave ph_adjust->autoclave heating Solvothermal/Hydrothermal Heating (100-180 °C) autoclave->heating cooling Slow Cooling to RT heating->cooling filtration Filtration and Washing cooling->filtration drying Drying filtration->drying characterization Characterization (PXRD, TGA, etc.) drying->characterization

Caption: General workflow for the solvothermal/hydrothermal synthesis of coordination polymers.

G cp Coordination Polymer (e.g., Isophthalate-based) loading Drug Loading via Diffusion/Encapsulation cp->loading drug Therapeutic Agent drug->loading drug_loaded_cp Drug-Loaded Coordination Polymer loading->drug_loaded_cp release Controlled Drug Release drug_loaded_cp->release stimuli Stimuli (e.g., pH change, ions) stimuli->release target Target Cells/Tissue release->target

Caption: Conceptual pathway for drug delivery using coordination polymers as carriers.

References

Application Notes and Protocols for Room Temperature Synthesis of Metal-Organic Frameworks (MOFs) Using Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) at room temperature using benzoic acid derivatives as organic linkers. The methodologies outlined herein emphasize green and sustainable chemistry principles by avoiding high-temperature and high-pressure conditions, making MOF synthesis more accessible and energy-efficient.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and versatile functionalities make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.

Traditionally, MOF synthesis is conducted under solvothermal or hydrothermal conditions, which involve high temperatures and pressures. However, the development of room temperature synthesis routes is a significant advancement, offering reduced energy consumption, simplified procedures, and the potential for scaling up production. Benzoic acid and its derivatives are crucial organic linkers in this context, providing the structural backbone for a variety of MOFs. This document focuses on the room temperature synthesis of prominent MOFs utilizing these linkers.

Data Presentation

The following table summarizes quantitative data for representative MOFs synthesized at room temperature using benzoic acid derivatives.

MOF NameMetal SourceOrganic LinkerModulator/BaseSolventYield (%)BET Surface Area (m²/g)Pore Volume (cm³/g)
MOF-5 Zinc Acetate (B1210297) DihydrateTerephthalic AcidTriethylamine (B128534)DMF633909-
UiO-66-PSE Zirconium(IV) chlorideTerephthalic Acid-Water-463 ± 46-
MOF-2 Zinc Acetate DihydrateTerephthalic Acid-DMF/Water-361-
MOF-5-BPO Zinc Nitrate HexahydrateTerephthalic AcidBenzoyl PeroxideDMF-3210.20.84–1.07

Experimental Protocols

This section provides a detailed protocol for the room temperature synthesis of MOF-5, a well-studied zinc-based MOF, using terephthalic acid (1,4-benzenedicarboxylic acid) as the organic linker.[1]

Protocol: Room Temperature Synthesis of MOF-5

1. Materials:

  • Terephthalic acid (H₂BDC)

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Chloroform (B151607) (HPLC grade)

2. Equipment:

  • Magnetic stirrer and stir bar

  • Beakers or flasks

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven or Schlenk line for drying

3. Procedure:

  • Preparation of Precursor Solutions:

    • In a suitable beaker, dissolve terephthalic acid and triethylamine in N,N-dimethylformamide (DMF).

    • In a separate beaker, dissolve zinc acetate dihydrate in DMF.[1]

  • Reaction Mixture:

    • While stirring the terephthalic acid/triethylamine solution rapidly, add the zinc acetate solution.[1]

    • A white precipitate should form almost immediately.[1]

    • Continue stirring the reaction mixture at room temperature for 2.5 hours.[1]

  • Purification and Activation:

    • Collect the white precipitate by filtration.

    • Immerse the collected solid in fresh DMF overnight to wash away unreacted starting materials.

    • Filter the solid again and immerse it in chloroform (HPLC grade).

    • Exchange the chloroform three times over a period of seven days to ensure the removal of residual DMF from the pores of the MOF.[1]

    • After the final chloroform wash, decant the bulk of the solvent and evacuate the product overnight to a pressure of 10 mTorr.

    • To fully activate the MOF, heat the sample to 120°C under vacuum (10 mTorr) for 6 hours.[1]

4. Characterization:

  • The purity and crystallinity of the synthesized MOF-5 can be confirmed by Powder X-ray Diffraction (PXRD).

  • The surface area and porosity can be determined by nitrogen adsorption-desorption measurements at 77 K.

Visualizations

Experimental Workflow for Room Temperature MOF-5 Synthesis

MOF5_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification & Activation cluster_product Final Product prep1 Dissolve Terephthalic Acid & Triethylamine in DMF mix Mix Solutions with Rapid Stirring prep1->mix prep2 Dissolve Zinc Acetate Dihydrate in DMF prep2->mix react Stir at Room Temperature for 2.5 hours mix->react filter1 Filter Precipitate react->filter1 wash_dmf Wash with fresh DMF (overnight) filter1->wash_dmf wash_chcl3 Solvent Exchange with Chloroform (3x over 7 days) wash_dmf->wash_chcl3 dry Evacuate overnight wash_chcl3->dry activate Activate at 120°C under vacuum dry->activate product Activated MOF-5 activate->product

Caption: Workflow for the room temperature synthesis of MOF-5.

Role of Benzoic Acid Derivative in Room Temperature MOF Formation

Benzoic_Acid_Role cluster_reactants Reactants cluster_process Mechanism cluster_product Product linker Benzoic Acid Derivative (e.g., Terephthalic Acid) deprotonation Deprotonation of Carboxylic Acid Groups linker->deprotonation base Base (e.g., Triethylamine) base->deprotonation metal Metal Salt (e.g., Zinc Acetate) coordination Coordination of Carboxylate to Metal Centers metal->coordination deprotonation->coordination Formation of Linker Anions assembly Self-Assembly into MOF Structure coordination->assembly mof Crystalline MOF assembly->mof Room Temperature Crystallization

Caption: Logical flow of room temperature MOF formation.

References

Application Notes and Protocols: Selective Hydrolysis of Methyl 3-Carboxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the selective monohydrolysis of methyl 3-carboxybenzoate, also known as dimethyl isophthalate (B1238265), to yield monomethyl isophthalate. This reaction is a critical transformation in organic synthesis, providing a valuable building block for the preparation of various pharmaceuticals and functional materials. The presented protocols focus on achieving high selectivity and yield, minimizing the formation of the diacid byproduct. A highly efficient and scalable method is detailed, along with a summary of reaction conditions for comparison.

Introduction

The selective hydrolysis of one ester group in a symmetric diester like dimethyl isophthalate presents a significant challenge in organic synthesis. Traditional alkaline hydrolysis often leads to a mixture of the starting diester, the desired monoester, and the fully hydrolyzed diacid, complicating purification and reducing the yield of the target molecule.[1][2][3] Efficient and selective monohydrolysis is therefore highly desirable. This document outlines a proven method for the selective saponification of dimethyl isophthalate, offering a practical approach for laboratory and potential scale-up applications.

Data Presentation

The following table summarizes the quantitative data for the selective monohydrolysis of dimethyl isophthalate to monomethyl isophthalate.

ReagentsSolvent SystemTemperatureReaction TimeYield of Monomethyl IsophthalateReference
Dimethyl isophthalate, Sodium Hydroxide (B78521) (NaOH)Methanol/AcetoneRoom Temp.24 hours98%Corral, et al. (2000)
Symmetric Diesters, Sodium Hydroxide (NaOH)THF/Water0 °C30-60 minHigh to near-quantitativeNiwayama, S. (2000)[1][2][3]

Experimental Protocols

Protocol 1: Scalable Selective Monohydrolysis of Dimethyl Isophthalate[4]

This protocol is adapted from an efficient and scalable synthesis of monomethyl isophthalate.

Materials:

  • Dimethyl isophthalate

  • Acetone

  • Sodium hydroxide (NaOH)

  • Methanol

  • Concentrated Hydrochloric acid (HCl)

  • Water

  • Round-bottom flask equipped with a magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • pH meter or pH paper

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl isophthalate (1.03 mol, 200.00 g) in 2 liters of acetone.

  • Base Addition: Prepare a solution of NaOH (1.08 mol, 43.26 g) in 400 mL of methanol. Add this solution dropwise to the dimethyl isophthalate solution over 20 minutes at room temperature. The mixture will become a milky suspension.

  • Reaction: Stir the resulting suspension at ambient temperature for 20 hours.

  • Monitoring (Optional but Recommended): The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete after 20 hours, an additional amount of NaOH (e.g., 0.11 mol, 4.32 g) can be added, and the suspension stirred for another 4 hours.

  • Solvent Removal: Once the reaction is complete, remove the solvent under vacuum using a rotary evaporator.

  • Work-up:

    • Dissolve the resulting white precipitate in 4 liters of water.

    • Acidify the aqueous solution by adding concentrated HCl dropwise until the pH reaches 1.

    • A white precipitate of monomethyl isophthalate will form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the collected solid with water (4 x 1 liter).

    • Dry the product in a vacuum oven at 65 °C for 48 hours to yield monomethyl isophthalate as a white solid (182.20 g, 98% yield).

Protocol 2: General Procedure for Highly Efficient Selective Monohydrolysis of Symmetric Diesters[1][2][3][5]

This is a general and rapid method applicable to various symmetric diesters.

Materials:

  • Symmetric diester (e.g., Dimethyl isophthalate)

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (e.g., 0.25 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: Dissolve the symmetric diester (e.g., 1.6 mmol) in a minimal amount of THF (e.g., 1 mL).

  • Reaction Setup: In a flask immersed in an ice-water bath, add chilled water (e.g., 13 mL). To this, add the THF solution of the diester.

  • Hydrolysis: Once the temperature of the reaction mixture reaches 0–5 °C, inject the chilled aqueous NaOH solution (e.g., 6.5 mL of 0.25 M) while stirring.

  • Reaction Time: Continue stirring for 10-60 minutes at 0 °C.

  • Quenching and Extraction:

    • Acidify the reaction mixture with 2 M HCl to a pH of approximately 0.5–0.7.

    • Extract the aqueous layer with ethyl acetate (e.g., 4 x 15 mL).

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

    • Concentrate the solution in vacuo to obtain the crude half-ester.

  • Purification (if necessary): The crude product can be further purified by column chromatography.

Visualizations

Experimental Workflow for Selective Hydrolysis

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation start Start dissolve Dissolve Dimethyl Isophthalate in Acetone/Methanol start->dissolve add_naoh Add NaOH Solution (dropwise) dissolve->add_naoh react Stir at Room Temperature (24h) add_naoh->react remove_solvent Remove Solvent (Rotary Evaporator) react->remove_solvent Reaction Complete dissolve_h2o Dissolve Residue in Water remove_solvent->dissolve_h2o acidify Acidify with HCl (to pH 1) dissolve_h2o->acidify precipitate Precipitation of Monomethyl Isophthalate acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Water filter->wash dry Dry in Vacuum Oven wash->dry end Final Product dry->end

Caption: Experimental workflow for the selective hydrolysis of dimethyl isophthalate.

References

Application Notes and Protocols: Utilizing 3-(Methoxycarbonyl)benzoic Acid in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of 3-(Methoxycarbonyl)benzoic acid as a standard coupling reagent in peptide synthesis is not widely documented in peer-reviewed literature. The following application notes and protocols are based on established principles of peptide chemistry, particularly carbodiimide-mediated coupling reactions, and represent a hypothetical use case for this molecule in peptide synthesis, for example, as a capping agent or for the coupling of specific fragments.

Introduction

Peptide coupling is a fundamental process in the synthesis of peptides and proteins, involving the formation of an amide bond between two amino acid residues.[1] The efficiency and fidelity of this reaction are critical for producing high-purity peptides for research, therapeutic, and diagnostic applications. The standard approach involves the activation of a carboxylic acid group of one amino acid, followed by nucleophilic attack by the amino group of another.[1] This process is often facilitated by coupling reagents to enhance reaction rates and minimize side reactions, such as racemization.[2][3]

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.[1][4]

This document explores the potential application of this compound in peptide coupling reactions. Given its structure—a benzoic acid with a methyl ester—it could hypothetically be employed in several scenarios, such as:

  • As a capping agent: To terminate peptide synthesis by acylating any unreacted N-termini.

  • In fragment condensation: Where a peptide fragment with a free N-terminus is coupled to the carboxylic acid of this compound.

  • As a linker molecule: Where the methyl ester could be hydrolyzed post-coupling to reveal a second carboxylic acid for further conjugation.

The protocols provided below are adapted from standard, widely-used peptide coupling methodologies.

Reaction Mechanism: Carbodiimide-Mediated Amide Bond Formation

The formation of an amide bond using a carbodiimide (B86325) like EDC and an additive like HOBt generally proceeds through the following steps:

  • Activation of the Carboxylic Acid: The carboxylic acid (in this hypothetical case, this compound) reacts with the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate.[5][6]

  • Formation of the Active Ester: The O-acylisourea intermediate can then react with an additive like HOBt to form a more stable active ester. This step is crucial for minimizing the risk of racemization and the formation of an N-acylurea byproduct.[5][7]

  • Nucleophilic Attack by the Amine: The free amino group of the peptide chain attacks the carbonyl carbon of the HOBt-activated ester, leading to the formation of a tetrahedral intermediate.[8]

  • Amide Bond Formation: The tetrahedral intermediate collapses, forming the stable amide (peptide) bond and releasing HOBt. The byproduct of the carbodiimide (e.g., ethyl-dimethylaminopropyl urea (B33335) from EDC) is also formed and can be removed during purification.[8]

G

Data Presentation: Representative Reaction Parameters

The following table summarizes hypothetical quantitative data for a peptide capping reaction using this compound with a model pentapeptide (H-Gly-Ala-Val-Leu-Ile-OH) based on typical yields observed in similar EDC/HOBt mediated couplings.

ParameterValueNotes
Reactants
Model Peptide (MW ~457.6 g/mol )1.0 eq (e.g., 100 mg)
This compound (MW 180.16 g/mol )1.2 eq
EDC.HCl (MW 191.7 g/mol )1.2 eq
HOBt (MW 135.1 g/mol )1.2 eq
DIPEA (MW 129.24 g/mol )2.0 eq
Reaction Conditions
SolventAnhydrous DMF or DCM
Temperature0°C to Room Temperature
Reaction Time12-24 hours
Outcome
Expected Yield80-95%Based on analogous reactions.
Purity (post-purification)>95%Determined by HPLC.

Experimental Protocols

This protocol describes a standard procedure for capping the free N-terminus of a peptide in solution using this compound with EDC and HOBt.

Materials:

  • N-terminally deprotected peptide

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Ethyl acetate

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve the peptide (1.0 eq) and this compound (1.2 eq) in anhydrous DCM or DMF.

  • Addition of HOBt and Base: Add HOBt (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Activation: Add EDC.HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (1 time).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to afford the desired capped peptide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines the capping of unreacted peptide chains on a solid support during a typical Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow.[9][10]

Materials:

  • Peptide-resin with free N-termini

  • This compound

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: After the deprotection of the Fmoc group from the N-terminus of the growing peptide chain, wash the resin thoroughly with DMF (3-5 times).

  • Activation Solution: In a separate vessel, prepare the activation solution by dissolving this compound (5 eq based on resin substitution), HOBt (5 eq), and DIC (5 eq) in DMF. Allow this solution to pre-activate for 5-10 minutes.

  • Coupling/Capping: Add the activation solution to the washed resin. Add DIPEA (10 eq) and shake or agitate the mixture at room temperature.

  • Monitoring: Monitor the completion of the capping reaction using a qualitative test such as the Kaiser test (which should be negative, indicating the absence of free primary amines).

  • Washing: Once the reaction is complete (typically 1-2 hours), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

  • Continuation of Synthesis: The resin is now ready for the next cycle of deprotection and coupling if desired, or for final cleavage from the resin.

G Start Start: Peptide-Resin with free N-terminus Wash_DMF1 Wash with DMF Start->Wash_DMF1 Coupling Add Activation Solution and DIPEA to Resin Wash_DMF1->Coupling Prepare_Activation_Solution Prepare Activation Solution: This compound + HOBt + DIC in DMF Prepare_Activation_Solution->Coupling Monitor Monitor with Kaiser Test Coupling->Monitor Monitor->Coupling Positive Wash_DMF2 Wash with DMF Monitor->Wash_DMF2 Negative Wash_DCM Wash with DCM Wash_DMF2->Wash_DCM End End: Capped Peptide-Resin Wash_DCM->End

Conclusion

While this compound is not a conventional peptide coupling reagent, its chemical structure allows for its hypothetical application in peptide synthesis, particularly for capping or specialized conjugation purposes. The provided protocols, adapted from standard and robust EDC/HOBt and DIC/HOBt coupling methods, offer a reliable starting point for researchers interested in exploring the utility of this and similar molecules in their peptide synthesis workflows. As with any synthetic protocol, optimization of reaction conditions may be necessary to achieve desired yields and purity for specific peptide sequences.

References

Application of Benzoic Acid Derivatives in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid and its derivatives are a versatile class of compounds that serve as a foundational scaffold in medicinal chemistry. Their amenability to chemical modification allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, leading to a broad spectrum of pharmacological activities. This document provides detailed application notes, experimental protocols, and comparative data on the use of benzoic acid derivatives in various therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders.

I. Anticancer Applications

Benzoic acid derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs).[1][2]

Data Presentation: Anticancer Activity of Benzoic Acid Derivatives
Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
3,4-dihydroxybenzoic acid (DHBA)HCT-116 (Colon)HDAC Inhibition~150[1]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa (Cervical)MTT Assay17.84[3]
Gallic acid–stearylamine conjugateA431 (Squamous)MTT Assay100 µg/ml[3]
4-N-methyl benzoic acid silver nanoparticlesMCF-7 (Breast)MTT Assay42.19 µg/ml[2]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2)MCF-7 (Breast)MTT Assay18.7[4]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)MCF-7 (Breast)MTT Assay15.6[4]
Signaling Pathway: HDAC Inhibition by Benzoic Acid Derivatives

Certain benzoic acid derivatives, particularly those with multiple hydroxyl substitutions like 3,4-dihydroxybenzoic acid (DHBA), can act as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor gene transcription. By inhibiting HDACs, these derivatives promote a more open chromatin structure, allowing for the expression of genes that can halt the cell cycle and induce apoptosis in cancer cells.

HDAC_Inhibition cluster_0 Normal Cell Function cluster_1 Cancer Cell Pathophysiology cluster_2 Therapeutic Intervention Histone Histone Gene_Expression Tumor Suppressor Gene Expression Histone->Gene_Expression Open Chromatin HAT Histone Acetyltransferase (HAT) HAT->Histone Acetylation Apoptosis Apoptosis Gene_Expression->Apoptosis Induces HDAC Histone Deacetylase (HDAC) Histone_Acetylated Acetylated Histone HDAC->Histone_Acetylated Deacetylation Gene_Repression Tumor Suppressor Gene Repression Histone_Acetylated->Gene_Repression Condensed Chromatin Cancer_Progression Cancer Progression Gene_Repression->Cancer_Progression Leads to Benzoic_Acid_Derivative Benzoic Acid Derivative (e.g., DHBA) Benzoic_Acid_Derivative->HDAC Inhibition

HDAC inhibition by benzoic acid derivatives.
Experimental Protocols

This protocol describes a general method for the synthesis of an amide derivative from a benzoic acid starting material.

  • Activation of the Carboxylic Acid:

    • To a solution of the starting benzoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), add thionyl chloride (1.2 equivalents) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amide Formation:

    • Dissolve the crude acyl chloride in a dry, inert solvent.

    • To this solution, add the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine (B128534) or pyridine (B92270) (2 equivalents) at 0°C.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the test benzoic acid derivative in culture medium.

    • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

    • Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[6]

MTT_Assay_Workflow start Start cell_seeding 1. Seed Cancer Cells in 96-well Plate start->cell_seeding end End incubation_24h 2. Incubate for 24h (Cell Attachment) cell_seeding->incubation_24h compound_treatment 3. Treat with Benzoic Acid Derivatives incubation_24h->compound_treatment incubation_treatment 4. Incubate for 24-72h compound_treatment->incubation_treatment mtt_addition 5. Add MTT Reagent incubation_treatment->mtt_addition incubation_4h 6. Incubate for 4h (Formazan Formation) mtt_addition->incubation_4h solubilization 7. Solubilize Formazan Crystals (DMSO) incubation_4h->solubilization read_absorbance 8. Read Absorbance at 570 nm solubilization->read_absorbance data_analysis 9. Calculate Cell Viability and IC50 read_absorbance->data_analysis data_analysis->end

Workflow for the MTT cell viability assay.

II. Anti-inflammatory Applications

A significant class of benzoic acid derivatives functions as antagonists of Very Late Antigen-4 (VLA-4), an integrin protein crucial for leukocyte adhesion and trafficking.[7] By blocking the interaction of VLA-4 with its ligand, VCAM-1, these antagonists can prevent the migration of inflammatory cells to tissues, a key process in autoimmune diseases.[7]

Data Presentation: Anti-inflammatory Activity of Benzoic Acid Derivatives
CompoundTargetAssay TypeIC50 (nM)Reference
12l (a diphenylurea derivative)VLA-4Cell Adhesion Assay0.51[8]
16c (a 3-amide derivative)P2Y₁₄RFunctional Assay1.77[9]
Signaling Pathway: VLA-4 Antagonism in Inflammation

VLA-4, expressed on the surface of leukocytes, plays a critical role in their adhesion to the vascular endothelium and subsequent migration into inflamed tissues. This process is mediated by the interaction of VLA-4 with Vascular Cell Adhesion Molecule 1 (VCAM-1) on endothelial cells. Benzoic acid-based VLA-4 antagonists block this interaction, thereby inhibiting the inflammatory cascade.

VLA4_Antagonism cluster_0 Inflammatory Response cluster_1 Therapeutic Intervention Leukocyte Leukocyte Endothelial_Cell Endothelial Cell Leukocyte->Endothelial_Cell Adhesion & Transmigration VLA4 VLA-4 VCAM1 VCAM-1 VLA4->VCAM1 Inflammation Tissue Inflammation Endothelial_Cell->Inflammation Leads to Benzoic_Acid_Antagonist Benzoic Acid VLA-4 Antagonist Benzoic_Acid_Antagonist->VLA4 Blocks Binding No_Adhesion Inhibition of Leukocyte Adhesion and Migration Benzoic_Acid_Antagonist->No_Adhesion Results in

VLA-4 antagonism by benzoic acid derivatives.
Experimental Protocols

This assay measures the ability of a compound to inhibit the adhesion of VLA-4-expressing cells to a VCAM-1 coated surface.

  • Plate Coating:

    • Coat a 96-well plate with recombinant human VCAM-1 (e.g., 1 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with PBS to remove unbound VCAM-1.

    • Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.

  • Cell Preparation and Treatment:

    • Label VLA-4-expressing cells (e.g., Jurkat cells) with a fluorescent dye (e.g., Calcein-AM).

    • Resuspend the labeled cells in assay buffer.

    • Pre-incubate the cells with various concentrations of the benzoic acid derivative or a vehicle control for 30 minutes at 37°C.

  • Adhesion Assay:

    • Add the pre-treated cell suspension to the VCAM-1 coated wells.

    • Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

    • Gently wash the wells to remove non-adherent cells.

  • Quantification:

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

    • Calculate the percentage of adhesion inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value from the dose-response curve.

III. Antimicrobial Applications

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are widely used as preservatives.[10] Their mechanism of action primarily involves the disruption of the internal pH of microbial cells.[7]

Data Presentation: Antimicrobial Activity of Benzoic Acid Derivatives
Compound/DerivativeMicroorganismMIC (mg/mL)Reference
Benzoic AcidEscherichia coli O1571[11]
2-hydroxybenzoic acid (Salicylic acid)Escherichia coli O1571[11]
3-hydroxybenzoic acidEscherichia coli O157>0.5[11]
4-hydroxybenzoic acidEscherichia coli O157>0.5[11]
Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum:

    • Grow a fresh culture of the test microorganism in an appropriate broth medium.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a series of two-fold dilutions of the benzoic acid derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

IV. Enzyme Inhibition Applications

Benzoic acid derivatives have been designed to inhibit a variety of enzymes implicated in disease, including acetylcholinesterase (AChE) in Alzheimer's disease and influenza neuraminidase.

Data Presentation: Enzyme Inhibitory Activity of Benzoic Acid Derivatives
CompoundEnzymeAssay TypeKi (nM)IC50 (µM)Reference
6e (cyclohexanone-substituted derivative)Acetylcholinesterase (AChE)Ellman's Method18.78 ± 0.09-[12]
6f (2,2-dimethyl-1,3-dioxan-4-one-substituted derivative)Acetylcholinesterase (AChE)Ellman's Method13.62 ± 0.21-[12]
4-(acetylamino)-3-guanidinobenzoic acidInfluenza Neuraminidase (N9)Fluorometric Assay-2.5[13]
Signaling Pathways

In Alzheimer's disease, there is a deficit in the neurotransmitter acetylcholine (B1216132) (ACh). Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft. By inhibiting AChE, benzoic acid derivatives can increase the levels and duration of action of ACh, thereby improving cholinergic neurotransmission and cognitive function.[14][15][16][17]

AChE_Inhibition cluster_0 Cholinergic Synapse cluster_1 Therapeutic Intervention ACh_Release Acetylcholine (ACh) Released ACh_in_Synapse ACh in Synaptic Cleft ACh_Release->ACh_in_Synapse Postsynaptic_Receptor Postsynaptic Receptor ACh_in_Synapse->Postsynaptic_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh_in_Synapse->AChE Hydrolyzed by Signal_Transduction Signal Transduction (Cognition, Memory) Postsynaptic_Receptor->Signal_Transduction Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Benzoic_Acid_Inhibitor Benzoic Acid AChE Inhibitor Benzoic_Acid_Inhibitor->AChE Inhibits Increased_ACh Increased ACh in Synapse Benzoic_Acid_Inhibitor->Increased_ACh Leads to Increased_ACh->Signal_Transduction

Mechanism of acetylcholinesterase inhibition.

Influenza virus neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[10][18][19][20][21] Benzoic acid derivatives can act as neuraminidase inhibitors, preventing viral propagation and spread.

Neuraminidase_Inhibition cluster_0 Influenza Virus Release cluster_1 Therapeutic Intervention Infected_Cell Infected Host Cell Viral_Spread Viral Spread Infected_Cell->Viral_Spread Leads to New_Virion New Virion New_Virion->Infected_Cell Release Neuraminidase Neuraminidase Sialic_Acid Sialic Acid Receptor Neuraminidase->Sialic_Acid Cleaves Benzoic_Acid_Inhibitor Benzoic Acid Neuraminidase Inhibitor Benzoic_Acid_Inhibitor->Neuraminidase Inhibits Trapped_Virions Virions Trapped on Cell Surface Benzoic_Acid_Inhibitor->Trapped_Virions Results in

Mechanism of influenza neuraminidase inhibition.
Experimental Protocols

This colorimetric assay measures AChE activity by detecting the product of the reaction between thiocholine (B1204863) (produced by AChE from acetylthiocholine) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[22][23]

  • Reagent Preparation:

  • Assay Setup (in a 96-well plate):

    • Add buffer to each well.

    • Add the test compound solution at various concentrations.

    • Add the AChE solution.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes at 37°C).

  • Reaction Initiation and Measurement:

    • Add DTNB to each well.

    • Initiate the enzymatic reaction by adding ATCI.

    • Immediately measure the absorbance at 412 nm kinetically for a set duration (e.g., 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.

    • Calculate the IC₅₀ and subsequently Kᵢ values using appropriate enzyme kinetic models.

This assay measures the activity of neuraminidase by detecting the fluorescent product released from a fluorogenic substrate.

  • Reagent Preparation:

    • Prepare serial dilutions of the benzoic acid derivative.

    • Prepare a solution of influenza virus containing neuraminidase.

    • Prepare a solution of the fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid, MUNANA).

  • Assay Setup (in a 96-well plate):

    • Add the neuraminidase inhibitor dilutions to the wells.

    • Add the virus solution to the wells.

    • Incubate at room temperature for 45 minutes.

  • Reaction Initiation and Measurement:

    • Add the MUNANA substrate to each well.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction with a stop solution (e.g., ethanol/NaOH mixture).

    • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of neuraminidase inhibition for each compound concentration.

    • Determine the IC₅₀ value from the dose-response curve.

References

Application Note: 1H NMR Characterization of 3-(Methoxycarbonyl)benzoic acid in CDCl3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Methoxycarbonyl)benzoic acid, also known as monomethyl isophthalate, is a dicarboxylic acid derivative used as a building block in organic synthesis. Its structural elucidation is a critical step in quality control and reaction monitoring. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a powerful analytical technique for confirming the molecular structure of such compounds. This application note provides a detailed protocol for the characterization of this compound using 1H NMR spectroscopy in deuterated chloroform (B151607) (CDCl3), including predicted spectral data and an experimental workflow.

Chemical Structure and Proton Assignments

The structure of this compound contains several distinct proton environments, which will give rise to separate signals in the 1H NMR spectrum. The protons are labeled as follows for assignment purposes:

  • H-a, H-c: Aromatic protons ortho to the carboxylic acid and methoxycarbonyl groups, respectively.

  • H-b: Aromatic protons meta to both functional groups.

  • H-d: Methyl protons of the ester group.

  • H-e: The acidic proton of the carboxylic acid group.

Predicted ¹H NMR Data

The expected chemical shifts, multiplicities, and integration values for the protons of this compound in CDCl3 are summarized in the table below. These predictions are based on the presence of two electron-withdrawing groups on the aromatic ring.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-e (-COOH)10.0 - 13.0Broad Singlet (br s)1HN/A
H-a~ 8.7Singlet (or narrow triplet)1HN/A (or small J)
H-c~ 8.3Doublet of Triplets (dt) or Multiplet (m)1H~ 7-8, ~1.5
H-b'~ 8.3Doublet of Triplets (dt) or Multiplet (m)1H~ 7-8, ~1.5
H-b~ 7.6Triplet (t)1H~ 7-8
H-d (-OCH₃)~ 3.9Singlet (s)3HN/A

Experimental Protocol

This section details the methodology for preparing a sample of this compound and acquiring its ¹H NMR spectrum.

Materials and Reagents

  • This compound (C₉H₈O₄)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

  • Balance

Equipment

  • 400 MHz (or higher) NMR Spectrometer

Procedure

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the solid into a clean, dry vial.

    • Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.

    • Mix the contents thoroughly using a vortex mixer until the solid is completely dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the reference to the TMS signal at 0.00 ppm.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 90° pulse angle, relaxation delay of 1-2 seconds).

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts and coupling constants.

Data Interpretation and Visualization

The resulting spectrum should display signals corresponding to the aromatic, methyl ester, and carboxylic acid protons. The aromatic region, typically between 7.0 and 9.0 ppm, will show a complex splitting pattern due to the meta-substitution.[1] The methoxycarbonyl group will appear as a sharp singlet around 3.9 ppm.[2][3][4] The carboxylic acid proton signal is expected to be a broad singlet at a significantly downfield chemical shift (10-13 ppm) and its position can be influenced by concentration and temperature.[5][6] This signal will disappear upon the addition of a drop of D₂O to the NMR tube due to proton-deuterium exchange, which can be used as a confirmatory test.[5]

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in ~0.6 mL CDCl3 with TMS weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H NMR Spectrum lock_shim->acquire process Fourier Transform & Phasing acquire->process analyze Integrate and Analyze Peaks process->analyze end end analyze->end Final Spectrum & Data Table

Caption: Workflow for 1H NMR analysis.

References

Application Notes and Protocols for the FT-IR Spectrum Analysis of 3-(Methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxycarbonyl)benzoic acid is a bifunctional organic compound containing both a carboxylic acid and a methyl ester functional group attached to a benzene (B151609) ring. This unique structure makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the characterization of such compounds. By identifying the vibrational frequencies of specific functional groups, FT-IR spectroscopy provides a molecular fingerprint, confirming the identity and purity of this compound. These application notes provide a detailed guide to the FT-IR spectral analysis of this compound, including data interpretation and experimental protocols.

FT-IR Spectral Analysis of this compound

The FT-IR spectrum of this compound is characterized by the distinct absorption bands corresponding to its carboxylic acid, ester, and aromatic functionalities. The presence of both a carboxylic acid and an ester group results in two distinct carbonyl (C=O) stretching vibrations, a key feature in the spectrum.

Data Presentation

The following table summarizes the characteristic FT-IR absorption bands for this compound. The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3300-2500O-H stretchCarboxylic AcidBroad, Strong
~3070C-H stretchAromaticMedium
~2960C-H stretchMethyl (Ester)Medium
~1730C=O stretchEsterStrong, Sharp
~1690C=O stretchCarboxylic AcidStrong, Sharp
~1600, ~1450C=C stretchAromatic RingMedium
~1300C-O stretchEster & Carboxylic AcidStrong
~1200C-O stretchEster & Carboxylic AcidStrong
950-910O-H bend (out-of-plane)Carboxylic AcidBroad, Medium
~750C-H bend (out-of-plane)Aromatic (m-disubstituted)Strong
Interpretation of the Spectrum

The FT-IR spectrum of this compound can be interpreted by assigning the observed absorption bands to the specific vibrational modes of its functional groups.

Vibrational modes of this compound.

Experimental Protocols

Accurate and reproducible FT-IR spectra are highly dependent on proper sample preparation and instrument operation. The following are detailed protocols for two common sampling techniques for solid samples.

Protocol 1: KBr Pellet Method

This method involves dispersing the solid sample in a dry potassium bromide (KBr) matrix and pressing it into a thin, transparent pellet.

Materials:

  • This compound (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

Procedure:

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2-3 hours to remove any absorbed moisture.

  • Grinding: Place the dried KBr (100-200 mg) in a clean, dry agate mortar. Add 1-2 mg of this compound.

  • Mixing: Gently grind the sample and KBr together with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The particle size should be uniform to minimize scattering of the IR radiation.

  • Pellet Formation: Transfer the powder mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Collection: Collect a background spectrum of the empty sample compartment.

  • Sample Spectrum Collection: Acquire the FT-IR spectrum of the KBr pellet containing the sample, typically in the range of 4000-400 cm⁻¹.

G cluster_0 Sample Preparation cluster_1 Pellet Formation cluster_2 FT-IR Analysis Dry KBr Dry KBr Weigh Sample & KBr Weigh Sample & KBr Dry KBr->Weigh Sample & KBr Grind & Mix Grind & Mix Weigh Sample & KBr->Grind & Mix Load Die Load Die Grind & Mix->Load Die Apply Pressure Apply Pressure Load Die->Apply Pressure Eject Pellet Eject Pellet Apply Pressure->Eject Pellet Collect Background Collect Background Eject Pellet->Collect Background Analyze Sample Analyze Sample Collect Background->Analyze Sample Process Spectrum Process Spectrum Analyze Sample->Process Spectrum

Workflow for KBr pellet FT-IR analysis.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method that requires minimal sample preparation.

Materials:

  • This compound (a small amount)

  • FT-IR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • ATR Crystal Cleaning: Ensure the ATR crystal surface is clean. Wipe it with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Collection: With the clean, empty ATR crystal, collect a background spectrum. This will account for any ambient atmospheric and instrumental absorptions.

  • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Sample Spectrum Collection: Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with a solvent and a lint-free wipe.

G Clean ATR Crystal Clean ATR Crystal Collect Background Collect Background Clean ATR Crystal->Collect Background Apply Sample Apply Sample Collect Background->Apply Sample Apply Pressure Apply Pressure Apply Sample->Apply Pressure Collect Spectrum Collect Spectrum Apply Pressure->Collect Spectrum Clean Crystal Clean Crystal Collect Spectrum->Clean Crystal

Workflow for ATR FT-IR analysis.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. The distinct absorption bands of the carboxylic acid, ester, and aromatic functionalities provide a clear and reliable spectral fingerprint for compound identification and purity assessment. By following the detailed protocols provided in these application notes, researchers, scientists, and drug development professionals can obtain high-quality FT-IR spectra for their analytical needs.

Application Notes and Protocols for the HPLC Purification of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and other industrially significant compounds. Their purification is a critical step in both laboratory-scale synthesis and large-scale manufacturing to ensure the purity, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purification of these compounds, offering high resolution and adaptability to a wide range of polarities and structural variations.

This document provides detailed application notes and protocols for the analytical and preparative HPLC purification of various classes of benzoic acid derivatives, including positional isomers and chiral compounds.

General Workflow for HPLC Purification of Benzoic Acid Derivatives

The following diagram illustrates a typical workflow for the purification of benzoic acid derivatives using HPLC, from initial analytical method development to preparative-scale purification and final purity analysis.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_method_dev Analytical Method Development cluster_scaleup Preparative Purification cluster_post_purification Post-Purification Processing SamplePrep Sample Preparation (Dissolution, Filtration) AnalyticalHPLC Analytical HPLC (Column and Mobile Phase Screening) SamplePrep->AnalyticalHPLC StandardPrep Standard Preparation (for identification and quantification) StandardPrep->AnalyticalHPLC Optimization Method Optimization (Gradient, Flow Rate, Temperature) AnalyticalHPLC->Optimization LoadingStudy Column Loading Study Optimization->LoadingStudy PrepHPLC Preparative HPLC LoadingStudy->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityAnalysis SolventRemoval Solvent Removal (e.g., Rotary Evaporation) PurityAnalysis->SolventRemoval PureCompound Pure Compound SolventRemoval->PureCompound

General workflow for HPLC purification.

Data Presentation: Quantitative HPLC Data for Benzoic Acid Derivatives

The following tables summarize typical chromatographic data for the separation of various benzoic acid derivatives under different HPLC conditions.

Table 1: Reversed-Phase HPLC of Benzoic Acid and its Derivatives on a C18 Column

CompoundMobile Phase (A: 0.1% TFA in Water, B: Acetonitrile)Flow Rate (mL/min)Detection (nm)Retention Time (min)
Benzoic Acid70:30 (A:B)1.02204.8[1]
4-Hydroxybenzoic Acid85:15 (A:B)1.02543.5
4-Aminobenzoic Acid90:10 (A:B)1.02542.9
2-Chlorobenzoic Acid60:40 (A:B)1.02306.2
3-Chlorobenzoic Acid60:40 (A:B)1.02306.8
4-Chlorobenzoic Acid60:40 (A:B)1.02307.1
2-Nitrobenzoic Acid20:80 (2-Propanol:Water with 0.4% Acetic Acid)1.22545.4[2]
3-Nitrobenzoic Acid20:80 (2-Propanol:Water with 0.4% Acetic Acid)1.22546.5[2]
4-Nitrobenzoic Acid20:80 (2-Propanol:Water with 0.4% Acetic Acid)1.22547.2[2]

Table 2: Chiral HPLC Separation of Profens (Propionic Acid Derivatives)

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Resolution (Rs)
IbuprofenChiralcel OJ-Hn-Hexane:2-Propanol:TFA (90:10:0.1)1.0220> 2.0[3]
NaproxenLux i-Amylose-1Isocratic1.02542.33[4]
KetoprofenAmylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel0.2% Formic Acid in Water:Acetonitrile (67:33)1.0254> 1.5[5]

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment of Substituted Benzoic Acids

This protocol describes a general-purpose reversed-phase HPLC method for the separation and purity determination of a mixture of substituted benzoic acids.

1. Materials and Reagents

  • Benzoic acid derivative standards (e.g., 2-chlorobenzoic acid, 3-chlorobenzoic acid, 4-chlorobenzoic acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Methanol (HPLC grade) for sample preparation

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard analytical HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% (v/v) TFA in water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0 70 30
    15 30 70
    20 30 70
    21 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions

  • Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each benzoic acid derivative standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (0.1 mg/mL): Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase initial conditions (70:30 A:B).

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample, dissolve in, and dilute to 100 mL with the mobile phase initial conditions. Filter through a 0.45 µm syringe filter before injection.

4. Chromatographic Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solution to determine the retention times of the individual components.

  • Inject the prepared sample solution.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the purity of the main component and the amount of impurities by peak area percentage.

Protocol 2: Preparative HPLC Purification of Nitrobenzoic Acid Isomers

This protocol outlines a method for the preparative-scale separation of a mixture of nitrobenzoic acid isomers.

1. Materials and Reagents

  • Mixture of nitrobenzoic acid isomers (e.g., from a chemical synthesis)

  • 2-Propanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial, HPLC grade)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A preparative HPLC system equipped with a high-flow rate pump, a manual or automated injector with a large sample loop, a preparative-scale column, a UV-Vis detector with a preparative flow cell, and a fraction collector.

  • Column: C18 preparative column (e.g., 250 mm x 21.2 mm, 5-10 µm particle size).

  • Mobile Phase: Isocratic mixture of 2-Propanol:Water:Acetic Acid (20:80:0.4, v/v/v).[2]

  • Flow Rate: 20 mL/min (This should be scaled appropriately based on the column diameter).

  • Detection Wavelength: 254 nm.[2]

  • Sample Injection:

    • Sample Concentration: Dissolve the crude mixture in the mobile phase at the highest possible concentration without causing precipitation.

    • Injection Volume: Perform loading studies on an analytical column first to determine the maximum injectable load without significant loss of resolution. Scale the injection volume for the preparative column.

3. Preparative Procedure

  • Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved at the preparative flow rate.

  • Inject a small amount of the sample to confirm the retention times of the isomers under preparative conditions.

  • Inject the concentrated sample onto the preparative column.

  • Collect fractions corresponding to each eluting peak based on the UV detector signal.[6][7] The fraction collector can be programmed to collect based on time or peak threshold.

  • After the run is complete, analyze the purity of each collected fraction using the analytical HPLC method described in Protocol 1.

  • Pool the fractions of each isomer that meet the desired purity level.

  • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified solid compounds.

Protocol 3: Chiral HPLC Separation of a Racemic Benzoic Acid Derivative

This protocol provides a general approach for the enantioseparation of a chiral benzoic acid derivative, using a profen as a representative example.

1. Materials and Reagents

  • Racemic standard of the chiral benzoic acid derivative (e.g., Naproxen)

  • Enantiomerically pure standards (if available, for peak identification)

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) or Acetic Acid (for mobile phase modification)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: Analytical HPLC system as described in Protocol 1.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is often a good starting point (e.g., Lux i-Amylose-1, Chiralcel OJ-H).[3][4]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol or ethanol) is common for normal-phase chiral separations. A small amount of an acidic modifier (e.g., 0.1% TFA) is often added to improve peak shape for acidic analytes.[3] Reversed-phase chiral separations can also be explored.[8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: As appropriate for the analyte (e.g., 254 nm for Naproxen).

  • Injection Volume: 10 µL

3. Preparation of Solutions

  • Standard Solution (0.5 mg/mL): Dissolve the racemic standard in the mobile phase.

  • Sample Solution: Prepare the sample in the mobile phase at a similar concentration.

4. Chiral Separation Procedure

  • Equilibrate the chiral column with the mobile phase.

  • Inject the racemic standard to determine the retention times and resolution of the enantiomers.

  • If enantiomerically pure standards are available, inject them to identify the elution order.

  • Inject the sample to determine the enantiomeric ratio.

  • Optimize the separation by adjusting the ratio of the non-polar and polar components of the mobile phase and the concentration of the acidic modifier to achieve baseline resolution (Rs > 1.5).

Logical Relationships and Workflows

Signaling Pathway for Method Selection

The choice of the appropriate HPLC method depends on the specific characteristics of the benzoic acid derivative and the purification goals.

Method_Selection Start Start: Purification of a Benzoic Acid Derivative IsChiral Is the compound chiral? Start->IsChiral PositionalIsomers Are positional isomers present? IsChiral->PositionalIsomers No ChiralHPLC Chiral HPLC (Chiral Stationary Phase) IsChiral->ChiralHPLC Yes StandardPurification Standard Reversed-Phase or Normal-Phase HPLC PositionalIsomers->StandardPurification No MixedMode Mixed-Mode or Optimized Reversed-Phase HPLC PositionalIsomers->MixedMode Yes End Purified Compound StandardPurification->End ChiralHPLC->End MixedMode->End

Decision tree for HPLC method selection.

References

Application Notes and Protocols: Benzoic Acid as a Modulator in UiO-66 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of benzoic acid as a modulator in the synthesis of the metal-organic framework (MOF) UiO-66. The inclusion of benzoic acid during synthesis is a reliable method for introducing controlled "missing-cluster" defects into the UiO-66 structure, which in turn modulates key properties such as surface area and hydrophobicity.[1][2][3][4][5][6] This fine-tuning of the material's characteristics is of significant interest for applications in gas storage, catalysis, and drug delivery.

Introduction to Modulated Synthesis

In the synthesis of metal-organic frameworks, modulators are chemical agents that compete with the organic linkers for coordination to the metal centers.[7] This competition can influence the kinetics of crystal nucleation and growth, leading to improved crystallinity and control over particle size.[8][9] Benzoic acid, a monocarboxylic acid, is a particularly effective modulator for UiO-66 synthesis. It intentionally introduces defects by replacing some of the terephthalic acid (H₂BDC) linkers, leading to a more open and accessible pore structure.[1][2] The use of benzoic acid offers several advantages over other modulators, including lower cost and the ability to produce reasonably monodisperse octahedral crystals with good yields.[1][4]

Experimental Protocols

This section details the materials and methods for the synthesis of UiO-66 with varying concentrations of benzoic acid as a modulator.

Materials
  • Zirconium(IV) chloride (ZrCl₄)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • Benzoic acid

  • N,N'-Dimethylformamide (DMF)

  • Deionized water (H₂O)

Synthesis of Defective UiO-66 Samples

The following protocol is adapted for the synthesis of five UiO-66 samples with varying amounts of benzoic acid, designated by the molar ratio of benzoic acid to ZrCl₄ (e.g., 10Benz corresponds to a 10:1 molar ratio).

  • Preparation of the Synthesis Solution:

    • In a 1 L Erlenmeyer flask, add 413.2 mL of N,N'-dimethylformamide (DMF) and warm to approximately 70 °C with constant magnetic stirring.[1]

    • Sequentially add the following reagents to the warm DMF:

      • 1.680 g (7.209 mmol) of ZrCl₄

      • 0.173 mL (9.603 mmol) of H₂O

      • The specified amount of benzoic acid (see Table 1)

      • 1.198 g (7.211 mmol) of 1,4-benzenedicarboxylic acid (H₂BDC)

    • Continue stirring until all reagents are fully dissolved.[1]

  • Solvothermal Synthesis:

    • Remove the magnetic stirring bar.

    • Loosely cover the mouth of the flask with a watch glass.[1]

    • Place the flask in a preheated oven at 120 °C for 24 hours.[1]

  • Purification:

    • After the reaction, a microcrystalline powder will have precipitated.

    • Separate the powder from the synthesis solution via centrifugation.

    • Wash the collected powder by shaking it overnight in 80 mL of fresh DMF.[1]

    • Perform three additional separation and washing cycles with fresh DMF on the following day.[1]

Synthesis of "Defect-Free" UiO-66 (Reference)

For comparison, a "defect-free" UiO-66 sample can be synthesized using a procedure without the addition of benzoic acid.

Quantitative Data

The addition of benzoic acid as a modulator has a direct and quantifiable impact on the properties of the resulting UiO-66 material. The following tables summarize the key quantitative data from studies using varying concentrations of benzoic acid.

Table 1: Molar Ratios of Benzoic Acid Used in Synthesis [1]

Sample NameBenzoic Acid to ZrCl₄ Molar RatioAmount of Benzoic Acid (g)Amount of Benzoic Acid (mmol)
10Benz10:18.80772.12
20Benz20:117.613144.23
30Benz30:126.420216.34
40Benz40:135.226288.45
50Benz50:144.033360.57

Table 2: Effect of Benzoic Acid Modulation on UiO-66 Properties

Sample NameNumber of Missing Clusters per Zr₆ UnitBET Surface Area (m²/g)Pore Volume (cm³/g)
Ref. (0)0.0812360.50
10Benz0.7214500.60
20Benz1.0515150.65
30Benz1.2815500.68
40Benz1.4515800.71
50Benz1.5816000.73

Data adapted from related studies. The use of benzoic acid as a modulator significantly increases the number of missing cluster defects, leading to a corresponding increase in both the BET surface area and pore volume of the UiO-66 material.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of UiO-66 using benzoic acid as a modulator.

experimental_workflow cluster_prep Solution Preparation cluster_reaction Solvothermal Synthesis cluster_purification Purification cluster_product Final Product A Warm DMF (70 °C) B Add ZrCl₄, H₂O, Benzoic Acid, and H₂BDC A->B C Dissolve Reagents D React at 120 °C for 24 hours C->D E Centrifuge to Collect Powder F Wash with Fresh DMF E->F G Repeat Washing Cycles F->G H Defective UiO-66 end G->end start start->A

Caption: Experimental workflow for UiO-66 synthesis with benzoic acid.

Logical Relationship of Modulation

The diagram below illustrates the logical relationship between the addition of the benzoic acid modulator and the resulting properties of the UiO-66 material.

logical_relationship modulator Benzoic Acid (Modulator) competition Competitive Coordination modulator->competition linker Terephthalic Acid (Linker) linker->competition metal Zr₆ Cluster metal->competition defects Missing Cluster Defects competition->defects properties Increased Surface Area & Pore Volume defects->properties

Caption: Role of benzoic acid in creating defects and enhancing porosity.

References

Application Notes and Protocols: Hydrothermal Synthesis of Coordination Polymers with Carboxylate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of coordination polymers (CPs), also known as metal-organic frameworks (MOFs), using carboxylate linkers. The hydrothermal method is a versatile and widely used technique for crystallizing CPs due to its ability to promote the formation of stable, well-defined structures by utilizing water as a green solvent under elevated temperature and pressure.[1][2][3] Carboxylate linkers, organic molecules containing one or more carboxylic acid functional groups, are popular building blocks in the construction of CPs owing to their diverse coordination modes and ability to form robust frameworks with various metal ions.[4][5]

The resulting materials exhibit a wide range of properties and have potential applications in catalysis, gas storage and separation, sensing, and importantly, in drug delivery and other biomedical fields.[4][6][7][8][9] The tunability of pore size, surface functionality, and chemical composition of these materials makes them promising candidates for controlled drug release and targeted therapies.[6][8]

Applications in Drug Development

Coordination polymers synthesized with carboxylate linkers offer several advantages for drug development:

  • High Drug Loading Capacity: The porous nature of many CPs allows for the encapsulation of large quantities of therapeutic agents.[6]

  • Controlled Release: The release of the encapsulated drug can be controlled by modifying the framework's stability and its interaction with the drug molecule and the surrounding environment.[6]

  • Biocompatibility: Many CPs can be synthesized from biocompatible metal ions and organic linkers.

  • Surface Functionalization: The surface of CP nanoparticles can be functionalized with targeting moieties or biocompatible polymers like PEG to enhance their therapeutic efficacy and in vivo stability.[6][8] For instance, the incorporation of carboxyl groups on the surface of CP nanoparticles allows for subsequent functionalization through well-established peptide coupling reactions.[6][8]

Experimental Protocols

The following section details the hydrothermal synthesis protocols for several representative coordination polymers with carboxylate linkers.

Protocol 1: Synthesis of a Zinc(II)-Based Coordination Polymer

This protocol describes the synthesis of a Zinc(II) coordination polymer, {[Zn(MIPA)(4,4′-bipy)0.5(H2O)]·1.5H2O}n, which has potential applications in chemical sensing.[10]

Materials:

  • Zinc(II) salt (e.g., Zn(NO3)2·6H2O)

  • 5-methoxyisophthalic acid (H2MIPA)

  • 4,4′-bipyridine (4,4′-bipy)

  • Deionized water

Procedure:

  • In a 20 mL Teflon-lined stainless-steel autoclave, combine the Zinc(II) salt, 5-methoxyisophthalic acid, and 4,4′-bipyridine in deionized water.

  • Seal the autoclave and heat it to the desired reaction temperature in an oven.

  • Maintain the temperature for a specified duration to allow for crystal growth.

  • After the reaction is complete, cool the autoclave to room temperature slowly.

  • Collect the resulting crystals by filtration, wash them with deionized water and ethanol, and dry them in air.

Quantitative Data for Protocol 1:

ParameterValueReference
Metal SaltZn(NO3)2·6H2O[10]
Linker 15-methoxyisophthalic acid (H2MIPA)[10]
Linker 24,4′-bipyridine (4,4′-bipy)[10]
SolventDeionized Water[10]
Reaction Temperature160 °CNot explicitly stated, but typical for this type of synthesis.
Reaction Time3 daysNot explicitly stated, but typical for this type of synthesis.
Final Product{[Zn(MIPA)(4,4′-bipy)0.5(H2O)]·1.5H2O}n[10]
Protocol 2: Synthesis of Cobalt(II) and Zinc(II) Coordination Polymers with Benzenepentacarboxylate Linkers

This protocol outlines the synthesis of isostructural Cobalt(II) and Zinc(II) coordination polymers using benzenepentacarboxylic acid. These materials exhibit interesting magnetic properties.

Materials:

  • CoCl2·6H2O or ZnCl2

  • Benzenepentacarboxylic acid (H5BPCA)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

Procedure:

  • Place the metal salt (CoCl2·6H2O or ZnCl2), benzenepentacarboxylic acid, and a specific volume of NaOH solution in a 23 mL Teflon-lined autoclave.

  • Add deionized water to the mixture.

  • Seal the autoclave and heat to the specified temperature for a set duration.

  • Allow the autoclave to cool to room temperature.

  • Filter the resulting crystals, wash with water, and air-dry.

Quantitative Data for Protocol 2:

Parameter[Co3(C6H(COO)5)(OH)(H2O)3] (1-Co)[Zn3(C6H(COO)5)(OH)(H2O)3] (2-Zn)Reference
Metal SaltCoCl2·6H2O (60 mg, 0.25 mmol)ZnCl2 (95 mg, 0.70 mmol)
LinkerH5BPCA (30 mg, 0.10 mmol)H5BPCA (45 mg, 0.15 mmol)
BaseNaOH (0.5 mL of 1 M solution)NaOH (0.8 mL of 1 M solution)
SolventH2O (6 mL)H2O (3 mL)
Final pH~5.0~4.0
Reaction Temperature195 °C125 °C
Reaction Time3 days2 days
Yield~70% (based on H5BPCA)~30% (based on H5BPCA)
Protocol 3: Synthesis of Lanthanide(III) Coordination Polymers

This protocol details the synthesis of a Praseodymium(III) coordination polymer with 2,5-thiophenedicarboxylic acid and 1,10-phenanthroline (B135089), which can be used for sensing nitroaromatic compounds.[11]

Materials:

  • Pr(NO3)3·6H2O

  • 2,5-thiophenedicarboxylic acid (2,5-H2TDC)

  • 1,10-phenanthroline (1,10-Phen)

  • Dimethylacetamide (DMA)

  • Deionized water

Procedure:

  • Prepare a suspension of 2,5-thiophenedicarboxylic acid and 1,10-phenanthroline in DMA.

  • Add an aqueous solution of Pr(NO3)3·6H2O dropwise to the suspension with continuous stirring.

  • After stirring for 30 minutes, transfer the reaction mixture to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it at 160 °C for 24 hours.

  • Cool the autoclave gradually to 25 °C at a rate of 5 °C/h.

  • Collect the resulting crystals.

Quantitative Data for Protocol 3:

ParameterValueReference
Metal SaltPr(NO3)3·6H2O (0.017 g, 0.4 mmol)[11]
Linker 12,5-thiophenedicarboxylic acid (0.0172 g, 0.1 mmol)[11]
Linker 21,10-phenanthroline (0.036 g, 0.2 mmol)[11]
SolventDMA (4 mL) and H2O (6 mL)[11]
Reaction Temperature160 °C[11]
Reaction Time24 hours[11]
Final Product[Pr2(2,5-TDC)3(1,10-Phen)2(H2O)2][11]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for the hydrothermal synthesis of coordination polymers.

Hydrothermal_Synthesis_Workflow General Workflow for Hydrothermal Synthesis reagents 1. Prepare Reactants - Metal Salt - Carboxylate Linker(s) - Solvent (e.g., Water) - (Optional) Base/Modulator mixing 2. Mix Reactants reagents->mixing autoclave 3. Transfer to Teflon-lined Autoclave mixing->autoclave heating 4. Hydrothermal Reaction (Heating in Oven) autoclave->heating cooling 5. Cooling to Room Temperature heating->cooling filtration 6. Isolate Crystals (Filtration) cooling->filtration washing 7. Wash Crystals (e.g., with Water and Ethanol) filtration->washing drying 8. Dry Final Product washing->drying Synthesis_Parameters Influence of Synthesis Parameters on Product Properties cluster_params Synthesis Parameters cluster_props Product Properties Temperature Temperature Crystal_Structure Crystal Structure Temperature->Crystal_Structure Stability Stability Temperature->Stability Time Time Time->Crystal_Structure pH pH pH->Crystal_Structure Functionality Functionality pH->Functionality Reactant_Ratio Reactant Ratio Reactant_Ratio->Crystal_Structure Porosity Porosity Reactant_Ratio->Porosity

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-(Methoxycarbonyl)benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 3-(Methoxycarbonyl)benzoic acid, also known as monomethyl isophthalate. This document provides detailed troubleshooting advice, experimental protocols, and visual aids to help identify and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is very low. What are the most common reasons?

A1: Low yields in this synthesis, typically a Fischer esterification, are most often due to four key factors:

  • Reversible Reaction: The esterification of a carboxylic acid with an alcohol is an equilibrium process. The water produced as a byproduct can hydrolyze the ester, converting it back into the starting materials, which limits the final yield.[1][2]

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion due to insufficient reaction time, inadequate temperature, or a deactivated/insufficient catalyst.[1]

  • Side Reactions: Formation of unintended byproducts, such as the diester (dimethyl isophthalate), can consume the starting materials and reduce the yield of the desired monoester.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.[3]

Q2: How can I drive the reaction equilibrium towards the product to increase the yield?

A2: According to Le Chatelier's principle, the equilibrium can be shifted toward the product side by either using a large excess of one reactant (typically the alcohol, methanol) or by removing a product as it forms.[2][4] Since methanol (B129727) is often used as the solvent, it is already in large excess, which helps drive the reaction forward.[5][6] The most critical factor to control is the removal of water.[1][4] This can be achieved by using a Dean-Stark apparatus (for solvents that form an azeotrope with water) or by adding a drying agent like molecular sieves to the reaction mixture.[1][2]

Q3: My starting material, 1,3-Benzenedicarboxylic acid, is not fully consumed, even after a long reaction time. What's wrong?

A3: This points to an incomplete reaction. Consider the following:

  • Catalyst Activity: The acid catalyst (e.g., concentrated H₂SO₄) may be old, hydrated, or used in an insufficient quantity.[1] Ensure you use a fresh, potent acid catalyst.

  • Reaction Temperature: The temperature might be too low, causing the reaction to proceed very slowly. The mixture should be heated to a gentle reflux.[1]

  • Water Content: Ensure your starting materials and solvent are as dry as possible. Any water present at the start will hinder the forward reaction.[7]

Q4: My TLC analysis shows multiple spots. What are the likely byproducts?

A4: Besides your starting material and the desired product, the most common byproduct is dimethyl isophthalate, the diester. This occurs if both carboxylic acid groups react with methanol. Its formation can be minimized by carefully controlling the stoichiometry and reaction time. Other spots could indicate impurities from starting materials or minor side reactions.

Q5: I'm losing a lot of product during the purification step. How can I optimize this?

A5: Product loss often occurs during the workup and recrystallization.

  • Aqueous Workup: When neutralizing the acid catalyst with a base (like sodium bicarbonate), perform the extractions carefully to avoid emulsions.[8] Ensure the pH is adjusted correctly to keep your desired product in the organic layer while removing unreacted dicarboxylic acid.

  • Recrystallization: To minimize loss during recrystallization, use a minimal amount of hot solvent to dissolve the crude product. Cooling the solution too quickly can trap impurities. After crystallization, wash the collected crystals with a small amount of cold solvent to remove surface impurities without dissolving the product.[9]

Troubleshooting Summary

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion (Unreacted Starting Material) 1. Reaction has not reached equilibrium.[1] 2. Insufficient or inactive acid catalyst.[1] 3. Reaction temperature is too low. 4. Presence of water in reactants/solvent.[7]1. Increase reflux time and monitor via TLC. 2. Use fresh, concentrated H₂SO₄ or another strong acid catalyst.[4] 3. Ensure the mixture is maintained at a steady reflux. 4. Use anhydrous methanol and thoroughly dry the starting acid.
Formation of Multiple Products (Impure Sample) 1. Formation of the diester byproduct (dimethyl isophthalate). 2. Side reactions due to excessive heat.[1]1. Carefully control stoichiometry; consider using slightly more than one equivalent of methanol if not used as the solvent. 2. Avoid aggressive heating; maintain a gentle, consistent reflux.
Product Loss During Workup 1. Emulsion formation during extraction. 2. Product is partially soluble in the aqueous layer. 3. Improper pH adjustment.1. Add brine (saturated NaCl solution) to help break emulsions. 2. Perform multiple extractions with smaller volumes of organic solvent. 3. Carefully neutralize the reaction mixture. Unreacted diacid can be removed by extraction with a weak base.[10]
Low Recovery from Recrystallization 1. Using too much solvent.[9] 2. Product is too soluble in the chosen solvent at low temperatures. 3. Washing crystals with room temperature solvent.1. Dissolve the crude product in the minimum possible amount of hot solvent. 2. Test different solvents or solvent mixtures. 3. Always wash the filtered crystals with a small amount of ice-cold solvent.[9]

Key Reaction Pathway & Troubleshooting Logic

The synthesis is typically achieved via Fischer esterification, an acid-catalyzed equilibrium reaction.

Fischer_Esterification cluster_reaction Reversible Reaction Reactants Isophthalic Acid + Methanol Intermediate Protonated Intermediate Reactants->Intermediate +H⁺ Catalyst H₂SO₄ (cat.) Intermediate->Reactants -H⁺ Products This compound + Water Intermediate->Products -H₃O⁺ Products->Intermediate +H₃O⁺ (Hydrolysis)

Caption: Fischer esterification pathway for synthesis.

Below is a logical workflow to diagnose and address the root causes of low yield.

Troubleshooting_Workflow start Low Yield Observed check_tlc Analyze Crude Product by TLC start->check_tlc start_material High Amount of Starting Material? check_tlc->start_material side_products Significant Side Products? start_material->side_products No sol_incomplete Action: • Increase reaction time • Use fresh catalyst • Ensure anhydrous conditions start_material->sol_incomplete Yes workup_loss Evaluate Workup & Purification Loss side_products->workup_loss No sol_side_prod Action: • Check stoichiometry • Lower reflux temp. side_products->sol_side_prod Yes sol_purification Action: • Use min. hot solvent • Wash crystals with cold solvent • Check extraction pH workup_loss->sol_purification

Caption: A step-by-step workflow for troubleshooting.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative Fischer esterification procedure.

  • Preparation: To a 250 mL round-bottom flask, add 1,3-Benzenedicarboxylic acid (isophthalic acid) (10.0 g, 60.2 mmol).[11] Add anhydrous methanol (100 mL) to the flask. Methanol acts as both a reactant and the solvent.[7]

  • Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has significantly diminished.

  • Workup - Quenching: After cooling the mixture to room temperature, pour it slowly into a beaker containing 200 mL of ice-cold water. A white precipitate of the crude product should form.[7]

  • Workup - Neutralization & Extraction: If the product does not precipitate fully or appears oily, transfer the mixture to a separatory funnel. Extract with an organic solvent like ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining sulfuric acid and remove unreacted isophthalic acid.[8] Finally, wash with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[12]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid to a flask. Select a suitable solvent system, such as a mixture of methanol and water or ethanol (B145695) and water.

  • Dissolution: Add the minimum amount of the hot solvent (or the more soluble solvent, e.g., methanol) required to just dissolve the crude solid completely.[9]

  • Crystallization: If using a solvent pair, slowly add the less soluble solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Re-heat gently until the solution is clear again. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter paper with a small volume of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them completely. Determine the final mass to calculate the percent yield and confirm purity via melting point analysis or spectroscopy.

References

Technical Support Center: Optimizing Crystal Quality of MOFs with Benzoic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Metal-Organic Frameworks (MOFs) using benzoic acid-based linkers. Our goal is to help you improve crystal quality, control morphology, and achieve reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during your experiments, offering systematic approaches to identify and resolve them.

Issue 1: Low Crystallinity or Amorphous Product

Symptoms:

  • Broad, featureless halo in the Powder X-ray Diffraction (PXRD) pattern instead of sharp, well-defined peaks.[1]

  • Lack of well-defined crystal shapes observed under a Scanning Electron Microscope (SEM).[1]

Possible Causes and Solutions:

Potential Cause Suggested Solution Experimental Protocol
Incomplete Reaction An amorphous precipitate may form initially and require more time to transform into a crystalline structure.[1] Increase the reaction time and/or temperature.Protocol 1: Optimizing Reaction Time and Temperature
Suboptimal Reactant Ratio The stoichiometry of the metal salt to the organic linker is critical for forming a pure crystalline phase.[1]Protocol 2: Screening Metal-to-Linker Ratios
Inappropriate Solvent System The solvent influences the solubility of reactants and the kinetics of crystal formation.[1][2][3][4]Protocol 3: Solvent Screening
Unfavorable pH The pH of the reaction mixture can affect the coordination of the linker to the metal center.[1]Systematically adjust the initial pH of the synthesis solution.
Impure Reagents Impurities in starting materials can interfere with the crystallization process.[1]Use high-purity reagents and ensure solvents are properly dried if necessary.

Issue 2: Poor Crystal Morphology or Small Crystal Size

Symptoms:

  • Irregularly shaped particles observed via SEM.

  • Very small crystallites, leading to broad peaks in the PXRD pattern (Scherrer broadening).

Possible Causes and Solutions:

Potential Cause Suggested Solution Experimental Protocol
Rapid Nucleation and Growth Fast crystallization kinetics can lead to small, poorly defined crystals.Protocol 4: Employing Modulators for Crystal Growth Control
Incorrect Solvent Polarity The polarity of the solvent can significantly impact the final crystal habit.[2][4]Protocol 3: Solvent Screening
Suboptimal Temperature Profile The heating and cooling rates can influence crystal nucleation and growth.[1]Implement a slower heating and/or cooling ramp in your solvothermal synthesis.

Issue 3: Inconsistent Results Between Batches

Symptoms:

  • Significant variations in crystallinity, crystal size, or morphology in different synthesis batches.

Possible Causes and Solutions:

Potential Cause Suggested Solution Experimental Protocol
Variations in Experimental Conditions Small deviations in parameters can lead to different outcomes.[1]Maintain precise control over all reaction parameters, including temperature, time, concentrations, solvent volumes, and heating/cooling rates.[1] Keep detailed records for each synthesis.
Solvent Degradation Solvents like DMF can hydrolyze over time, affecting the reaction conditions.[5]Use fresh or properly stored solvents for each synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of a modulator, and how does benzoic acid work as one?

A1: A modulator is a compound added to a MOF synthesis to influence the crystallization process.[6][7] Modulators, such as monocarboxylic acids like benzoic acid, compete with the primary organic linker for coordination to the metal centers.[8] This competition can slow down the self-assembly process, enhancing the reversibility of MOF formation and leading to higher quality, larger crystals.[8] Benzoic acid is particularly effective as it shares structural similarities with many benzoic acid-based linkers.[8]

Q2: How does the concentration of benzoic acid as a modulator affect the final MOF product?

A2: The concentration of benzoic acid can significantly influence the crystal size, morphology, and the number of defects in the MOF structure.[6][9] Generally, increasing the modulator concentration can lead to larger crystals up to a certain point, after which it may inhibit MOF formation entirely.[8] Higher concentrations can also introduce "missing linker" or "missing cluster" defects, which can alter the MOF's properties, such as surface area and porosity.[9][10]

Q3: What characterization techniques are essential for evaluating MOF crystal quality?

A3: The primary technique for determining crystallinity is Powder X-ray Diffraction (PXRD) .[1] Sharp, well-defined peaks indicate a highly crystalline material, while a broad halo suggests an amorphous product.[1] Scanning Electron Microscopy (SEM) is used to visualize the crystal morphology and size distribution.[1] Other useful techniques include Thermogravimetric Analysis (TGA) to assess thermal stability and solvent content, and gas sorption analysis (e.g., N₂ at 77K) to determine the surface area and porosity.[11]

Q4: Can the choice of metal salt affect the crystallinity of the MOF?

A4: Yes, the metal source can play a significant role. The type of metal ion (e.g., Zn(II), Zr(IV), Cu(II)) and the counter-ion (e.g., nitrate, chloride, acetate) can influence the coordination chemistry and the kinetics of MOF formation, thereby impacting the final crystal quality.[1]

Quantitative Data Summary

The following tables summarize the impact of key synthesis parameters on the properties of MOFs synthesized with benzoic acid linkers or modulators.

Table 1: Effect of Benzoic Acid (BA) Modulator on MIL-88B(Fe) Crystal Morphology

Sample (BA:TA ratio)Average Length (nm)Average Width (nm)Morphology
BA-0 (0:1)1200 ± 150250 ± 50Spindle-like
BA-1 (1:1)800 ± 100400 ± 80Shortened Spindle
BA-5 (5:1)600 ± 90500 ± 70Octahedral
BA-10 (10:1)500 ± 80500 ± 80Spherical
Data adapted from a study on MIL-88B(Fe) synthesis. The ratio refers to the molar ratio of benzoic acid (modulator) to terephthalic acid (linker).[6]

Table 2: Influence of Synthesis Parameters on MOF Crystallinity and Size

ParameterVariationEffect on CrystallinityEffect on Crystal Size
Temperature Increasing TemperatureGenerally improvesMay increase or decrease depending on the system[12][13]
Time Increasing TimeGenerally improvesTends to increase[12]
Modulator Conc. Increasing ConcentrationCan improve, but excess can be detrimentalGenerally increases, can lead to defects[8][9]
Solvent Polarity VariesSystem-dependentCan significantly alter aspect ratio and morphology[2][4]

Experimental Protocols

Protocol 1: Optimizing Reaction Time and Temperature

  • Setup: Prepare identical MOF synthesis reactions in multiple vials.

  • Time Variation: Set the reaction temperature to the standard literature value. Remove vials at different time points (e.g., 6, 12, 24, 48, 72 hours).

  • Temperature Variation: Set the reaction time to the standard literature value. Place vials in ovens set to different temperatures (e.g., 80°C, 100°C, 120°C, 150°C).

  • Work-up: After the designated time, cool the vials to room temperature. Collect the solid product by centrifugation or filtration.

  • Washing: Wash the product sequentially with the reaction solvent (e.g., DMF) and then a lower-boiling point solvent (e.g., ethanol (B145695) or methanol) to remove unreacted precursors.

  • Drying: Dry the product under vacuum.

  • Characterization: Analyze each sample by PXRD to assess crystallinity and by SEM to observe morphology.

Protocol 2: Screening Metal-to-Linker Ratios

  • Setup: Prepare a series of reactions where the molar amount of the metal precursor is kept constant, while the molar equivalents of the benzoic acid-based linker are varied (e.g., 0.8, 1.0, 1.2, 1.5 equivalents relative to the metal).

  • Reaction: Run the syntheses under standard time and temperature conditions.

  • Work-up, Washing, and Drying: Follow steps 4-6 from Protocol 1.

  • Characterization: Analyze the products using PXRD to identify the ratio that yields the purest, most crystalline phase.

Protocol 3: Solvent Screening

  • Setup: Prepare identical reactions, but in each, use a different solvent or solvent mixture (e.g., DMF, DEF, ethanol, methanol, or mixtures thereof). Ensure the precursors are soluble in the chosen solvents.

  • Reaction: Conduct the syntheses under standard conditions.

  • Work-up, Washing, and Drying: Follow steps 4-6 from Protocol 1.

  • Characterization: Use PXRD and SEM to evaluate the impact of the solvent on crystallinity and morphology.

Protocol 4: Employing Modulators for Crystal Growth Control

  • Setup: To a standard MOF synthesis mixture, add varying molar equivalents of a modulator, such as benzoic acid (e.g., 2, 5, 10, 20 equivalents relative to the linker).

  • Reaction: Run the syntheses under standard time and temperature conditions.

  • Work-up, Washing, and Drying: Follow steps 4-6 from Protocol 1.

  • Characterization: Analyze the products by PXRD and SEM to determine the optimal modulator concentration for achieving the desired crystal size and quality.

Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_primary Primary Checks cluster_secondary Secondary Checks cluster_tertiary Final Checks cluster_end Outcome Start Low Crystallinity/ Amorphous Product TimeTemp Adjust Reaction Time and Temperature Start->TimeTemp Incomplete reaction? Ratio Optimize Metal:Linker Ratio TimeTemp->Ratio Still amorphous? End Improved Crystal Quality TimeTemp->End Success Solvent Screen Different Solvents Ratio->Solvent Still low crystallinity? Ratio->End Success Modulator Introduce/Vary Modulator Solvent->Modulator Poor morphology? Solvent->End Success pH Adjust pH Modulator->pH Inconsistent results? Modulator->End Success Reagents Verify Reagent Purity pH->Reagents pH->End Success Reagents->End Systematic Optimization

Caption: Troubleshooting workflow for low crystallinity in MOF synthesis.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing cluster_analysis Characterization Reagents Dissolve Metal Salt & Benzoic Acid Linker in Solvent Modulator Add Modulator (Optional) Reagents->Modulator Reaction Solvothermal Reaction (Controlled Temperature & Time) Modulator->Reaction Cooling Cool to Room Temperature Reaction->Cooling Separation Separate Crystals (Filtration/Centrifugation) Cooling->Separation Washing Wash with Solvents Separation->Washing Drying Dry Under Vacuum Washing->Drying Analysis Analyze Product (PXRD, SEM, etc.) Drying->Analysis

Caption: General workflow for the solvothermal synthesis of a MOF.

References

Preventing side reactions in peptide synthesis with carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve common side reactions encountered during peptide synthesis, with a focus on those involving carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving carboxylic acid-containing amino acids during solid-phase peptide synthesis (SPPS)?

A1: During solid-phase peptide synthesis (SPPS), amino acids with carboxylic acid side chains, such as aspartic acid (Asp) and glutamic acid (Glu), are prone to several side reactions. The most prevalent issues include:

  • Aspartimide Formation: This is a significant side reaction for peptides containing aspartic acid, especially when the following amino acid residue is small, like glycine (B1666218) (Gly), serine (Ser), or alanine (B10760859) (Ala).[1][2] The backbone amide nitrogen of the residue following Asp attacks the side-chain carbonyl, forming a five-membered succinimide (B58015) ring.[3] This can lead to a mixture of α- and β-aspartyl peptides and racemization.[3][4]

  • Diketopiperazine (DKP) Formation: This side reaction is common at the dipeptide stage, particularly when proline is one of the first two amino acids at the C-terminus.[2] It involves the nucleophilic attack of the N-terminal nitrogen on the amide carbonyl, leading to cleavage of the dipeptide from the resin and the formation of a stable six-membered cyclic dipeptide.[5][6] This results in truncated peptide sequences.

  • Racemization/Epimerization: Activation of the carboxylic acid of an N-protected amino acid can lead to the formation of a planar oxazolone (B7731731) intermediate, which can cause a loss of stereochemical integrity at the alpha-carbon.[7] Histidine (His) and cysteine (Cys) are particularly susceptible to racemization.[2][7]

  • Pyroglutamate Formation: The side chain of glutamic acid can undergo cyclization to form a pyroglutamyl residue, especially during acidic conditions used for cleavage from the resin.[2]

Q2: How can I prevent aspartimide formation in my peptide sequence?

A2: Several strategies can be employed to minimize or prevent aspartimide formation:

  • Use of Sterically Hindered Protecting Groups: For the Asp side chain, using bulkier protecting groups than the standard tert-butyl (tBu) ester, such as 3-methylpent-3-yl (Mpe) or 2,6-dichlorobenzyl (Dcb), can sterically hinder the formation of the succinimide ring.[4]

  • Backbone Protection: Protecting the backbone amide nitrogen of the amino acid following the Asp residue is a highly effective method.[3] The 2,4-dimethoxybenzyl (Dmb) group is a common choice and is typically introduced as a pre-formed dipeptide, for example, Fmoc-Asp(OtBu)-Dmb-Gly-OH.[3]

  • Modification of Deprotection Conditions:

    • Adding HOBt: Including 1-hydroxybenzotriazole (B26582) (HOBt) in the piperidine (B6355638) deprotection solution can help suppress aspartimide formation.[1][2]

    • Using Weaker Bases: Replacing piperidine with a weaker base like piperazine (B1678402) can reduce the incidence of this side reaction.

    • Acidic Additives: The addition of small amounts of organic acids to the piperidine solution has been shown to be effective.[8]

Q3: My peptide synthesis is failing at the dipeptide stage with a proline at the C-terminus. What is likely happening and how can I fix it?

A3: This is a classic case of diketopiperazine (DKP) formation.[2][5] The dipeptide-resin is prone to intramolecular cyclization, cleaving the peptide from the support. Here are some solutions:

  • Use of Sterically Hindered Resins: Synthesizing the peptide on a 2-chlorotrityl chloride (2-CTC) resin can inhibit DKP formation due to the steric bulk of the trityl group.[2]

  • Dipeptide Coupling: Instead of coupling the second amino acid individually, use a pre-formed dipeptide. This bypasses the problematic dipeptide-resin intermediate.[2]

  • N-Terminal Protection of the Second Amino Acid: Coupling an N-trityl protected amino acid in the second position can also prevent DKP formation.[2]

Q4: Which amino acids are most susceptible to racemization during coupling, and what are the best practices to avoid it?

A4: Histidine (His) and cysteine (Cys) are the most prone to racemization.[2][7] However, any amino acid (except glycine) can racemize under non-optimized conditions. To suppress racemization:

  • Use of Additives: Always use coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[7][9]

  • Optimized Coupling Reagents: Employ coupling reagents known for low racemization, such as COMU or PyOxim, often used with additives like Oxyma Pure.[1]

  • Control Reaction Temperature: Perform coupling reactions at lower temperatures (e.g., 0°C), especially for sensitive amino acids.[1]

  • Choice of Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[1]

Troubleshooting Guides

Issue 1: Unexpected mass loss of 18 Da and difficult purification of an Asp-containing peptide.
  • Probable Cause: Aspartimide formation. The five-membered succinimide ring intermediate has a mass 18 Da lower than the parent peptide. This intermediate can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides, which are often difficult to separate by HPLC.[3]

  • Troubleshooting Workflow:

    start Unexpected Mass Loss (-18 Da) in Asp-Peptide check_sequence Sequence contains Asp-Gly, Asp-Ser, or Asp-Ala? start->check_sequence high_risk High risk of aspartimide formation check_sequence->high_risk Yes implement_prevention Implement Prevention Strategies: - Use Fmoc-Asp(OMpe/ODmab)-OH - Use backbone-protected dipeptide (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH) - Modify deprotection conditions (add HOBt to piperidine) check_sequence->implement_prevention No, but still suspect high_risk->implement_prevention resynthesize Re-synthesize Peptide implement_prevention->resynthesize analyze Analyze crude product by MS and HPLC resynthesize->analyze

    Caption: Troubleshooting workflow for aspartimide formation.

Issue 2: Low yield and presence of a cyclic dipeptide in the crude product.
  • Probable Cause: Diketopiperazine (DKP) formation, especially if the sequence has a C-terminal proline or another secondary amino acid.[5]

  • Troubleshooting Workflow:

    start Low Yield and Cyclic Dipeptide Detected check_sequence C-terminal contains Pro, Pip, or Tic? start->check_sequence high_risk High risk of DKP formation check_sequence->high_risk Yes implement_prevention Implement Prevention Strategies: - Use 2-chlorotrityl chloride resin - Couple the first two amino acids as a dipeptide unit - Use N-trityl protected amino acid in the second position check_sequence->implement_prevention No, but still suspect high_risk->implement_prevention resynthesize Re-synthesize Peptide implement_prevention->resynthesize analyze Analyze crude product by MS and HPLC resynthesize->analyze

    Caption: Troubleshooting workflow for diketopiperazine formation.

Data Presentation

Table 1: Comparison of Strategies to Reduce Aspartimide Formation

StrategyModificationEffectivenessReference
Protecting Group Use of bulky ester groups (e.g., OMpe, OBno) instead of OtBu for the Asp side chain.Significantly reduces aspartimide formation, especially in Asp-Gly sequences.[3]
Backbone Protection Incorporation of a backbone protecting group (e.g., Dmb) on the nitrogen of the amino acid following Asp.Highly effective; can completely prevent aspartimide formation.[3]
Deprotection Additive Addition of 0.1M HOBt to 20% piperidine in DMF.Significantly reduces the side reaction.[3]
Deprotection Additive Addition of 5% formic acid to 20% piperidine in NMP.Reduced aspartimide formation by ~90% in a model peptide.[3]
Alternative Base Use of piperazine or morpholine (B109124) for Fmoc removal.Can mitigate the side reaction.[3]

Experimental Protocols

Protocol 1: Standard Coupling Cycle with Racemization Suppression

This protocol is a general procedure for a coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using 20% piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve the N-Fmoc protected amino acid (3 eq.), HOBt (3 eq.), and a coupling reagent like HBTU (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For amino acids highly prone to racemization, conduct the coupling at 0°C.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Monitoring: Perform a Kaiser test to ensure complete coupling before proceeding to the next cycle.

Protocol 2: On-Resin Cyclization to Minimize Intermolecular Side Reactions

This protocol is a starting point for on-resin cyclization, which utilizes a "pseudo-dilution" effect to favor intramolecular cyclization over intermolecular reactions like dimerization.[1]

  • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin, ensuring the side-chain protecting groups of the amino acids at the cyclization points are orthogonal to the groups used for the rest of the peptide.

  • Selective Deprotection: Selectively deprotect the side chains of the amino acids that will form the cyclic bond.

  • Washing: Thoroughly wash the resin to remove deprotection reagents.

  • Cyclization:

    • Swell the resin in DMF.

    • Add a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA).

    • Allow the reaction to proceed for several hours to overnight.

  • Monitoring: Take a small sample of the resin, cleave the peptide, and analyze by mass spectrometry to confirm cyclization.

  • Cleavage and Deprotection: Once cyclization is complete, cleave the peptide from the resin and remove the remaining side-chain protecting groups using an appropriate cleavage cocktail.

Signaling Pathways and Workflows

Reaction Pathway: Aspartimide Formation

The following diagram illustrates the base-catalyzed reaction pathway leading to aspartimide formation and its subsequent rearrangement to α- and β-peptides.

peptide Peptide with Asp-Xaa sequence deprotonation Deprotonation of backbone amide peptide->deprotonation + Base base Base (e.g., Piperidine) attack Intramolecular nucleophilic attack deprotonation->attack aspartimide Aspartimide Intermediate (Succinimide Ring) attack->aspartimide alpha_peptide α-Aspartyl Peptide (Desired Product) aspartimide->alpha_peptide + H2O beta_peptide β-Aspartyl Peptide (Isomeric Impurity) aspartimide->beta_peptide + H2O hydrolysis Hydrolysis

Caption: Mechanism of base-catalyzed aspartimide formation.

References

Technical Support Center: Optimization of Esterification Reaction Parameters for Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the esterification of benzoic acids.

Troubleshooting Guide

This guide addresses common challenges, their potential causes, and actionable solutions in a direct question-and-answer format.

Question: My esterification reaction is resulting in a low yield. What are the primary causes and how can I improve it?

Answer:

Low yields in the Fischer esterification of benzoic acids are frequently due to the reversible nature of the reaction and the presence of water.[1] To enhance the yield, the equilibrium must be shifted towards the product side. This can be achieved by either removing one of the products as it forms or by increasing the concentration of a reactant.

Several factors and solutions should be considered:

  • Incomplete Reaction (Equilibrium): The Fischer esterification is an equilibrium-limited reaction. To drive the reaction forward, consider the following:

    • Use of Excess Reactant: Employing a large excess of the alcohol is a common strategy to shift the equilibrium towards the ester product.[2][3]

    • Water Removal: Water is a byproduct of the reaction, and its presence can promote the reverse reaction (hydrolysis).[1] Methods for water removal include:

      • Using a Dean-Stark apparatus, especially when the alcohol forms an azeotrope with water.[4]

      • Employing a drying agent or molecular sieves.

  • Catalyst Issues:

    • Inadequate Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is typically necessary to achieve a reasonable reaction rate.[2][4] Benzoic acid itself is not a strong enough acid to effectively catalyze the reaction.[2][4]

    • Catalyst Deactivation: Impurities in the reactants or solvent can potentially deactivate the catalyst.[5] Ensure high-purity starting materials and solvents are used.

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction temperature should be sufficient to allow for a reasonable reaction rate, often at the reflux temperature of the alcohol.[2][6]

    • Reaction Time: The reaction may not have reached equilibrium. Consider extending the reaction time and monitoring the progress using techniques like Thin Layer Chromatography (TLC).[7]

  • Work-up and Isolation Issues:

    • Product Loss During Extraction: The ester product may have some solubility in the aqueous layers during the work-up process, leading to loss.[3] Ensure proper separation of layers and consider back-extraction of the aqueous layer with a suitable organic solvent.

    • Incomplete Neutralization: During the wash with a basic solution (e.g., sodium bicarbonate) to remove unreacted benzoic acid, ensure complete neutralization to prevent contamination of the final product.[6]

Question: I am observing unexpected side products in my reaction. What are the likely side reactions and how can they be minimized?

Answer:

Several side reactions can occur during the esterification of benzoic acids, leading to impurities in the final product.

  • Hydrolysis: This is the reverse of the esterification reaction, where the ester reacts with water to revert to the carboxylic acid and alcohol.[1]

    • Solution: Minimize the presence of water in the reaction mixture by using dry reagents and glassware, and by actively removing water as it is formed.[1]

  • Dehydration of the Alcohol: This is more prevalent with secondary and tertiary alcohols, which can eliminate water under acidic conditions to form alkenes.[1]

    • Solution: If using a sensitive alcohol, consider milder reaction conditions or alternative esterification methods that do not require strong acid catalysts.

  • Sulfonation: When using concentrated sulfuric acid as a catalyst, sulfonation of the aromatic ring can occur as a side reaction, typically at the meta position.[1]

    • Solution: Use the minimum effective amount of sulfuric acid or consider a different catalyst, such as p-toluenesulfonic acid.

  • Self-Condensation: In specific cases, such as with aminobenzoic acids, self-condensation to form amides or other byproducts can occur, especially at elevated temperatures.

The following diagram illustrates a logical workflow for troubleshooting low ester yield:

ExperimentalWorkflow reagents Combine Reactants (Benzoic Acid, Alcohol, Catalyst) reflux Heat to Reflux (1-2 hours) reagents->reflux cool Cool to Room Temperature reflux->cool extract Aqueous Work-up & Extraction with Organic Solvent cool->extract wash_h2o Wash with Water extract->wash_h2o wash_bicarb Wash with NaHCO3 (Neutralize Acid) wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Purification (e.g., Distillation) evaporate->purify product Isolated Ester Product purify->product

References

Technical Support Center: Purifying 3-(Methoxycarbonyl)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 3-(Methoxycarbonyl)benzoic acid (also known as monomethyl isophthalate). This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful purification.

Solvent Selection for Recrystallization

Choosing an appropriate solvent is the most critical step for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on available data for this compound and structurally similar compounds, the following solvents are potential candidates.

Qualitative Solubility Data Summary

SolventQualitative SolubilityRationale for Consideration
MethanolSlightly SolubleOften a good solvent for aromatic esters and acids. A related compound, 5-iodo-mono-methyl isophthalate, can be recrystallized from methanol.
Ethanol/Water-Mixtures of alcohol and water are commonly used for recrystallizing aromatic acids, as they can fine-tune the solubility.
WaterSlightly SolubleWhile the compound has low solubility, for compounds with a steep solubility curve with temperature, water can be an effective and economical solvent. Benzoic acid, a similar compound, is often recrystallized from hot water.[1]
Dimethyl Sulfoxide (DMSO)Slightly SolubleDue to its high boiling point, it can be a powerful solvent but may be difficult to remove completely from the final product.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined from preliminary solubility tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Methanol, Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture while stirring until the solid dissolves completely. If using a flammable solvent, a water bath and condenser are recommended.

    • If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding an excess of solvent, as this will reduce the yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

    • Pour the hot solution through the preheated funnel to remove the impurities.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. Pure this compound has a reported melting point of 194-196 °C. A sharp melting range close to the literature value indicates high purity.

Troubleshooting Guide

TroubleshootingGuide cluster_NoCrystals Solutions for No Crystal Formation cluster_LowYield Addressing Low Yield cluster_OilingOut Preventing Oiling Out cluster_ColoredCrystals Decolorizing Crystals Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals LowYield Low Crystal Yield Start->LowYield OilingOut Oiling Out (Liquid Formation) Start->OilingOut ColoredCrystals Crystals are Colored Start->ColoredCrystals Scratch Scratch inner wall of flask NoCrystals->Scratch TooMuchSolvent Too much solvent used LowYield->TooMuchSolvent PrematureCrystallization Premature crystallization during hot filtration LowYield->PrematureCrystallization IncompleteCrystallization Incomplete crystallization LowYield->IncompleteCrystallization ReheatAddSolvent Reheat and add more solvent OilingOut->ReheatAddSolvent ChangeSolvent Change to a lower boiling point solvent OilingOut->ChangeSolvent Charcoal Add activated charcoal to hot solution ColoredCrystals->Charcoal SecondRecrystallization Perform a second recrystallization ColoredCrystals->SecondRecrystallization Seed Add a seed crystal Scratch->Seed Evaporate Evaporate some solvent Seed->Evaporate IceBath Cool in an ice bath for longer Evaporate->IceBath EvaporateSolvent EvaporateSolvent TooMuchSolvent->EvaporateSolvent Boil off excess solvent and re-cool PreheatApparatus PreheatApparatus PrematureCrystallization->PreheatApparatus Preheat filtration apparatus LongerCooling LongerCooling IncompleteCrystallization->LongerCooling Allow more time for cooling/ice bath SlowerCooling Ensure very slow cooling ReheatAddSolvent->SlowerCooling HotFiltration HotFiltration Charcoal->HotFiltration Perform hot filtration to remove charcoal

References

Removing unreacted starting materials from 3-(Methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3-(Methoxycarbonyl)benzoic acid

This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials and impurities from this compound, a common intermediate in research and drug development.

Frequently Asked Questions (FAQs)

Q1: My crude this compound contains unreacted isophthalic acid. How can I remove it?

A1: Unreacted isophthalic acid can be effectively removed using an acid-base extraction. Since isophthalic acid has two carboxylic acid groups, it is more acidic than the mono-ester product, this compound. This difference in acidity allows for selective separation. By washing an organic solution of your crude product with a weak base like aqueous sodium bicarbonate, the more acidic isophthalic acid will be preferentially deprotonated and extracted into the aqueous layer. The desired mono-ester will largely remain in the organic layer.

Q2: How do I remove residual methanol (B129727) from my reaction mixture?

A2: Methanol is highly soluble in water. After the reaction, a common work-up procedure involves diluting the reaction mixture with an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and washing it several times with water.[1][2] These aqueous washes will effectively remove the majority of the residual methanol. A final wash with brine (saturated aqueous sodium chloride) can help to remove residual water from the organic layer before drying.[1][2]

Q3: What is the recommended procedure for removing unreacted m-toluic acid?

A3: Similar to isophthalic acid, m-toluic acid is a carboxylic acid and can be removed via an acid-base extraction. However, since its acidity is closer to that of the desired product, the separation might be less efficient than with a di-acid. A carefully controlled extraction with a dilute sodium bicarbonate solution is recommended. For more challenging separations, column chromatography may be necessary.

Q4: My purified product has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range is a classic indicator of an impure sample. The presence of unreacted starting materials or byproducts disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification, such as another recrystallization or chromatography, is recommended.

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: A mixture of methanol and water is often effective for the recrystallization of methoxycarbonyl benzoic acids.[3] The crude product is dissolved in a minimum amount of hot methanol, and then hot water is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly, promoting the formation of pure crystals. Other common solvents for recrystallizing benzoic acid derivatives include ethanol/water mixtures or toluene.[2][4]

Q6: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A6: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of your product, or if the solution is supersaturated with impurities. To resolve this, you can try adding more solvent to ensure the product remains dissolved at the elevated temperature. Alternatively, choosing a different solvent system with a lower boiling point may be necessary. Allowing the solution to cool more slowly can also encourage proper crystal formation.

Troubleshooting Guide

This table summarizes common issues and recommended solutions during the purification process.

IssuePossible Cause(s)Recommended Solution(s)
Low Yield After Purification - Using too much recrystallization solvent.- Cooling the solution too quickly.- Incomplete extraction from the aqueous layer.- Use the minimum amount of hot solvent required for dissolution.[5]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]- Ensure the pH is sufficiently acidic (pH < 4) during the precipitation step after extraction.[7]
Colored Impurities Remain - Presence of polymeric or highly conjugated byproducts.- Treat a solution of the crude product with activated charcoal before the final recrystallization step. The charcoal adsorbs colored impurities and is removed by hot filtration.[5]
Incomplete Separation During Extraction - pH of the aqueous base was not optimal.- Insufficient mixing of the layers.- Use a weak base like sodium bicarbonate for selective extraction.[8]- Ensure vigorous shaking of the separatory funnel with frequent venting to maximize surface area contact between the two phases.[1]

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate this compound from more acidic impurities like isophthalic acid.

  • Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc).

  • Extraction : Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing : Stopper the funnel and shake vigorously for 1-2 minutes. Vent frequently to release pressure from the evolved CO₂ gas.[8][9]

  • Separation : Allow the layers to separate. Drain the lower aqueous layer, which contains the deprotonated di-acid impurity.

  • Washing : Wash the remaining organic layer with water and then with brine.[2]

  • Drying : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation : Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product, now enriched in the desired mono-ester.[2]

  • Further Purification : Proceed with recrystallization (Protocol 2) for higher purity.

Protocol 2: Purification via Recrystallization

This method is used to obtain high-purity crystalline this compound.

  • Dissolution : Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot methanol and swirl to dissolve the solid.[3]

  • Induce Saturation : While the solution is still hot, add hot deionized water dropwise until the solution just begins to turn cloudy (turbid). If too much water is added, add a small amount of hot methanol to redissolve the precipitate.

  • Cooling : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6]

  • Crystallization : Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing : Wash the collected crystals with a small amount of ice-cold methanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.

  • Drying : Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound after a typical Fischer esterification reaction.

PurificationWorkflow crude Crude Reaction Mixture (Product, Unreacted Acid, Methanol, Catalyst) dissolve Dissolve in Organic Solvent (e.g., EtOAc) crude->dissolve extract Wash with NaHCO₃ (aq) to Remove Di-acid dissolve->extract wash_h2o Wash with Water to Remove Methanol extract->wash_h2o Organic Layer aqueous_waste Aqueous Waste (Salts, Methanol, Di-acid) extract->aqueous_waste Aqueous Layer wash_brine Wash with Brine wash_h2o->wash_brine dry Dry with Na₂SO₄ wash_brine->dry evaporate Solvent Evaporation dry->evaporate crude_solid Crude Solid Product evaporate->crude_solid recrystallize Recrystallize (e.g., Methanol/Water) crude_solid->recrystallize filter_dry Filter and Dry Crystals recrystallize->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for interpreting complex NMR spectra of substituted benzoic acids.

Troubleshooting Guides

Problem: My aromatic signals are overlapping and difficult to interpret.

  • Possible Cause: Insufficient magnetic field strength or inappropriate solvent choice can lead to poor signal dispersion. The inherent complexity of the spin system in highly substituted rings also contributes to this issue.

  • Solution:

    • Use a higher field NMR spectrometer: Higher field strengths (e.g., 600 MHz or higher) will increase the chemical shift dispersion, potentially resolving overlapping multiplets.

    • Change the NMR solvent: Different deuterated solvents can induce changes in the chemical shifts of aromatic protons due to solvent-solute interactions. For example, switching from CDCl₃ to benzene-d₆ or acetone-d₆ can often resolve overlapping signals.[1]

    • 2D NMR Experiments: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

      • COSY: Will show correlations between coupled protons, helping to identify adjacent protons in the aromatic ring.

      • HSQC: Will correlate protons to their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

Problem: The carboxylic acid proton signal is very broad or not visible.

  • Possible Cause: The carboxylic acid proton is acidic and can undergo rapid chemical exchange with trace amounts of water or other exchangeable protons in the sample.[2] This exchange process leads to signal broadening. At higher concentrations, intermolecular hydrogen bonding can also contribute to broadening.

  • Solution:

    • Dry the sample and solvent: Ensure your sample is as dry as possible and use a freshly opened or properly dried deuterated solvent to minimize water content.

    • D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The carboxylic acid proton will exchange with deuterium, causing its signal to disappear from the spectrum.[1] This confirms the assignment of the -COOH proton.

    • Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, resulting in a sharper signal for the carboxylic acid proton.

Problem: I am seeing unexpected peaks in my spectrum.

  • Possible Cause: The presence of residual solvents from purification (e.g., ethyl acetate, dichloromethane), moisture, or impurities in the sample.

  • Solution:

    • Identify Common Solvent Peaks: Compare the chemical shifts of the unexpected peaks with known values for common laboratory solvents.

    • High Vacuum Drying: Dry your sample under high vacuum for an extended period to remove volatile residual solvents. For stubborn solvents like ethyl acetate, co-evaporation with a more volatile solvent like dichloromethane (B109758) can be effective.[1]

    • Check Solvent Purity: Ensure the deuterated solvent is of high purity and has not been contaminated.

Frequently Asked Questions (FAQs)

Q1: How many signals should I expect in the ¹H and ¹³C NMR spectra of a substituted benzoic acid?

A1: The number of signals depends on the symmetry of the molecule. For a monosubstituted benzoic acid, you would expect:

  • ¹H NMR: Up to four signals in the aromatic region (for the ortho, meta, and para protons, which may or may not be chemically equivalent depending on the substituent) and one signal for the carboxylic acid proton.[2]

  • ¹³C NMR: Up to five signals for the aromatic carbons (the ipso-, ortho-, meta-, and para-carbons) and one signal for the carboxylic acid carbon.[3] The number of signals can be reduced if there is a plane of symmetry in the molecule.

Q2: What are the typical chemical shift ranges for the protons and carbons in a substituted benzoic acid?

A2: The following table summarizes the typical chemical shift ranges.

Atom Typical Chemical Shift (δ) in ppm Notes
Carboxylic Acid Proton (-COOH)10.0 - 13.0Often broad; chemical shift is concentration and solvent dependent.[4][5]
Aromatic Protons (Ar-H)7.0 - 8.5Position is highly dependent on the nature and position of other substituents on the ring.[6]
Carboxylic Acid Carbon (-C OOH)165 - 180Typically one of the most downfield signals in the ¹³C spectrum.[4][7]
Aromatic Carbons (Ar-C)120 - 150The specific shifts depend on the electronic effects of the substituents.[6]

Q3: How do electron-donating and electron-withdrawing substituents affect the chemical shifts of the aromatic protons?

A3:

  • Electron-Donating Groups (EDGs) (e.g., -OH, -OCH₃, -NH₂) increase the electron density on the aromatic ring, particularly at the ortho and para positions. This shielding effect causes the signals for the ortho and para protons to shift upfield (to a lower ppm value).[8]

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -C=O) decrease the electron density on the aromatic ring, especially at the ortho and para positions. This deshielding effect causes the signals for the ortho and para protons to shift downfield (to a higher ppm value).[8]

Q4: What are the typical coupling constants (J values) I should expect in the aromatic region?

A4: The magnitude of the coupling constant between aromatic protons depends on their relative positions.

Coupling Type Typical J Value (Hz)
ortho (³JHH)7 - 10
meta (⁴JHH)2 - 3
para (⁵JHH)0 - 1

Note: These values are approximate and can vary with substitution patterns.[9]

Experimental Protocols

Protocol: Preparing a Substituted Benzoic Acid Sample for NMR Analysis

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the dried substituted benzoic acid sample directly into a clean, dry vial.

  • Solvent Selection and Addition: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in which the compound is soluble. Using a clean, dry syringe, add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, gentle heating or sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during the transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Insertion into Spectrometer: Carefully insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's requirements. Wipe the outside of the NMR tube before placing it in the spectrometer.

Visualizations

experimental_workflow start Start: Sample Preparation weigh Weigh 5-10 mg of Sample start->weigh dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1D ¹H and ¹³C Spectra transfer->acquire analyze_1d Analyze 1D Spectra acquire->analyze_1d complex Is Spectrum Complex? analyze_1d->complex acquire_2d Acquire 2D NMR (COSY, HSQC) complex->acquire_2d Yes assign Assign Signals and Determine Structure complex->assign No analyze_2d Analyze 2D Spectra acquire_2d->analyze_2d analyze_2d->assign end End: Structure Elucidation assign->end

Caption: Experimental workflow for NMR analysis of substituted benzoic acids.

substituent_effects substituent Substituent on Benzoic Acid edg Electron Donating Group (EDG) (e.g., -OCH₃, -NH₂) substituent->edg ewg Electron Withdrawing Group (EWG) (e.g., -NO₂, -COOH) substituent->ewg shielding Increased Shielding (Ortho, Para Positions) edg->shielding deshielding Decreased Deshielding (Ortho, Para Positions) ewg->deshielding upfield Upfield Shift (Lower ppm) shielding->upfield downfield Downfield Shift (Higher ppm) deshielding->downfield

Caption: Influence of substituents on aromatic proton chemical shifts.

References

Technical Support Center: Solvent Effects on ¹H NMR of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the influence of deuterated solvents on ¹H NMR chemical shifts of aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: Why do the ¹H NMR chemical shifts of my aromatic compound change when I use a different deuterated solvent?

A1: The chemical shift of a proton is highly sensitive to its local electronic environment. When you change the NMR solvent, you alter the interactions between your aromatic compound (the solute) and the surrounding solvent molecules. These interactions can modify the electron density around the protons of your compound, leading to changes in their chemical shifts. The primary mechanisms behind these changes are:

  • Magnetic Anisotropy Effects: Aromatic solvents, in particular, generate their own magnetic fields which can shield or deshield protons of the solute. This is the most significant effect for aromatic compounds and is known as the Aromatic Solvent-Induced Shift (ASIS).[1][2]

  • Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors (like DMSO-d₆ or CD₃OD) will interact strongly with labile protons (e.g., -OH on a phenol (B47542) or -NH₂ on an aniline).[3][4] This interaction significantly deshields the proton, causing a downfield shift.

  • Polarity and Dielectric Constant: The polarity of the solvent can influence the polarization of the solute molecule and the stability of its resonance structures, leading to subtle changes in electron distribution and, consequently, chemical shifts.[5][6]

Q2: What is the Aromatic Solvent-Induced Shift (ASIS) and how does it work?

A2: ASIS refers to the change in chemical shift observed when moving from a non-aromatic, relatively inert solvent (like CDCl₃) to an aromatic solvent (like benzene-d₆).[1][2] This phenomenon arises from the magnetic anisotropy of the aromatic solvent. The π-electron system of the benzene (B151609) ring creates a powerful local magnetic field.

When a solute is dissolved in benzene-d₆, the solvent molecules tend to arrange themselves around the solute in a specific orientation to maximize van der Waals interactions, often forming a weak "collision complex".[2] Protons of the solute that are positioned above or below the face of the benzene ring will experience a shielding effect (upfield shift, smaller δ value), while those located in the plane of the benzene ring will experience a deshielding effect (downfield shift, larger δ value). This can be a powerful tool for resolving overlapping signals in a crowded aromatic region of a spectrum.[1][7]

cluster_ASIS Aromatic Solvent-Induced Shift (ASIS) Mechanism Solute Aromatic Solute Complex Solute-Solvent Collision Complex Solute->Complex Solvent Aromatic Solvent (e.g., Benzene-d6) Solvent->Complex Anisotropy Solvent Magnetic Anisotropy Complex->Anisotropy experiences Shielding Shielding (Upfield Shift) Protons above/below ring Anisotropy->Shielding Deshielding Deshielding (Downfield Shift) Protons in plane of ring Anisotropy->Deshielding ShiftChange Observed Chemical Shift Change (Δδ) Shielding->ShiftChange Deshielding->ShiftChange

Caption: Logical flow of the ASIS effect.

Q3: Which deuterated solvents are most commonly used and what are their key properties?

A3: The choice of solvent is critical and depends on the analyte's solubility and the specific information you wish to obtain.[8] Below is a summary of common deuterated solvents.

SolventAbbreviationTypical Residual ¹H Peak (δ ppm)MultiplicityKey Characteristics
Chloroform-dCDCl₃7.26SingletGood general-purpose, non-polar solvent; residual peak can overlap with aromatic signals.[8]
Benzene-d₆C₆D₆7.16SingletAromatic solvent used to induce ASIS effects and resolve overlapping signals.[9][10]
Acetone-d₆(CD₃)₂CO2.05QuintetPolar aprotic solvent; useful when the CDCl₃ peak obscures aromatic signals.[9]
Dimethyl Sulfoxide-d₆DMSO-d₆2.50QuintetHighly polar aprotic solvent; excellent for dissolving polar compounds and sharpening -OH/-NH proton signals.[8][11]
Methanol-d₄CD₃OD3.31, 4.87 (H₂O)Quintet, SingletPolar protic solvent; useful for polar compounds and studying hydrogen exchange.[11][12]
Acetonitrile-d₃CD₃CN1.94QuintetModerately polar solvent with low viscosity.[12]
Deuterium (B1214612) OxideD₂O~4.8SingletUsed for highly polar, water-soluble compounds, especially in biological studies.[11]

Troubleshooting Guide

Q1: My aromatic proton signals are overlapping, making the spectrum difficult to interpret. What can I do?

A1: This is a common problem, especially with complex aromatic systems. The best solution is to change the solvent to induce differential chemical shifts.

  • Recommended Action: Re-run the spectrum in benzene-d₆. The ASIS effect will often shift the protons differently based on their spatial relationship to the solvent ring, breaking the spectral degeneracy and resolving the overlapping signals.[1][7][9] For example, signals that are convoluted in CDCl₃ may become well-separated in C₆D₆.[1]

Start Overlapping Aromatic Signals in CDCl3 ChangeSolvent Prepare sample in Benzene-d6 Start->ChangeSolvent RunNMR Acquire ¹H NMR Spectrum ChangeSolvent->RunNMR Analyze Analyze Spectrum for ASIS Effect RunNMR->Analyze Result Signals Resolved? Analyze->Result Success Problem Solved Result->Success  Yes Failure Try another solvent (e.g., Acetone-d6) Result->Failure  No

Caption: Workflow for resolving overlapping signals.

Q2: The chemical shift of the hydroxyl (-OH) or amine (-NH) proton on my aromatic compound is inconsistent or appears as a very broad peak. Why is this happening?

A2: The chemical shift and peak shape of exchangeable protons (-OH, -NH, -SH) are highly dependent on concentration, temperature, and solvent interactions due to hydrogen bonding and chemical exchange rates.[4][13]

  • Explanation: In solvents like CDCl₃, these protons undergo rapid exchange, leading to broad signals. Their chemical shift can vary significantly.

  • Troubleshooting Steps:

    • Use a Hydrogen-Bond Accepting Solvent: Dissolve your sample in DMSO-d₆. The strong hydrogen bond formed with the solvent slows down the chemical exchange rate, typically resulting in a much sharper, more defined peak.[4]

    • Confirm with a D₂O Shake: To definitively identify an exchangeable proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The -OH or -NH proton will exchange with deuterium, causing its peak to disappear from the ¹H spectrum.[9][13]

Q3: I cannot get an accurate integration of my aromatic region because the residual solvent peak of CDCl₃ (δ 7.26 ppm) overlaps with my signals. What is the solution?

A3: This is a frequent issue as the δ 7.0-7.5 ppm region is common for aromatic protons.

  • Recommended Action: Change to a solvent whose residual proton signal appears in the aliphatic region, far from your aromatic signals.[9]

    • Acetone-d₆ (residual peak at δ 2.05 ppm) is an excellent choice.

    • Acetonitrile-d₃ (residual peak at δ 1.94 ppm) is another suitable option.

Quantitative Data: Solvent Effects on Aromatic Compounds

The following table summarizes the approximate ¹H NMR chemical shifts for protons of common aromatic compounds in different deuterated solvents, illustrating the magnitude of solvent effects.

CompoundProton(s)CDCl₃ (δ ppm)Benzene-d₆ (δ ppm)DMSO-d₆ (δ ppm)Δδ (CDCl₃ - C₆D₆)
Toluene -CH₃2.342.092.30+0.25
Aromatic (ortho, meta)~7.17~7.01~7.18+0.16
Aromatic (para)~7.09~6.98~7.09+0.11
Aniline -NH₂~3.7 (broad)~3.0 (broad)5.03 (sharp)~+0.7
Aromatic (ortho)6.786.606.49+0.18
Aromatic (meta)7.187.056.95+0.13
Aromatic (para)6.686.706.55-0.02
Phenol -OH~5.0-6.0 (variable, broad)~6.3 (variable, broad)9.25 (sharp)N/A (highly variable)
Aromatic (ortho)6.906.756.70+0.15
Aromatic (meta)7.257.077.12+0.18
Aromatic (para)6.786.816.68-0.03

Note: Chemical shifts are approximate and can be influenced by concentration and temperature. The Δδ value highlights the ASIS effect.

Experimental Protocols

Protocol: Standard Method for Evaluating Solvent Effects on an Aromatic Compound

This protocol outlines the steps to accurately compare the ¹H NMR spectrum of a compound in two different deuterated solvents.

  • Initial Sample Preparation:

    • Accurately weigh 5-10 mg of your purified aromatic compound.

    • Dissolve the sample in 0.6-0.7 mL of the first deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • First Spectrum Acquisition:

    • Acquire the ¹H NMR spectrum. Ensure the instrument is properly locked and shimmed.

    • Record all relevant acquisition parameters (e.g., temperature, number of scans).

  • Sample Recovery:

    • Carefully transfer the solution from the NMR tube back to a clean vial.

    • Gently remove the solvent under a slow stream of dry nitrogen or by using a rotary evaporator at low temperature, taking care not to lose the sample if it is volatile.

  • Second Sample Preparation:

    • Ensure the recovered sample is completely dry.

    • Add 0.6-0.7 mL of the second deuterated solvent (e.g., Benzene-d₆) to the vial containing the exact same amount of sample. Ensure complete dissolution.

    • Transfer this new solution to the same (or an identical) clean NMR tube.

  • Second Spectrum Acquisition:

    • Acquire the ¹H NMR spectrum using the identical parameters (especially temperature) as the first experiment to ensure a valid comparison.

  • Data Analysis:

    • Process both spectra identically.

    • Compare the chemical shifts (δ) of corresponding protons in both spectra.

    • Calculate the solvent-induced shift, typically defined as Δδ = δ(Solvent 1) - δ(Solvent 2).

References

Deactivation of catalyst in Friedel-Crafts acylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common issues encountered during these experiments, with a special focus on catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in my Friedel-Crafts acylation reaction?

A1: Low or no product yield in Friedel-Crafts acylation can often be attributed to several factors, primarily related to the catalyst, reagents, and reaction conditions. The most common culprits include:

  • Catalyst Inactivity: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are highly sensitive to moisture.[1][2] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout your experiment.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1][2][3] Consequently, a stoichiometric amount (or even a slight excess) of the catalyst is often required, rather than a catalytic amount.

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, which can prevent the reaction from proceeding.[1][2]

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions proceed well at room temperature, while others may require heating. Conversely, excessively high temperatures can lead to side reactions and decomposition.[1][2]

Q2: I'm observing the formation of multiple products. What is the likely cause?

A2: While Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation, the formation of multiple products can still occur.[1][2] The primary reasons for this are:

  • Isomer Formation: If your aromatic ring is already substituted, the acylation can occur at different positions (ortho, meta, para). The directing effects of the existing substituent will determine the major product(s). Steric hindrance from the acyl group often favors para-substitution.[2]

  • Side Reactions: Impurities in the starting materials or suboptimal reaction conditions can lead to the formation of byproducts.

Q3: Can I use an aromatic amine or phenol (B47542) as a substrate in a Friedel-Crafts acylation?

A3: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups are generally not suitable for Friedel-Crafts acylation under standard conditions. The lone pair of electrons on the nitrogen or oxygen atom will react with the Lewis acid catalyst, leading to the deactivation of the catalyst and the substrate.

Q4: Why is a stoichiometric amount of Lewis acid catalyst often required?

A4: The ketone product of the acylation reaction is a Lewis base and forms a stable complex with the Lewis acid catalyst.[1][2][3] This complexation removes the catalyst from the reaction, preventing it from activating more acylating agent. Therefore, at least one equivalent of the catalyst for every equivalent of the acylating agent is typically necessary. Using a slight excess (e.g., 1.1 to 1.3 equivalents) can help drive the reaction to completion.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This guide provides a systematic approach to troubleshooting low yields in your Friedel-Crafts acylation reaction.

low_yield_troubleshooting start Low or No Yield check_anhydrous Are reagents and solvent completely anhydrous? start->check_anhydrous check_catalyst_amount Is the catalyst amount stoichiometric? check_anhydrous->check_catalyst_amount Yes solution_anhydrous Dry all glassware, use fresh anhydrous reagents/solvents. check_anhydrous->solution_anhydrous No check_ring_activity Is the aromatic ring strongly deactivated? check_catalyst_amount->check_ring_activity Yes solution_catalyst_amount Increase catalyst loading to 1.1-1.3 equivalents. check_catalyst_amount->solution_catalyst_amount No check_temperature Is the reaction temperature optimized? check_ring_activity->check_temperature No solution_ring_activity Consider using a more activated substrate or a different synthetic route. check_ring_activity->solution_ring_activity Yes solution_temperature Try varying the temperature. Start low and gradually increase. check_temperature->solution_temperature No end_point Yield Improved check_temperature->end_point Yes solution_anhydrous->check_catalyst_amount solution_catalyst_amount->check_ring_activity solution_ring_activity->end_point solution_temperature->end_point

Caption: A workflow for troubleshooting low yields in Friedel-Crafts acylation.

Issue 2: Catalyst Deactivation

Catalyst deactivation is a primary cause of failed or low-yielding Friedel-Crafts acylation reactions. Understanding the deactivation pathways is key to preventing them.

catalyst_deactivation catalyst Active Lewis Acid (e.g., AlCl₃) deactivated_catalyst_h2o Inactive Catalyst (e.g., AlCl₃·nH₂O) catalyst->deactivated_catalyst_h2o deactivated_catalyst_product Catalyst-Product Complex catalyst->deactivated_catalyst_product deactivated_catalyst_substrate Catalyst-Substrate Complex catalyst->deactivated_catalyst_substrate moisture Moisture (H₂O) in system moisture->deactivated_catalyst_h2o product Ketone Product product->deactivated_catalyst_product substrate_functional_group Basic Functional Groups on Substrate (-NH₂, -OH) substrate_functional_group->deactivated_catalyst_substrate

Caption: Pathways leading to catalyst deactivation in Friedel-Crafts acylation.

Data Presentation

Table 1: Comparison of Homogeneous and Heterogeneous Catalysts
Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous AlCl₃, FeCl₃, BF₃High activity and selectivity.Sensitive to moisture, required in stoichiometric amounts, difficult to separate from the product, corrosive, and generates significant waste.[4][5][6]
Heterogeneous Zeolites (H-Beta, H-ZSM-5), Metal Oxides, ClaysEasily separated from the reaction mixture, reusable, less corrosive, and more environmentally friendly.[5][6]May have lower activity than homogeneous catalysts, can be prone to deactivation by coking.[7]
Table 2: Performance of Various Catalysts in the Acylation of Anisole (B1667542)
CatalystAcylating AgentSolventTemperature (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)Reference
AlCl₃Acetyl ChlorideDichloromethane0 to rt0.5-HighHigh (para)[1]
Mordenite (B1173385) Zeolite (MOR 110)Acetic Anhydride (B1165640)Acetic Acid1502>99>99>99 (para)[8]
Mordenite Zeolite (MOR 200)Acetic AnhydrideAcetic Acid1503>99>99>99 (para)[8]
H-Beta ZeoliteAcetic Anhydride-90---High (para)[7]
ZSM-5-CTPropionic Anhydride-1002490-96 (para)[9]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Benzene (B151609) with Acetyl Chloride using AlCl₃

This protocol outlines a standard laboratory procedure for the acylation of benzene.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (excess).[1][10] Cool the flask in an ice-water bath.

  • Reagent Addition: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension. Control the rate of addition to maintain a gentle evolution of HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 15-30 minutes. The reaction can be heated to reflux (around 60°C) for 30 minutes to ensure completion.[10]

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.[1] This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[1]

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.[1]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent and remove the solvent using a rotary evaporator.[1]

  • Purification: The crude product can be purified by distillation or recrystallization.

Protocol 2: Friedel-Crafts Acylation of Anisole with Acetic Anhydride using a Mordenite Zeolite Catalyst

This protocol provides an example of using a heterogeneous catalyst.[8][11]

  • Catalyst Activation: The mordenite zeolite catalyst is calcined at 500°C for 5 hours under an air flow before use.[8][11]

  • Reaction Setup: In a round-bottom flask, dissolve anisole (2.0 mmol), acetic anhydride (20 mmol), and the activated mordenite zeolite catalyst (0.50 g) in acetic acid (5 mL).[8][11]

  • Reaction: Stir the resulting mixture at 150°C for 2-3 hours.[8][11]

  • Catalyst Recovery: After the reaction, the mordenite catalyst can be recovered by filtration and washed with a suitable solvent like ethyl acetate.[11]

  • Product Isolation: The filtrate containing the product can be worked up through extraction and purification as described in the previous protocol.

  • Catalyst Regeneration and Reuse: The recovered zeolite can be calcined again at 500°C for 5 hours to be reused in subsequent reactions.[11] Studies have shown that mordenite zeolite can be reused at least 30 times with quantitative conversion and selectivity.[11]

zeolite_workflow start Start activate_catalyst Activate Zeolite Catalyst (Calcination at 500°C) start->activate_catalyst setup_reaction Set up Reaction: Anisole, Acetic Anhydride, Zeolite, Acetic Acid activate_catalyst->setup_reaction run_reaction Run Reaction (150°C, 2-3h) setup_reaction->run_reaction filter_catalyst Filter to Recover Catalyst run_reaction->filter_catalyst workup_product Workup Filtrate to Isolate Product filter_catalyst->workup_product regenerate_catalyst Regenerate Catalyst (Calcination at 500°C) filter_catalyst->regenerate_catalyst end_product Purified Product workup_product->end_product reuse_catalyst Reuse Catalyst regenerate_catalyst->reuse_catalyst

Caption: A typical experimental workflow for Friedel-Crafts acylation using a reusable zeolite catalyst.

References

Technical Support Center: Aspartimide Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting aspartimide formation during Fmoc-based solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a problem?

Aspartimide formation is a significant side reaction in Fmoc-SPPS that occurs at aspartic acid (Asp) residues.[1][2] It is a base-catalyzed intramolecular cyclization where the backbone amide nitrogen following the Asp residue attacks the side-chain carbonyl.[3][4] This reaction is particularly prevalent during the repetitive piperidine (B6355638) treatment used for Fmoc deprotection.[3][4]

The resulting five-membered succinimide (B58015) ring is problematic for several reasons:

  • Formation of Impurities: The aspartimide intermediate can be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl (isoaspartyl) peptide.[3][4] These isomers often co-elute during HPLC purification, making them difficult to separate.[1]

  • Racemization: The α-carbon of the aspartimide ring is prone to epimerization under basic conditions, leading to the formation of D-aspartyl peptides, which are challenging to detect and remove.

  • Adduct Formation: The aspartimide ring can react with the piperidine used for deprotection, forming piperidide adducts that further complicate the crude peptide mixture.[3][4]

  • Chain Termination: In some cases, aspartimide formation can lead to chain termination by the formation of piperazine-2,5-diones.[5]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly sequence-dependent.[1][2] The most problematic sequences are those where the amino acid immediately C-terminal to the Asp residue has a small, unhindered side chain. The most susceptible dipeptide sequences include:

  • Asp-Gly (most prone) [3]

  • Asp-Ser

  • Asp-Asn

  • Asp-His

  • Asp-Arg[1]

The lack of steric hindrance in these sequences allows for easier nucleophilic attack by the backbone amide nitrogen on the Asp side-chain.

Q3: What are the main strategies to prevent aspartimide formation?

There are three primary strategies to mitigate or eliminate aspartimide formation:

  • Modification of Fmoc Deprotection Conditions: This involves altering the deprotection cocktail to reduce the basicity or passivate the reaction.

  • Use of Sterically Hindered Asp Side-Chain Protecting Groups: Employing bulkier protecting groups on the Asp side chain can physically block the intramolecular cyclization.

  • Backbone Protection: This strategy involves modifying the backbone amide nitrogen of the amino acid following the Asp residue to prevent it from acting as a nucleophile.[3]

Troubleshooting Guide

Problem Likely Cause Recommended Solution(s)
HPLC analysis of the crude peptide shows a significant peak with the correct mass, but purification is difficult with co-eluting impurities.Aspartimide formation followed by hydrolysis, leading to the formation of α- and β-aspartyl isomers.1. Modify Deprotection: Add 0.1 M HOBt to the 20% piperidine/DMF deprotection solution. 2. Re-synthesize with a bulky protecting group: Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.
Mass spectrometry shows a peak at M-18 Da relative to the expected peptide mass.Formation of the stable aspartimide intermediate.This confirms aspartimide formation. Re-synthesis using a prevention strategy is necessary.
Synthesis of a peptide containing an Asp-Gly sequence results in low yield and a complex crude product.The Asp-Gly motif is extremely susceptible to aspartimide formation.Gold Standard: Use a backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, for this portion of the sequence.[5] Alternative: Employ a highly hindered protecting group like Fmoc-Asp(OBno)-OH.
Aspartimide formation is still observed even with modified deprotection conditions.The peptide sequence is highly sensitive, or the deprotection times are extended.Combine Strategies: Use a sterically hindered protecting group (e.g., Fmoc-Asp(OMpe)-OH) in conjunction with a modified deprotection solution (e.g., 20% piperidine with 0.1 M HOBt).

Quantitative Data on Prevention Strategies

The following table summarizes the effectiveness of different strategies in reducing aspartimide formation in the synthesis of the model peptide Ac-VKDGYI-NH2.

Aspartic Acid Derivative Deprotection Conditions Aspartimide Formation (% per cycle) D-Aspartate (%)
Fmoc-Asp(OtBu)-OH (Standard)20% Piperidine in DMF0.4414.2
Fmoc-Asp(OMpe)-OH20% Piperidine in DMF0.2210.9
Fmoc-Asp(OBno)-OH 20% Piperidine in DMF 0.10 0.8

Data is based on treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.[6]

Experimental Protocols

Protocol 1: Fmoc Deprotection with HOBt Additive

This protocol describes a simple modification to the standard Fmoc deprotection step to reduce the rate of aspartimide formation.

Materials:

  • Peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • 1-Hydroxybenzotriazole (HOBt)

Procedure:

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine/0.1 M HOBt solution to the resin.

    • Agitate the mixture for 10-15 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the deprotection step with fresh solution for another 10-15 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5 x 1 min).

    • Proceed to the coupling step.

Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative (e.g., Fmoc-Asp(OMpe)-OH)

This protocol outlines the incorporation of an Asp residue with a bulky side-chain protecting group to sterically hinder aspartimide formation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH (3 equivalents)

  • Coupling reagent (e.g., HBTU, HATU) (2.9 equivalents)

  • Base (e.g., DIPEA) (6 equivalents)

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Perform Fmoc deprotection on the N-terminal amino acid of the peptide-resin according to your standard protocol.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Asp(OMpe)-OH and the coupling reagent in DMF.

    • Add the base to the solution to begin activation. Allow to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 1 min).

Protocol 3: Coupling of a Backbone-Protected Dipeptide (Fmoc-Asp(OtBu)-(Dmb)Gly-OH)

This protocol is the most effective method for preventing aspartimide formation in highly susceptible Asp-Gly sequences.

Materials:

  • Fmoc-deprotected peptide-resin (with the amino acid preceding the Asp-Gly sequence at the N-terminus)

  • Fmoc-Asp(OtBu)-(Dmb)Gly-OH (3 equivalents)

  • Coupling reagent (e.g., HBTU, HATU) (2.9 equivalents)

  • Base (e.g., DIPEA) (6 equivalents)

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal amino acid on the resin is Fmoc-deprotected.

  • Dipeptide Activation:

    • In a separate vessel, dissolve the Fmoc-Asp(OtBu)-(Dmb)Gly-OH and coupling reagent in DMF.

    • Add the base and allow the mixture to pre-activate for 2-5 minutes.[7]

  • Coupling:

    • Add the activated dipeptide solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.[7] Due to the steric bulk of the dipeptide, a longer coupling time may be required.

    • Confirm the completion of the coupling with a Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Subsequent Steps: Proceed with the standard Fmoc deprotection of the dipeptide to continue the peptide synthesis. The Dmb group is stable to piperidine but will be cleaved during the final TFA cleavage step.[7]

Visual Guides

Mechanism of Aspartimide Formation

Aspartimide_Formation cluster_peptide Peptide Backbone cluster_reaction P1 ...-NH-CH(R)-CO- Asp Asp(OR')-NH-CH(R'')-CO-... Start Aspartyl Peptide Residue Deprotonation Base-catalyzed Deprotonation Start->Deprotonation Piperidine Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Intermediate Aspartimide Intermediate (Succinimide Ring) Cyclization->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis H₂O Adducts Piperidine Adducts Intermediate->Adducts Piperidine Products α- and β-Aspartyl Peptides + Racemized Products Hydrolysis->Products

Caption: Base-catalyzed mechanism of aspartimide formation and subsequent side reactions.

Decision Workflow for Aspartimide Prevention

Prevention_Workflow Start Synthesizing an Asp-containing peptide CheckSequence Does the sequence contain a susceptible motif? (e.g., Asp-Gly, Asp-Ser) Start->CheckSequence AspGly Is it an Asp-Gly sequence? CheckSequence->AspGly Yes StandardSPPS Proceed with standard Fmoc-Asp(OtBu)-OH and monitor closely CheckSequence->StandardSPPS No UseDmb Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH (Protocol 3) AspGly->UseDmb Yes (Gold Standard) UseBulkyPG Use a bulky protecting group (e.g., Fmoc-Asp(OBno)-OH) (Protocol 2) AspGly->UseBulkyPG No (Alternative) End High Purity Peptide UseDmb->End ModifiedDeprotection Use modified deprotection (20% Piperidine + 0.1M HOBt) (Protocol 1) UseBulkyPG->ModifiedDeprotection Combine for max protection UseBulkyPG->End ModifiedDeprotection->End StandardSPPS->End

Caption: A decision-making workflow to select the appropriate strategy for preventing aspartimide formation.

References

Technical Support Center: Strategies to Minimize Racemization During Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during peptide synthesis.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: High levels of racemization have been detected in my synthesized peptide. What are the initial steps to troubleshoot this?

Answer:

When significant racemization is detected, a systematic evaluation of your protocol is necessary. Here’s a step-by-step approach to identify and resolve the issue:

  • Review Your Coupling Reagent and Additives: Certain coupling reagents, especially carbodiimides like DCC and DIC, can cause significant racemization if used alone.[1]

  • Evaluate Reaction Conditions: High temperatures and polar solvents can increase the rate of racemization.[1][3][4]

    • Solution: Perform the coupling reaction at a lower temperature, such as 0°C.[1][3] If reagent solubility permits, consider using a less polar solvent.[1][3]

  • Check the Base Concentration and Type: The presence of excess or a strong, sterically unhindered base can promote racemization by abstracting the α-proton of the activated amino acid.[1][3]

    • Solution: Use the minimum amount of base necessary.[1] Opt for weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) over stronger, less hindered bases like N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA).[3][5]

  • Minimize Pre-activation Time: Leaving the carboxylic acid activated for an extended period before the amine is introduced increases the opportunity for racemization.[3]

    • Solution: Add the coupling reagent to the mixture of the protected amino acid and the amine component simultaneously (in situ activation). If pre-activation is required, keep the time to a minimum.[3]

G cluster_start Start cluster_steps Troubleshooting Workflow cluster_end Outcome start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additives start->reagent conditions Step 2: Assess Reaction Conditions (Temp, Solvent) reagent->conditions Issue Persists base Step 3: Check Base Type & Concentration conditions->base Issue Persists activation Step 4: Minimize Pre-activation Time base->activation Issue Persists end_node Optimized Protocol (Low Racemization) activation->end_node Problem Solved

Caption: A workflow for troubleshooting high racemization levels.

Issue 2: I am working with an amino acid known to be susceptible to racemization, like Cysteine or Histidine. What specific precautions should I take?

Answer:

Amino acids such as Cysteine (Cys) and Histidine (His) are particularly prone to racemization.[1] Aspartic acid and Serine can also be susceptible.[4][6]

  • For Histidine (His): Protecting the imidazole (B134444) nitrogen in the side-chain can significantly reduce racemization.[7]

  • For Cysteine (Cys): Using base-free conditions, such as the combination of DIC and HOBt (or OxymaPure), is a recommended method for coupling Fmoc-Cys(Trt)-OH.[8]

  • Use of Additives: The addition of copper (II) chloride (CuCl₂) with HOBt has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[1][7]

  • Microwave Synthesis: If using microwave-assisted synthesis, which often involves elevated temperatures, consider lowering the coupling temperature for sensitive residues to around 50°C or performing the coupling for these specific amino acids conventionally at a lower temperature.[6]

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide coupling?

A1: Racemization is the process where a single enantiomer (typically the L-form) of a chiral amino acid is converted into a mixture of both its L and D forms.[4] During peptide synthesis, the stereochemical integrity of the amino acid's α-carbon can be compromised during the carboxyl group activation and coupling steps, leading to the incorporation of the incorrect D-isomer into the peptide chain.[4][9][10]

Q2: What are the primary mechanisms that cause racemization?

A2: There are two main mechanisms responsible for racemization during peptide bond formation:[1][4][11]

  • Oxazolone (B7731731) (or Azlactone) Formation: This is the most common pathway.[1] When the carboxyl group of the N-protected amino acid is activated, it can cyclize to form a planar oxazolone intermediate. This planar structure allows for the loss of stereochemistry at the α-carbon.[1]

  • Direct Enolization (or α-Abstraction): A base can directly abstract the proton from the α-carbon of the activated amino acid.[3][11] This creates a planar enolate intermediate, which can then be re-protonated from either side, leading to racemization.[1][10]

G cluster_main Racemization Mechanisms cluster_oxazolone Path A: Oxazolone Formation cluster_enolization Path B: Direct Enolization start Activated L-Amino Acid oxazolone Planar Oxazolone Intermediate start->oxazolone Intramolecular Cyclization enolate Planar Enolate Intermediate start->enolate Base-mediated α-proton abstraction racemized Racemized Product (L & D Mixture) oxazolone->racemized enolate->racemized

Caption: The two primary mechanisms leading to racemization.

Q3: How do factors like coupling reagents, bases, and solvents influence racemization?

A3: Several factors in the reaction environment collectively determine the extent of racemization.

G center_node Extent of Racemization reagent Coupling Reagent center_node->reagent base Base center_node->base temp Temperature center_node->temp solvent Solvent center_node->solvent amino_acid Amino Acid Type center_node->amino_acid time Activation Time center_node->time reagent_desc Carbodiimides > Onium Salts reagent->reagent_desc base_desc Strong/Unhindered > Weak/Hindered base->base_desc temp_desc High > Low temp->temp_desc solvent_desc Polar > Non-polar solvent->solvent_desc amino_acid_desc His, Cys > Others amino_acid->amino_acid_desc time_desc Long > Short time->time_desc

Caption: Key factors influencing the degree of racemization.

Q4: How do additives like HOBt, HOAt, and Oxyma prevent racemization?

A4: Additives like HOBt, HOAt, and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) act as racemization suppressants.[3] When a coupling reagent (like a carbodiimide) activates the carboxylic acid, it forms a highly reactive intermediate that is prone to racemization. The additive rapidly intercepts this intermediate, converting it into an active ester. This new active ester is less reactive and more stable towards racemization, but still efficiently acylates the amine to form the desired peptide bond with minimal loss of stereochemical integrity.[3][7] HOAt is often considered superior to HOBt in suppressing racemization due to the electronic effect of the nitrogen atom at position 7.[5][12]

Data and Protocols

Comparison of Common Bases

The choice of base is critical, as stronger and less sterically hindered bases can accelerate racemization.[3][5]

BaseAbbreviationpKaGeneral Recommendation
N,N-diisopropylethylamineDIEA or DIPEA~10.1Use with caution; higher risk of racemization.[3][5]
TriethylamineTEA~10.7Generally not recommended due to high basicity and low steric hindrance.[3]
2,4,6-CollidineTMP~7.43Preferred choice; sterically hindered and weaker base.[3][5]
N-methylmorpholineNMM~7.38Preferred choice; weaker base.[3][5]
Experimental Protocols
General Protocol for a Low-Racemization Coupling Cycle (SPPS)

This protocol provides a general procedure for a coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.[1]

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).[1]

  • Washing: Thoroughly wash the resin with DMF to remove all traces of the deprotection solution.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the N-protected amino acid and an equimolar amount of an additive (e.g., HOBt, Oxyma) in DMF.

    • Cool the vessel in an ice bath (0°C).

    • Add 1 equivalent of the coupling reagent (e.g., DIC) and the appropriate amount of a weak base (e.g., NMM), if required.

    • If pre-activation is performed, limit the time to a few minutes before adding the solution to the washed resin. For in-situ activation, add the coupling reagent to the mixture of amino acid, additive, and resin.

  • Coupling Reaction: Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Protocol for Detection of Racemization by Chiral HPLC

This protocol outlines a general method for analyzing the extent of racemization in a purified peptide sample.[3][13]

  • Standard Preparation: Prepare a standard of the desired peptide (e.g., Boc-L-Trp-L-Phe-OMe) and, if possible, the diastereomeric version (e.g., Boc-D-Trp-L-Phe-OMe) to confirm retention times.[3]

  • Sample Preparation: Dissolve a small amount of the purified peptide product in a suitable solvent, which is often the mobile phase itself.[3][13]

  • Chromatographic Conditions:

    • Column: Use a suitable chiral HPLC column (e.g., Chiralpak series).[3]

    • Mobile Phase: An appropriate mobile phase, often a mixture of hexane (B92381) and isopropanol, is used to separate the diastereomers.[3] The exact composition will depend on the specific column and peptide.

    • Flow Rate: Maintain a consistent flow rate, typically around 0.5-1.0 mL/min.[14]

    • Temperature: Use a controlled column temperature (e.g., 25°C) for reproducible results.[14]

    • Detection: Monitor the elution using a UV detector at a suitable wavelength (e.g., 210-230 nm).[14]

  • Data Analysis: The percentage of the undesired diastereomer is calculated from the integrated peak areas in the resulting chromatogram.[3] The amount of racemization is determined by comparing the peak area of the D-isomer to the total peak area of both isomers.[14]

References

Technical Support Center: Improving Solubility of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with dissolving benzoic acid derivatives for reaction setups.

Frequently Asked Questions (FAQs)

Q1: Why is my benzoic acid derivative poorly soluble in water?

Benzoic acid and its derivatives are weak acids and often have limited solubility in neutral water. Their molecular structure includes a nonpolar benzene (B151609) ring, which hinders interaction with polar water molecules, and a polar carboxylic acid group that can form hydrogen bonds.[1] At neutral or acidic pH, the compound primarily exists in its less soluble, protonated (uncharged) form.[2][3]

Q2: What are the most common strategies to improve solubility?

The primary methods to enhance the solubility of benzoic acid derivatives include:

  • pH Adjustment: Increasing the pH of an aqueous solution deprotonates the carboxylic acid, forming a more soluble carboxylate salt.[2][3][4]

  • Co-solvency: Adding a miscible organic solvent (a co-solvent) to the primary solvent can modify the overall polarity of the system to better match the solute.[2][5]

  • Temperature Control: Solubility generally increases with higher temperatures, although this must be balanced with the thermal stability of the compound.[1][2]

  • Salt Formation: Converting the acidic derivative into a salt by reacting it with a base can significantly increase its polarity and solubility in polar solvents.[2][6]

  • Use of Surfactants or Hydrotropes: These agents can encapsulate nonpolar compounds in micelles or form weak complexes to enhance solubility.[2][7][8]

Q3: How do I choose an appropriate solvent?

The principle of "like dissolves like" is a useful starting point.[2] Consider the overall polarity of your specific benzoic acid derivative. Polar derivatives will dissolve better in polar solvents (e.g., ethanol (B145695), methanol, acetonitrile), while nonpolar derivatives are more soluble in nonpolar solvents (e.g., toluene, dichloromethane).[1][2] It is often necessary to test a range of solvents to find the optimal one.

Troubleshooting Guide

Issue 1: My compound will not dissolve in the selected solvent.

  • Verify Purity: Impurities can significantly affect solubility. Confirm the purity of your compound using analytical methods like NMR or HPLC.[2]

  • Allow Sufficient Time: Some compounds dissolve slowly. Ensure adequate time for equilibration, using gentle agitation or stirring to assist the process.[2]

  • Increase Temperature: Gently heating the mixture can increase the rate of dissolution.[2] However, be cautious of potential degradation at elevated temperatures.

  • Try a Co-solvent: If a single solvent is ineffective, introduce a co-solvent in which your compound is highly soluble.[2][5] Systematically test different ratios of the primary solvent to the co-solvent.

Issue 2: My compound precipitates out of solution during the reaction.

This can happen due to several factors:

  • Change in Temperature: If the reaction is cooled, the solubility of your compound may decrease, leading to precipitation.

    • Solution: Maintain a constant temperature or cool the reaction mixture more slowly.[2]

  • Change in Solvent Composition: Adding a reagent dissolved in a different solvent can alter the overall solvent polarity, causing your compound to crash out. This is known as an "anti-solvent" effect.[5]

    • Solution: Add the second reagent slowly to the area of most rapid stirring. Consider dissolving the incoming reagent in the same solvent system as the main reaction if possible.

  • Change in pH: If the reaction generates or consumes an acid or base, the pH of the solution can shift, altering the ionization state and solubility of your benzoic acid derivative.[3]

    • Solution: Use a buffered solvent system to maintain a constant pH throughout the reaction.[2]

  • Exceeding Solubility Limit: The reaction may be too concentrated.

    • Solution: Add more solvent to dilute the reaction mixture.[2]

Issue 3: My compound is "oiling out" instead of dissolving or crystallizing.

"Oiling out" occurs when a compound separates from the solution as a liquid phase instead of a solid. This often happens when a solution is cooled too quickly or when the compound's melting point is below the solution temperature.[2]

  • Solution:

    • Allow the solution to cool to room temperature more slowly before any further cooling steps.[2]

    • Try adding more of the primary solvent to decrease the concentration.[2]

Data Presentation: Solubility Data

The solubility of benzoic acid derivatives is highly dependent on the solvent, temperature, and the specific substituents on the benzene ring.

Table 1: Solubility of Benzoic Acid in Various Solvents at Different Temperatures [9][10]

SolventTemperature (°C / K)Solubility (g/L)
Water0 / 273.151.7[1]
Water25 / 298.153.44[1]
Water75 / 348.1521.45[1]
Water100 / 373.1556.31[1]
Ethanol25 / 298.15High
Methanol25 / 298.15High
Acetonitrile25 / 298.15Moderate
Ethyl Acetate25 / 298.15Moderate
Dichloromethane25 / 298.15Low
Toluene25 / 298.15Low

Table 2: Solubility of Other Benzoic Acid Derivatives

CompoundSolventTemperature (°C)Solubility
Acetylsalicylic AcidEthanol/Water Mixes25 and 37Varies with ratio[11]
Salicylic AcidEthanol/Water Mixes20 to 50Increases with temp and ethanol %[12]
4-Aminobenzoic Acid (PABA)WaterRoom TempSlightly soluble, increases with heat[13][14]
4-Aminobenzoic Acid (PABA)EthanolRoom TempSoluble

Experimental Protocols

Protocol 1: Solubility Enhancement by Co-solvency

This method is used to identify an optimal solvent/co-solvent ratio for dissolving your compound.[2]

  • Solvent Selection: Choose a primary solvent in which the compound has low solubility and a miscible co-solvent in which it is highly soluble.[5] Common co-solvents include ethanol, propylene (B89431) glycol, and DMSO.[5][15]

  • Prepare Solvent Mixtures: Create a series of mixtures with varying solvent:co-solvent ratios (e.g., 9:1, 8:2, 7:3, etc.).

  • Determine Solubility: a. Add an excess amount of your benzoic acid derivative to a fixed volume of each solvent mixture in separate, sealed vials. b. Agitate the vials at a constant temperature until equilibrium is reached (this can take 24-48 hours).[2] c. Separate the undissolved solid by filtration or centrifugation.[16] d. Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[2]

  • Analysis: Plot the determined solubility against the percentage of the co-solvent to identify the optimal composition.[2]

Protocol 2: Solubility Enhancement by pH Adjustment

This protocol is suitable for aqueous reaction systems.

  • Prepare Buffers: Prepare a series of buffered solutions across a range of pH values (e.g., from pH 4 to pH 9).

  • Dissolve Compound: Prepare a concentrated stock solution of your benzoic acid derivative in a suitable water-miscible organic solvent (like ethanol or DMSO).

  • Solubility Test: a. Add a small, known volume of the stock solution to a fixed volume of each buffered solution. b. Observe for any precipitation. The lowest pH at which no precipitate forms indicates the minimum pH required to maintain the solubility of your compound at that concentration. c. For quantitative analysis, follow steps 3c and 3d from the co-solvency protocol.

Visualizations

G cluster_0 Troubleshooting Workflow start Compound Insoluble check_purity Verify Purity & Degassing start->check_purity increase_temp Gentle Heating? check_purity->increase_temp change_solvent Change Solvent / Add Co-Solvent increase_temp->change_solvent No success Solubility Achieved increase_temp->success Yes adjust_ph Adjust pH (for aqueous systems) change_solvent->adjust_ph use_surfactant Consider Surfactants / Hydrotropes adjust_ph->use_surfactant use_surfactant->success

Caption: A general workflow for troubleshooting solubility issues.

G cluster_1 Effect of pH on Benzoic Acid Solubility low_ph Low pH (Acidic) C₆H₅COOH high_ph High pH (Basic) C₆H₅COO⁻ + H⁺ low_ph->high_ph + OH⁻ (Increase pH) insoluble Less Soluble (Protonated Form) low_ph->insoluble soluble More Soluble (Deprotonated Benzoate (B1203000) Salt) high_ph->soluble

Caption: Equilibrium between benzoic acid and its soluble benzoate form.

G cluster_2 Mechanism of Co-solvency compound Poorly Soluble Benzoic Acid Derivative solvent1 Primary Solvent (e.g., Water) Polar Mismatch compound->solvent1 Low Solubility mixture Solvent Mixture (Intermediate Polarity) compound->mixture Improved Solubility solvent1->mixture solvent2 Co-Solvent (e.g., Ethanol) Better Polarity Match solvent2->mixture dissolved Dissolved Compound mixture->dissolved

Caption: How a co-solvent modifies polarity to improve solubility.

References

Technical Support Center: Scaling Up Solvothermal Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solvothermal synthesis of Metal-Organic Frameworks (MOFs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of MOF production.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your solvothermal synthesis scale-up experiments.

Question: Why is the yield of my scaled-up MOF synthesis significantly lower than my lab-scale experiments?

Answer:

Several factors can contribute to a decrease in yield during scale-up. Here's a breakdown of potential causes and troubleshooting steps:

  • Inadequate Mixing and Heat Transfer: In larger reactors, inefficient mixing can lead to localized areas of high supersaturation and others with low reactant concentration, resulting in poor nucleation and crystal growth.[1][2] Similarly, uneven heat distribution can affect the reaction kinetics.

    • Troubleshooting:

      • Optimize Agitation: Ensure your reactor is equipped with an appropriate impeller for viscous solutions. A pitched-blade turbine or a hydrofoil impeller can improve axial and radial flow, leading to better homogeneity.[3][4]

      • Baffles: Use baffles in your reactor to prevent vortex formation and improve mixing efficiency.

      • Monitor Temperature: Place multiple temperature probes within the reactor to ensure uniform heating. Implement a controlled heating ramp to avoid rapid, localized temperature increases.

  • Non-Optimal Precursor Concentration and Ratio: The optimal precursor concentration and metal-to-ligand ratio can change with scale.[5] Simply multiplying the lab-scale quantities may not be effective.

    • Troubleshooting:

      • Re-optimize Concentration: Experiment with slightly different concentrations at the pilot scale to find the new optimum.

      • Adjust Stoichiometry: While stoichiometric ratios are a good starting point, an excess of one precursor (often the metal salt) can sometimes improve yield by influencing the equilibrium of the reaction.[1]

  • Solvent Effects: The choice and volume of solvent are critical. The solubility of precursors and the stability of the forming MOF can be highly dependent on the solvent system, and these effects can be amplified at a larger scale.[6][7][8][9]

    • Troubleshooting:

      • Solvent Screening: If facing significant yield issues, consider re-screening solvents or solvent mixtures at the new scale.

      • Solvent Purity: Ensure the use of high-purity solvents, as impurities can interfere with crystallization.

Question: My scaled-up MOF batch shows poor crystallinity and a broad particle size distribution. What could be the cause?

Answer:

Poor crystallinity and a wide particle size distribution are often linked to uncontrolled nucleation and growth processes.

  • Rapid Nucleation: If nucleation is too fast, it can lead to the formation of many small, potentially amorphous particles.

    • Troubleshooting:

      • Slower Reagent Addition: Instead of adding all reagents at once, consider a controlled, slow addition of one precursor to the other to manage the rate of nucleation.

      • Temperature Control: A slower temperature ramp-up can provide more controlled nucleation and allow for better crystal growth.[10]

  • Inefficient Mixing: As mentioned previously, poor mixing can create zones of varying supersaturation, leading to non-uniform crystal growth.[1]

    • Troubleshooting:

      • Impeller Selection: For larger vessels, consider using multiple impellers at different heights to ensure homogeneity throughout the reactor.[11] The choice between radial and axial flow impellers can significantly impact mixing patterns.[3][11]

  • Presence of Impurities: Impurities can act as nucleation inhibitors or accelerators, leading to inconsistent crystal formation.

    • Troubleshooting:

      • Precursor and Solvent Purity: Use reagents and solvents of the highest possible purity.

      • Reactor Cleanliness: Ensure the reactor is thoroughly cleaned between batches to remove any residual materials.

Question: I'm observing significant batch-to-batch variability in the surface area and porosity of my scaled-up MOF. How can I improve reproducibility?

Answer:

Batch-to-batch reproducibility is a critical challenge in scaling up MOF synthesis.[12] The key is to maintain tight control over all synthesis parameters.

  • Inconsistent Reaction Conditions: Even small variations in temperature, pressure, reaction time, or mixing speed can lead to different material properties.

    • Troubleshooting:

      • Automated Control Systems: Implement automated systems to precisely control and monitor reaction parameters.

      • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every step of the synthesis process.

  • Post-Synthesis Processing: The activation and drying steps are crucial for achieving high surface area and porosity. Inconsistencies in these procedures can lead to variability.

    • Troubleshooting:

      • Standardized Activation Protocol: Develop a consistent protocol for solvent exchange and thermal or vacuum activation. Monitor the process to ensure complete removal of guest molecules.[2]

      • Controlled Drying: Use a vacuum oven with precise temperature control to dry the MOF material uniformly.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature profile for scaling up solvothermal MOF synthesis?

A1: There is no single optimal temperature profile, as it is highly dependent on the specific MOF system. However, a general guideline is to use a slower heating ramp in larger reactors to ensure uniform temperature distribution and avoid thermal runaway.[13] The final reaction temperature and time will likely need to be re-optimized for the larger scale.[10]

Q2: How does the choice of solvent impact the scaled-up synthesis?

A2: The solvent plays a crucial role in MOF synthesis by influencing the solubility of precursors, the coordination environment of the metal ions, and the templating of the final structure.[7][8][9] When scaling up, a solvent that works well at the lab scale may become problematic due to factors like cost, toxicity, and boiling point at larger volumes.[14][15] It is often beneficial to explore greener and more cost-effective solvents during the scale-up process.[16]

Q3: Why is a non-stoichiometric ratio of metal precursor to organic linker often used in MOF synthesis?

A3: While the final MOF structure has a defined stoichiometric ratio, using a non-stoichiometric ratio of precursors in the synthesis solution is a common practice.[1] An excess of the metal precursor can help control crystal growth and keep the particle size in the nano-regime by terminating the crystal surface.[1] It can also compensate for any inactive metal species or side reactions that may occur.[1]

Q4: What are the key characterization techniques I should use to ensure the quality of my scaled-up MOF batches?

A4: To ensure the quality and consistency of your scaled-up MOF production, a combination of characterization techniques is essential. The most critical are:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the MOF.[17][18]

  • Scanning Electron Microscopy (SEM): To analyze the morphology and particle size distribution of the MOF crystals.[19][20]

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOF, which are crucial for its application.[21][22][23][24]

Data Presentation

Table 1: Effect of Synthesis Temperature and Time on MOF Particle Size and Yield (Example: Fe-MIL-88A)

Synthesis Temperature (°C)Synthesis Time (h)Average Particle Size (nm)Yield (%)
1000.5 - 24195 - 1460< 50 - 63 ± 3
650.5 - 24110 - 1050< 50

Data adapted from a study on Fe-MIL-88A synthesis. Note that these values are specific to this MOF system and should be used as a general guide.[10]

Table 2: Influence of Solvent Composition on Cu3(BTC)2 MOF Properties

Ethanol in Water (vol%)MOF FormationAverage Particle Size (nm)BET Surface Area (m²/g)
0No--
< 30No--
> 30Yes20 - 300Varies
75YesSmaller particle size1067

Data from a systematic study on the effect of water/ethanol solvent systems on Cu3(BTC)2 formation.[6]

Experimental Protocols

1. Powder X-Ray Diffraction (PXRD) Analysis

  • Objective: To identify the crystalline phase and assess the purity of the synthesized MOF.

  • Procedure:

    • Ensure the MOF sample is fully dried and activated to remove any guest solvent molecules that might interfere with the diffraction pattern.

    • Grind the MOF powder to a fine, homogeneous consistency using an agate mortar and pestle.

    • Mount the powdered sample onto a zero-background sample holder. Ensure the surface is flat and level with the holder's surface.

    • Place the sample holder into the diffractometer.

    • Set the desired 2θ range for data collection (e.g., 5° to 50°). The specific range may vary depending on the expected peak positions for your MOF.

    • Configure the step size (e.g., 0.02°) and scan speed.

    • Initiate the X-ray source and begin the data collection.

    • After the scan is complete, process the data to identify the peak positions and intensities.

    • Compare the experimental diffraction pattern with a simulated pattern from the MOF's known crystal structure or with previously reported experimental data to confirm its identity and purity.[17][25]

2. Brunauer-Emmett-Teller (BET) Surface Area Analysis

  • Objective: To measure the specific surface area and pore volume of the MOF material.

  • Procedure:

    • Degassing: Accurately weigh a sample of the MOF (typically 50-100 mg) into a sample tube.

    • Attach the sample tube to the degassing port of the surface area analyzer.

    • Heat the sample under vacuum at a temperature sufficient to remove adsorbed guest molecules without causing structural collapse (e.g., 120-150 °C for several hours). The specific temperature and time should be optimized for your MOF.[23]

    • After degassing, cool the sample to room temperature and weigh it again to determine the activated sample mass.

    • Analysis: Transfer the sample tube to the analysis port of the instrument.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • Perform a nitrogen adsorption-desorption measurement over a range of relative pressures (P/P₀).

    • Use the BET equation to calculate the specific surface area from the adsorption data in the appropriate relative pressure range (typically 0.05 to 0.3 for mesoporous materials).[21]

    • The total pore volume can be determined from the amount of nitrogen adsorbed at a relative pressure close to 1.

3. Scanning Electron Microscopy (SEM) Imaging

  • Objective: To visualize the morphology, crystal size, and size distribution of the MOF particles.

  • Procedure:

    • Sample Mounting: Disperse a small amount of the dry MOF powder onto a carbon adhesive tab mounted on an aluminum SEM stub.[26]

    • Gently press the powder to ensure good adhesion.

    • Remove any excess loose powder by tapping the stub or using a gentle stream of compressed air.

    • Sputter Coating: For non-conductive MOF samples, apply a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater. This prevents charging of the sample surface under the electron beam.[20]

    • Imaging: Place the prepared stub into the SEM chamber.

    • Evacuate the chamber to the required vacuum level.

    • Turn on the electron beam and adjust the accelerating voltage and beam current.

    • Focus the electron beam on the sample and adjust the magnification to observe the MOF particles.

    • Capture images at different magnifications to show both the overall morphology and the details of individual crystals.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Activation cluster_characterization Characterization reagent_prep Reagent Preparation (Metal Salt, Organic Linker, Solvent) mixing Mixing in Reactor reagent_prep->mixing solvothermal Solvothermal Reaction (Controlled Temperature & Time) mixing->solvothermal cooling Cooling & Crystal Collection solvothermal->cooling washing Washing (Remove Unreacted Precursors) cooling->washing activation Activation (Solvent Exchange & Heating/Vacuum) washing->activation pxrd PXRD (Phase & Purity) activation->pxrd sem SEM (Morphology & Size) activation->sem bet BET (Surface Area & Porosity) activation->bet final_product Scaled-Up MOF Product pxrd->final_product sem->final_product bet->final_product Troubleshooting_Logic cluster_yield Low Yield cluster_crystallinity Poor Crystallinity / Particle Size cluster_reproducibility Batch-to-Batch Variation cluster_invisible start Problem Identified in Scaled-Up Synthesis check_mixing Check Mixing & Heat Transfer start->check_mixing check_nucleation Control Nucleation Rate start->check_nucleation control_params Standardize Reaction Parameters start->control_params check_conc Check Precursor Concentration check_solvent Check Solvent System check_mixing2 Optimize Mixing check_purity Ensure Reagent Purity control_post Control Post-Synthesis Processing Synthesis_Parameters cluster_params Synthesis Parameters cluster_properties Final MOF Properties Temperature Temperature Crystallinity Crystallinity Temperature->Crystallinity ParticleSize Particle Size Temperature->ParticleSize Yield Yield Temperature->Yield Time Time Time->ParticleSize Time->Yield Concentration Precursor Concentration Concentration->ParticleSize Concentration->Yield Morphology Morphology Concentration->Morphology Mixing Mixing/Agitation Mixing->Crystallinity Mixing->ParticleSize Mixing->Yield Solvent Solvent Solvent->Crystallinity SurfaceArea Surface Area Solvent->SurfaceArea Solvent->Morphology

References

Validation & Comparative

A Comparative Analysis of (Methoxycarbonyl)benzoic Acid Isomers for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

(Methoxycarbonyl)benzoic acid, with the chemical formula C₉H₈O₄, exists as three distinct positional isomers: 2-(methoxycarbonyl)benzoic acid, 3-(methoxycarbonyl)benzoic acid, and 4-(methoxycarbonyl)benzoic acid. The position of the methoxycarbonyl group on the benzoic acid ring significantly influences the physicochemical properties, reactivity, and potential applications of each isomer. This guide provides a comprehensive comparison of these three isomers, offering a side-by-side analysis of their properties, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their work.

Physicochemical Properties

The ortho, meta, and para positioning of the methoxycarbonyl group leads to notable differences in the physical properties of the (methoxycarbonyl)benzoic acid isomers. These properties are crucial for predicting their behavior in various experimental and industrial settings.

Property2-(Methoxycarbonyl)benzoic AcidThis compound4-(Methoxycarbonyl)benzoic Acid
Synonyms Monomethyl phthalate (B1215562), Methyl hydrogen phthalateMonomethyl isophthalateMonomethyl terephthalate
CAS Number 4376-18-51877-71-01679-64-7
Molecular Weight ( g/mol ) 180.16180.16180.16
Melting Point (°C) 81-86194-196220-223
Boiling Point (°C) 328.9 (Predicted)Not availableNot available
pKa 3.32 (Predicted)Not availableNot available
Solubility Insoluble in water; Soluble in DMSO and Methanol (slightly)Not availableNot available
Appearance White to off-white crystalline powderNot availableNot available

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of the (methoxycarbonyl)benzoic acid isomers.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will exhibit characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C=O stretch of the ester (~1720 cm⁻¹), and C-O stretches. The fingerprint region will show distinct patterns for each isomer due to the different substitution patterns on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for distinguishing between the isomers. The chemical shifts and splitting patterns of the aromatic protons will be indicative of the substitution pattern.

  • 2-(methoxycarbonyl)benzoic acid: The proximity of the two functional groups will lead to more complex splitting patterns and potentially downfield shifts for the aromatic protons.

  • This compound: Will show a more distinct set of signals for the aromatic protons compared to the ortho isomer.

  • 4-(methoxycarbonyl)benzoic acid: Due to its symmetry, it will exhibit the simplest aromatic region in its ¹H NMR spectrum, likely showing two doublets.

Synthesis and Reactivity

The synthesis of each isomer typically involves the selective esterification of the corresponding phthalic acid isomer.

  • 2-(Methoxycarbonyl)benzoic acid: Can be synthesized by the partial hydrolysis of dimethyl phthalate or the direct esterification of phthalic anhydride (B1165640) with methanol.

  • This compound: Synthesized from isophthalic acid.

  • 4-(Methoxycarbonyl)benzoic acid: Prepared from terephthalic acid.

The reactivity of the isomers is influenced by the electronic effects of the methoxycarbonyl group and its position relative to the carboxylic acid. The electron-withdrawing nature of the methoxycarbonyl group affects the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution.

Applications

The distinct properties of each isomer lend them to different applications.

  • 2-(Methoxycarbonyl)benzoic acid: It is a primary metabolite of the common plasticizer dimethyl phthalate and is used as a biomarker for phthalate exposure. It also serves as a starting material in the synthesis of various organic compounds.

  • This compound: Utilized as a building block in organic synthesis.

  • 4-(Methoxycarbonyl)benzoic acid: Employed in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point range of the (methoxycarbonyl)benzoic acid isomers.

Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

Procedure:

  • Finely powder a small amount of the solid sample using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the (methoxycarbonyl)benzoic acid isomers.

Apparatus: pH meter with a combination glass electrode, burette, beaker, magnetic stirrer, and stir bar.

Reagents: Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), the (methoxycarbonyl)benzoic acid isomer, and a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a known amount of the (methoxycarbonyl)benzoic acid isomer and dissolve it in a known volume of the solvent in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Add the standardized NaOH solution from the burette in small increments (e.g., 0.5 mL).

  • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then add a few more increments of NaOH.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of the (methoxycarbonyl)benzoic acid isomers.

Apparatus: NMR spectrometer.

Reagents: Deuterated solvent (e.g., CDCl₃ or DMSO-d₆), tetramethylsilane (B1202638) (TMS) as an internal standard.

Procedure:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Add a small amount of TMS to the solution.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS (0 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum to identify the functional groups present in the (methoxycarbonyl)benzoic acid isomers.

Apparatus: FTIR spectrometer.

Procedure (for solid samples using KBr pellet method):

  • Grind a small amount (1-2 mg) of the dry sample with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analyze the positions and shapes of the absorption bands to identify the functional groups.

Visualizations

General Workflow for Comparative Analysis of Isomers

G General Workflow for Comparative Analysis of Chemical Isomers cluster_0 Isomer Acquisition & Preparation cluster_1 Physicochemical & Spectroscopic Analysis cluster_2 Data Comparison & Interpretation cluster_3 Application & Further Research Isomer1 Isomer 1 (e.g., 2-isomer) Properties Physicochemical Properties (Melting Point, pKa, Solubility) Isomer1->Properties Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Isomer1->Spectroscopy Isomer2 Isomer 2 (e.g., 3-isomer) Isomer2->Properties Isomer2->Spectroscopy Isomer3 Isomer 3 (e.g., 4-isomer) Isomer3->Properties Isomer3->Spectroscopy Comparison Comparative Data Tables Properties->Comparison Spectroscopy->Comparison Interpretation Structure-Property Relationship Analysis Comparison->Interpretation Application Identification of Unique Applications Interpretation->Application Research Design of Further Experiments Application->Research

Caption: Workflow for the comparative analysis of chemical isomers.

Logical Relationship of Isomer Properties

G Structure-Property Relationship of (Methoxycarbonyl)benzoic Acid Isomers Structure Positional Isomerism (ortho, meta, para) Electronic Electronic Effects (Inductive, Resonance) Structure->Electronic Steric Steric Hindrance Structure->Steric Physico Physicochemical Properties (Melting Point, pKa) Electronic->Physico Reactivity Chemical Reactivity Electronic->Reactivity Steric->Physico Steric->Reactivity Application Potential Applications Physico->Application Reactivity->Application

Caption: Influence of isomeric structure on properties and applications.

A Tale of Two Isomers: A Comparative Guide to 3-(Methoxycarbonyl)benzoic Acid and 4-(Methoxycarbonyl)benzoic Acid in MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of organic linker is a critical determinant in the design and performance of Metal-Organic Frameworks (MOFs). The isomeric position of functional groups on these linkers can dramatically influence the resulting framework's topology, porosity, and ultimately, its functional properties. This guide provides a comparative analysis of two such isomeric linkers: 3-(Methoxycarbonyl)benzoic acid and 4-(Methoxycarbonyl)benzoic acid, highlighting the theoretical implications of their structural differences on MOF synthesis and properties.

Structural and Geometric Considerations

The primary distinction between these two linkers lies in the geometric arrangement of their coordinating carboxylate group and the non-coordinating, yet sterically and electronically significant, methoxycarbonyl group.

  • This compound: With its meta-substitution pattern, this linker possesses a bent or angular geometry. This angularity is known to favor the formation of more complex and often interpenetrated three-dimensional frameworks. The 120° angle between the functional groups can lead to the assembly of polyhedral cages and intricate network topologies.

  • 4-(Methoxycarbonyl)benzoic acid: In contrast, the para-substitution of this linker results in a linear and more rigid geometry. Linear linkers are fundamental building blocks for many well-known MOFs, often leading to the formation of robust, high-symmetry frameworks with predictable topologies, such as the paddlewheel structures.

This fundamental difference in linker geometry is expected to be the primary driver of variations in the resulting MOF structures.

Hypothetical Comparison of MOF Properties

Based on the geometric differences, we can extrapolate a hypothetical comparison of the properties of MOFs synthesized from these two linkers. It is crucial to note that the following table represents expected trends and not experimentally verified data. The actual properties would also be highly dependent on the choice of metal node and the specific synthesis conditions.

PropertyMOFs from this compound (meta-isomer)MOFs from 4-(Methoxycarbonyl)benzoic acid (para-isomer)
Framework Topology Likely to form complex, potentially interpenetrated networks with lower symmetry. May result in novel cage-like structures.Likely to form high-symmetry, non-interpenetrated frameworks such as paddlewheel or pillared-layer structures.
Porosity Pore sizes and shapes may be more varied and less predictable. Interpenetration could lead to reduced overall porosity.Often results in well-defined, uniform pores. Higher potential for achieving high surface areas and pore volumes.
Thermal Stability Potentially lower thermal stability due to less efficient packing and greater structural strain in more complex topologies.Generally expected to exhibit high thermal stability due to the robustness of the resulting frameworks.
Catalytic Activity The presence of the methoxycarbonyl group in the meta-position might influence the accessibility of active sites and the diffusion of substrates and products.The linear geometry might create more open and accessible channels, potentially leading to higher catalytic efficiency.
Drug Delivery Applications The potentially more intricate pore network could be explored for specific host-guest interactions and controlled release profiles.The uniform and often larger pores could be advantageous for encapsulating a wide range of drug molecules.

Experimental Protocols: A General Approach

While specific protocols for MOFs from these exact linkers are not available for a direct comparison, a general solvothermal synthesis method would be employed for both. The following is a representative, generalized protocol that would need to be optimized for each specific linker-metal combination.

General Solvothermal Synthesis of a MOF:

  • Reactant Preparation: In a typical synthesis, a metal salt (e.g., zinc nitrate (B79036) hexahydrate, copper nitrate trihydrate) and the organic linker (either 3- or 4-(Methoxycarbonyl)benzoic acid) are dissolved in a suitable solvent or a mixture of solvents. N,N-Dimethylformamide (DMF) is a commonly used solvent.

  • Molar Ratios: The molar ratio of metal salt to organic linker is a critical parameter that needs to be systematically varied to optimize the synthesis of the desired MOF.

  • Reaction Vessel: The solution is placed in a Teflon-lined stainless-steel autoclave.

  • Heating: The autoclave is sealed and heated in an oven at a specific temperature (typically between 80°C and 150°C) for a defined period (ranging from several hours to a few days).

  • Cooling and Isolation: After the reaction is complete, the autoclave is allowed to cool down to room temperature. The resulting crystalline product is isolated by filtration or centrifugation.

  • Washing and Activation: The isolated solid is washed several times with a fresh solvent (e.g., DMF, followed by a more volatile solvent like ethanol (B145695) or acetone) to remove any unreacted starting materials and solvent molecules occluded within the pores. The final product is then activated by heating under vacuum to remove the solvent molecules completely, making the pores accessible.

Characterization Techniques:

The synthesized MOFs would be characterized using a suite of analytical techniques to determine their structure and properties:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

  • Single-Crystal X-ray Diffraction: To determine the precise crystal structure and network topology.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers and the presence of the methoxycarbonyl group.

Visualizing the Impact of Linker Geometry

The following diagrams, generated using the DOT language, illustrate the fundamental difference in the geometry of the two linkers and how this can influence the resulting MOF architecture.

G cluster_0 Linker Geometry cluster_1 Resulting MOF Architecture L1 3-(Methoxycarbonyl) benzoic acid (meta-isomer) M1 Complex, potentially interpenetrated framework L1->M1 Angular Geometry L2 4-(Methoxycarbonyl) benzoic acid (para-isomer) M2 High-symmetry, ordered framework L2->M2 Linear Geometry

Caption: Impact of linker isomerism on MOF architecture.

This logical diagram illustrates how the angular geometry of the meta-isomer is predicted to lead to more complex MOF structures, while the linear geometry of the para-isomer is expected to result in more ordered frameworks.

G cluster_0 General MOF Synthesis Workflow A Reactant Dissolution (Metal Salt + Linker in Solvent) B Solvothermal Reaction (Heating in Autoclave) A->B C Isolation & Washing (Filtration/Centrifugation) B->C D Activation (Heating under Vacuum) C->D E Characterization (PXRD, TGA, BET, etc.) D->E

Caption: A generalized experimental workflow for MOF synthesis.

This workflow outlines the key steps involved in the solvothermal synthesis of MOFs, a common method for both linker types.

Conclusion and Future Outlook

The choice between this compound and 4-(Methoxycarbonyl)benzoic acid as organic linkers for MOF synthesis presents a classic case of how subtle changes in molecular geometry can have a profound impact on the final material's structure and properties. While direct comparative experimental data remains elusive, the principles of reticular chemistry provide a strong foundation for predicting the outcomes. The angular nature of the 3-isomer is anticipated to yield novel, complex topologies, whereas the linear 4-isomer is expected to produce more predictable, high-symmetry frameworks.

For researchers in drug development and other fields, the para-isomer may offer a more straightforward route to robust, high-surface-area materials. However, the meta-isomer holds the potential for discovering new and unique framework types with specialized properties. Further experimental investigation is needed to validate these hypotheses and to fully unlock the potential of these two versatile building blocks in the ever-expanding world of Metal-Organic Frameworks.

A Comparative Guide to Benzoic Acid and Terephthalic Acid as MOF Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of organic linkers is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing their structural characteristics and, consequently, their functional properties. This guide provides a detailed comparison of two archetypal aromatic carboxylic acids, benzoic acid and terephthalic acid, in the context of their roles as linkers in MOF synthesis. While terephthalic acid is a foundational dicarboxylic acid linker known for creating robust, porous frameworks, benzoic acid, a monocarboxylic acid, primarily serves as a modulator that influences the crystallization of these frameworks. This guide will delve into their distinct roles, supported by experimental data and detailed protocols.

The Fundamental Difference: Linker vs. Modulator

The primary distinction between terephthalic acid and benzoic acid in MOF synthesis lies in their functionality. Terephthalic acid, with its two carboxylate groups at opposite ends of a rigid phenyl ring, acts as a classic ditopic linker, bridging metal clusters to form extended, porous, three-dimensional structures. In contrast, benzoic acid possesses only one carboxylate group, which generally limits its ability to form extended frameworks. Instead, it plays a crucial role as a coordinating modulator, competing with the primary linker during synthesis to control crystal growth, size, and the introduction of defects within the MOF structure.[1][2][3]

G cluster_0 Terephthalic Acid (Linker) cluster_1 Benzoic Acid (Modulator) Metal Cluster 1 Metal Cluster 1 Terephthalic Acid Terephthalic Acid Metal Cluster 1->Terephthalic Acid Coordination Metal Cluster 2 Metal Cluster 2 Framework Extension Framework Extension Terephthalic Acid->Metal Cluster 2 Coordination Metal Cluster 3 Metal Cluster 3 Growing MOF Crystal Growing MOF Crystal Metal Cluster 3->Growing MOF Crystal Inhibited Growth Crystal Growth Control Crystal Growth Control Benzoic Acid Benzoic Acid Benzoic Acid->Metal Cluster 3 Temporary Coordination

Performance Comparison of Terephthalic Acid-Based MOFs

Terephthalic acid and its derivatives are integral to the synthesis of many well-known and highly stable MOFs, such as the UiO and MIL series, and the archetypal MOF-5.[4] The rigidity and geometry of the terephthalate (B1205515) linker contribute to the formation of frameworks with high porosity and thermal stability.

MOFMetal ClusterBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Reference(s)
MOF-5 Zn₄O(O₂C-)₁₄~2900-4400~1.0~400[5]
UiO-66 Zr₆O₄(OH)₄(O₂C-)₁₂~1100-1500~0.5~500[6]
MIL-53(Al) Al(OH)(O₂C-)₂~1100-1500~0.6~500
MIL-101(Cr) Cr₃O(OH)(H₂O)₂(O₂C-)₆~3000-4000~2.0~275[4]

The Role of Benzoic Acid as a Modulator

Benzoic acid is frequently employed as a modulator in the synthesis of terephthalic acid-based MOFs. By competing with terephthalic acid for coordination to the metal clusters, benzoic acid can influence the kinetics of crystal nucleation and growth. This modulation can be used to:

  • Control Crystal Size and Morphology: The addition of benzoic acid can lead to the formation of smaller, more uniform crystals.[2]

  • Introduce Defects: Benzoic acid can create "missing linker" or "missing cluster" defects within the MOF structure, which can enhance properties such as catalytic activity and gas adsorption.[1][3]

  • Improve Crystallinity: In some cases, modulators like benzoic acid can enhance the overall crystallinity of the resulting MOF.

The use of benzoic acid as a modulator has been shown to be an effective method for tuning the properties of UiO-66, a zirconium-based MOF with terephthalic acid linkers. Increasing the concentration of benzoic acid during synthesis leads to a higher concentration of defects, which in turn can modulate surface area and hydrophobicity.[1]

Experimental Protocols

Synthesis of a Terephthalic Acid-Based MOF (MOF-5)

This protocol describes a typical solvothermal synthesis of MOF-5.

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve zinc nitrate hexahydrate and terephthalic acid in DMF in a Teflon-lined autoclave. A common molar ratio is 1:0.67 for Zn(NO₃)₂·6H₂O to H₂BDC.

  • Seal the autoclave and heat it in an oven at a temperature between 100-120°C for 12-24 hours.

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with fresh DMF and then with a volatile solvent like chloroform (B151607) or ethanol (B145695) to remove unreacted precursors and residual DMF.

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

G cluster_workflow MOF-5 Synthesis Workflow A Dissolve Precursors (Zinc Nitrate, Terephthalic Acid) in DMF B Solvothermal Reaction (100-120°C, 12-24h) A->B C Filtration and Washing (DMF, Ethanol) B->C D Activation (Heating under Vacuum) C->D

Synthesis of a Zinc-Based MOF with a Benzoic Acid Derivative

This protocol details the synthesis of a zinc-based MOF using 4-dimethylaminobenzoic acid, demonstrating the use of a benzoic acid derivative as a primary linker.[7]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4-dimethylaminobenzoic acid

  • N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

Procedure:

  • Prepare a solvent mixture of DMF and methanol (e.g., 3:2 ratio).

  • Dissolve zinc nitrate hexahydrate (1.0 mmol) and 4-dimethylaminobenzoic acid (1.0 mmol) in the solvent mixture in a Teflon-lined autoclave.[7]

  • Heat the autoclave to 120°C at a rate of 10°C per hour and maintain this temperature for three days.[7]

  • Cool the autoclave to room temperature at a rate of 5°C per hour.[7]

  • Collect the resulting colorless crystals by centrifugation and wash with ethanol.[7]

Conclusion

In the realm of Metal-Organic Frameworks, terephthalic acid and benzoic acid play distinct and complementary roles. Terephthalic acid is a cornerstone linker, forming the backbone of numerous robust and porous MOFs. Its dicarboxylic nature allows for the creation of extensive, highly ordered networks. Benzoic acid, on the other hand, is primarily utilized as a modulator. Its monofunctional nature allows it to control the synthesis process, enabling the tuning of crystal size, morphology, and defect concentration. This control is crucial for tailoring the properties of MOFs for specific applications, from gas storage and separation to catalysis and drug delivery. Understanding the interplay between these two molecules is essential for the rational design and synthesis of advanced porous materials.

References

A Researcher's Guide to the Structure-Activity Relationship of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aminobenzoic Acid Derivatives and Their Alternatives, Supported by Experimental Data.

The aminobenzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. Derivatives of this structure have demonstrated significant potential in oncology and infectious diseases. Understanding the intricate relationship between the chemical structure of these derivatives and their biological activity is paramount for the rational design of more potent and selective drugs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various aminobenzoic acid derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to inform and guide future research and development.

Comparative Analysis of Anticancer Activity

Aminobenzoic acid derivatives have emerged as a promising class of anticancer agents, with numerous studies exploring their efficacy against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of aminobenzoic acid derivatives and compares them with standard chemotherapeutic drugs.

Table 1: Comparative Anticancer Activity (IC50, µM) of Aminobenzoic Acid Derivatives and Standard Drugs

Compound IDCore StructureR1R2R3Cell LineIC50 (µM)Reference
Aminobenzoic Acid Derivatives
Compound 1 4-Aminobenzamide-HVariousHGC-270.28
Compound 2 4-Aminobenzamide-HVariousHGC-271.84
Compound 3 4-(Arylaminomethyl)benzamideHHCF3EGFR Kinase91% inhibition at 10 nM
Compound 4 4-(Arylaminomethyl)benzamideHHCF3EGFR Kinase92% inhibition at 10 nM
Compound N5a 4-amino-3-chlorobenzoate ester derivative---A549 (Lung)1.23 ± 0.11[1]
HepG2 (Liver)2.45 ± 0.18[1]
HCT-116 (Colon)3.12 ± 0.25[1]
Standard Anticancer Drugs
Doxorubicin ----MCF-72.50 ± 1.76[2]
A549> 20[2]
HepG212.18 ± 1.89[2]
HCT-116~1[3]
Cisplatin ----HCT-1162.9 - 9.1
Paclitaxel ----MCF-70.002 - 0.01
Erlotinib ----A5494.56 ± 0.32[1]
HepG26.78 ± 0.51[1]
HCT-1168.12 ± 0.63[1]

Comparative Analysis of Antimicrobial Activity

The structural versatility of aminobenzoic acid derivatives has also been leveraged to develop novel antimicrobial agents. The following table presents the minimum inhibitory concentration (MIC) values of selected derivatives against common bacterial strains, benchmarked against standard antibiotics.

Table 2: Comparative Antimicrobial Activity (MIC, µM) of Aminobenzoic Acid Derivatives and Standard Drugs

Compound IDCore StructureR GroupTarget OrganismMIC (µM)Reference
Aminobenzoic Acid Derivatives
Compound 11 p-aminobenzohydrazide3-bromo benzylideneBacillus subtilis2.11 (pMIC)[4]
Compound 2 p-aminobenzohydrazide3,4,5-trimethoxy benzylideneStaphylococcus aureus1.82 (pMIC)[4]
Halogenated DerivativesSalicylidene-PABA3,5-dihalogenatedGram-positive strainsfrom 15.62[5]
5-Nitrofurfurylidene Derivative5-nitrofurfurylidene-PABA-Mycobacteria≥ 62.5[5]
Standard Antimicrobial Drugs
Norfloxacin --Bacillus subtilis2.61 (pMIC)[4]
Ciprofloxacin (B1669076) --Staphylococcus aureus (MRSA)0.25 - 0.5 (µg/mL)[6]
Escherichia coli0.016[7]
Vancomycin --Staphylococcus aureus-

Key Structure-Activity Relationship Insights

Anticancer Activity:
  • Substitution on the Aromatic Ring: The nature and position of substituents on the aminobenzoic acid ring significantly influence anticancer activity. Electron-withdrawing groups, such as halogens (e.g., chloro group in N5a), can enhance cytotoxic potency.[1]

  • Modifications of Amino and Carboxyl Groups: Derivatization of the amino and carboxyl groups has led to the development of potent inhibitors of key signaling molecules. For instance, the formation of benzamide (B126) and carbothioamide derivatives has been shown to be a successful strategy.[8][1]

Antimicrobial Activity:
  • Schiff Bases vs. Esters: In general, Schiff's bases of p-aminobenzoic acid have been found to be more potent antimicrobial agents than their ester counterparts.[4]

  • Influence of Substituents: Electron-withdrawing groups, such as bromo substituents, have been shown to increase antimicrobial activity against certain bacterial and fungal strains.[4] Conversely, electron-donating groups like methoxy (B1213986) and hydroxyl can improve activity against other strains, indicating that the optimal substitution pattern is species-dependent.[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of drug discovery, the following diagrams visualize a key signaling pathway targeted by these derivatives and a general workflow for SAR-guided drug discovery.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Aminobenzoic Acid Derivative Inhibitor->EGFR Inhibition SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_preclinical Preclinical Development Lead_ID Lead Identification (e.g., Aminobenzoic Acid) Library_Synthesis Derivative Library Synthesis Lead_ID->Library_Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT, MIC assays) Library_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Library_Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies Candidate_Selection Candidate Drug Selection In_Vivo_Studies->Candidate_Selection

References

Substituent Position on Benzoic Acid: A Comparative Guide to pKa Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acidity of benzoic acid, a fundamental scaffold in medicinal chemistry, is profoundly influenced by the nature and position of substituents on its aromatic ring. This guide provides a comparative analysis of the acid dissociation constant (pKa) of various substituted benzoic acids, supported by experimental data and a detailed protocol for its determination. Understanding these structure-activity relationships is crucial for optimizing the physicochemical properties of drug candidates, such as solubility, absorption, and target binding.

Comparative Analysis of pKa Values

The acidity of a substituted benzoic acid is a delicate interplay of inductive and resonance effects, which are modulated by the substituent's position (ortho, meta, or para) relative to the carboxylic acid group. The following table summarizes the pKa values for a range of substituted benzoic acids, illustrating these electronic effects. A lower pKa value indicates a stronger acid.

SubstituentPositionpKaPredominant Electronic Effect
-H (Benzoic Acid)-4.20[1][2]Reference
-NO₂ortho2.17[3]-I, -M (strong)
meta3.45[3]-I (strong)
para3.44[3]-I, -M (strong)
-Clortho2.94-I (strong), +M (weak)
meta3.83-I (strong)
para3.98[4]-I (strong), +M (weak)
-OHortho2.97[1][5]-I, +M, Intramolecular H-bonding
meta4.06[1][6]-I, +M
para4.54[7]-I, +M
-CH₃ortho3.91[8]+I, Steric (Ortho-effect)
meta4.27+I
para4.37+I, +M (weak)

Note: pKa values can vary slightly depending on the experimental conditions (e.g., temperature, solvent). The values presented here are commonly cited in the literature.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of weak acids like substituted benzoic acids. The procedure involves titrating a solution of the acid with a strong base and monitoring the pH change.

Materials and Reagents:
  • Substituted benzoic acid sample

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

  • Deionized water

  • Ethanol (B145695) (if the sample has low water solubility)

  • pH meter with a combination glass electrode

  • Burette (50 mL)

  • Magnetic stirrer and stir bar

  • Beaker (250 mL)

  • Volumetric flasks

Procedure:
  • Preparation of the Analyte Solution: Accurately weigh a sample of the substituted benzoic acid and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M. If the compound is not readily soluble in water, a minimal amount of ethanol can be used to aid dissolution before adding water.

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

  • Titration Setup: Place a known volume (e.g., 50 mL) of the analyte solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Titration: Begin stirring the solution at a constant, moderate speed. Add the standardized NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Endpoint Determination: As the equivalence point is approached, the pH will change more rapidly. Reduce the increment volume of the titrant (e.g., to 0.1 mL) in this region to obtain a more accurate determination of the endpoint. Continue the titration well past the equivalence point.

  • Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This can be determined directly from the graph or by calculating the first and second derivatives of the titration curve.

Influence of Substituent Position on Acidity

The acidity of a substituted benzoic acid is determined by the stability of its conjugate base (the benzoate (B1203000) anion). Electron-withdrawing groups (EWGs) stabilize the anion, increasing acidity (lower pKa), while electron-donating groups (EDGs) destabilize it, decreasing acidity (higher pKa).

G subst Substituent on Benzoic Acid ewg Electron-Withdrawing Group (-NO2, -Cl) subst->ewg edg Electron-Donating Group (-CH3, -OH) subst->edg pos Position (ortho, meta, para) effects Electronic Effects pos->effects ortho_effect Ortho-Effect (Steric Hindrance) pos->ortho_effect if ortho inductive Inductive Effect (-I / +I) effects->inductive resonance Resonance Effect (-M / +M) effects->resonance stabilize Stabilizes Conjugate Base effects->stabilize destabilize Destabilizes Conjugate Base effects->destabilize pka pKa (Acidity) ewg->effects edg->effects ortho_effect->stabilize generally increase_acidity Increases Acidity (Lower pKa) stabilize->increase_acidity decrease_acidity Decreases Acidity (Higher pKa) destabilize->decrease_acidity increase_acidity->pka decrease_acidity->pka

Caption: Logical workflow of substituent effects on benzoic acid pKa.

  • Ortho Position: Substituents at the ortho position often lead to a greater increase in acidity than predicted by their electronic effects alone. This "ortho-effect" is attributed to steric hindrance, which forces the carboxylic acid group out of the plane of the benzene (B151609) ring, disrupting resonance stabilization of the undissociated acid and facilitating proton donation. For example, o-nitrobenzoic acid (pKa 2.17) is significantly more acidic than its meta (3.45) and para (3.44) isomers.[3] An exception is the ortho-hydroxybenzoic acid, where intramolecular hydrogen bonding stabilizes the conjugate base, leading to increased acidity.

  • Meta Position: At the meta position, the influence of the substituent is primarily through the inductive effect, as resonance effects are not transmitted to this position. Therefore, an electron-withdrawing group like a nitro group at the meta position increases acidity by its -I effect.

  • Para Position: Substituents at the para position can exert both inductive and resonance effects. For a nitro group, both the -I and -M effects work in concert to stabilize the benzoate anion, resulting in a significant increase in acidity. For a hydroxyl group, the electron-withdrawing inductive effect (-I) is opposed by the electron-donating resonance effect (+M).

References

Validating the Purity of 3-(Methoxycarbonyl)benzoic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of methods for validating the purity of 3-(Methoxycarbonyl)benzoic acid, with a primary focus on the classical melting point determination technique. We will explore its effectiveness in comparison to modern chromatographic and thermal analysis methods, supported by experimental protocols and data.

The purity of this compound, a key building block in the synthesis of various pharmaceuticals and specialty chemicals, directly impacts the quality, safety, and efficacy of the final product. Even small amounts of impurities can lead to undesirable side reactions, reduced yield, and misleading biological activity. Therefore, rigorous purity assessment is a critical step in the quality control process.

The Litmus Test: Melting Point Depression

One of the most fundamental and accessible methods for assessing the purity of a crystalline solid is the determination of its melting point. The principle is based on the thermodynamic property that impurities disrupt the crystal lattice of a substance, resulting in a depression and broadening of its melting point range. A pure compound will exhibit a sharp and narrow melting point range, close to its literature value.

Comparative Data: Melting Points of this compound and Potential Impurities

To effectively use melting point as a purity indicator, it is crucial to know the melting points of potential impurities. These can include unreacted starting materials, byproducts, or isomeric impurities.

CompoundRoleMelting Point (°C)
This compound Product 97-99
Isophthalic acidStarting Material345-348[1]
MethanolReagent/Solvent-97.6[2][3]
2-(Methoxycarbonyl)benzoic acidIsomeric Impurity82-84[3]
4-(Methoxycarbonyl)benzoic acidIsomeric Impurity220-223[1]
Terephthalic acidPotential Impurity>300 (sublimes)[2][4][5]

The significant differences in melting points between this compound and its potential impurities, particularly the starting material isophthalic acid and the isomeric impurity 4-(Methoxycarbonyl)benzoic acid, make melting point determination a valuable initial screening tool for purity. However, the presence of the isomeric impurity 2-(Methoxycarbonyl)benzoic acid, with a closer melting point, may be more challenging to detect solely by this method.

Alternative High-Throughput Methods for Purity Validation

While melting point determination is a useful qualitative indicator of purity, it may not provide the quantitative accuracy and sensitivity required for pharmaceutical applications. For a more detailed and quantitative analysis, chromatographic and thermal analysis techniques are the methods of choice.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating, identifying, and quantifying each component in a mixture.[6] For aromatic carboxylic acids like this compound, reverse-phase HPLC with UV detection is a standard method. It can resolve closely related impurities and provide precise quantification of the purity of the main compound.

  • Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the absolute purity of a crystalline substance by analyzing the shape of the melting endotherm. The presence of impurities leads to a broadening of the peak and a depression of the onset temperature, which can be used to calculate the mole percent of impurity.

Experimental Protocols

Melting Point Determination of this compound

Objective: To determine the melting point range of a sample of this compound as an indicator of its purity.

Materials:

  • Sample of this compound

  • Melting point apparatus (e.g., digital melting point device or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown sample, perform a rapid preliminary heating to get an approximate melting point.

    • For a more accurate determination, heat the sample rapidly to about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Carefully observe the sample in the capillary tube. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range).

  • Interpretation: A sharp melting range of 1-2 °C that is close to the literature value (97-99 °C) indicates a relatively pure compound. A broad melting range or a depressed melting point suggests the presence of impurities.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively determine the purity of this compound and identify any impurities using HPLC.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • This compound sample

  • Reference standard of this compound

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid or trifluoroacetic acid

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the carboxylic acid is in its protonated form.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution for calibration.

  • Sample Solution Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to a concentration similar to the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and acidified water.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 230 nm).

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.

    • Identify any impurity peaks.

    • Calculate the purity of the sample using the area normalization method or by using the calibration curve. The purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks.

Purity Determination by Differential Scanning Calorimetry (DSC)

Objective: To determine the absolute purity of a crystalline sample of this compound.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Microbalance

  • This compound sample

  • High-purity nitrogen gas

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan with a lid using a crimper. This is important to prevent any loss of sample due to sublimation. Prepare an empty sealed aluminum pan to be used as a reference.

  • DSC Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 50 °C).

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

    • Use the DSC software to perform a purity analysis based on the van't Hoff equation. The software will analyze the shape of the melting peak to calculate the mole percent of impurities.

Workflow and Logical Relationships

The following diagrams illustrate the workflows for purity validation.

Purity_Validation_Workflow cluster_melting_point Melting Point Determination cluster_hplc HPLC Analysis cluster_dsc DSC Analysis mp_start Start mp_prep Prepare Sample mp_start->mp_prep mp_load Load Capillary mp_prep->mp_load mp_heat Heat Sample mp_load->mp_heat mp_observe Observe & Record Melting Range mp_heat->mp_observe mp_compare Compare with Literature Value mp_observe->mp_compare mp_end End mp_compare->mp_end hplc_start Start hplc_prep Prepare Mobile Phase, Standards, and Sample hplc_start->hplc_prep hplc_run Run HPLC hplc_prep->hplc_run hplc_analyze Analyze Chromatogram hplc_run->hplc_analyze hplc_quantify Quantify Purity hplc_analyze->hplc_quantify hplc_end End hplc_quantify->hplc_end dsc_start Start dsc_prep Prepare & Seal Sample Pan dsc_start->dsc_prep dsc_run Run DSC dsc_prep->dsc_run dsc_analyze Analyze Thermogram dsc_run->dsc_analyze dsc_quantify Calculate Purity dsc_analyze->dsc_quantify dsc_end End dsc_quantify->dsc_end start_point decision Purity Assessment Method start_point->decision decision->mp_start Initial Screening decision->hplc_start Quantitative Analysis decision->dsc_start Absolute Purity

Caption: Workflow for selecting a purity validation method.

Logical_Relationship compound This compound Sample mp Melting Point Determination compound->mp hplc HPLC Analysis compound->hplc dsc DSC Analysis compound->dsc purity_assessment Purity Assessment mp->purity_assessment hplc->purity_assessment dsc->purity_assessment

Caption: Logical relationship of analytical methods.

Conclusion

The validation of this compound purity is a critical aspect of quality control in research and drug development. While melting point determination serves as a rapid and valuable initial screening tool, its qualitative nature and potential limitations in detecting certain impurities necessitate the use of more sophisticated techniques for comprehensive and quantitative analysis. High-Performance Liquid Chromatography and Differential Scanning Calorimetry offer superior accuracy, sensitivity, and quantitative capabilities, providing a more complete picture of the sample's purity. The choice of method will ultimately depend on the specific requirements of the application, with a combination of techniques often providing the most robust and reliable purity assessment.

References

A Comparative Guide to LC-MS Analysis for Confirming the Identity of Benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of benzoic acid esters is a critical analytical task. These compounds are widely used as preservatives in food, cosmetics, and pharmaceuticals, and their precise analysis is essential for quality control, safety assessment, and formulation development. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and versatile technique for this purpose, offering high sensitivity and selectivity.

This guide provides an objective comparison of different LC-MS-based methods for the analysis of benzoic acid esters, supported by experimental data. It also includes detailed methodologies for key experiments to aid in the practical application of these techniques.

Comparison of LC-MS Methods

The choice of an appropriate LC-MS method for the analysis of benzoic acid esters depends on several factors, including the specific esters of interest, the sample matrix, and the desired level of sensitivity and quantitative accuracy. The two most common ionization techniques employed are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and moderately polar compounds. It typically results in the formation of protonated molecules [M+H]+ or sodiated adducts [M+Na]+ in positive ion mode, or deprotonated molecules [M-H]- in negative ion mode. ESI is generally preferred for the analysis of p-hydroxybenzoic acid esters (parabens) and other more polar benzoic acid derivatives.

Atmospheric Pressure Chemical Ionization (APCI) is more suitable for less polar and more volatile compounds. The ionization process in APCI is initiated by a corona discharge, which ionizes the solvent vapor, and these solvent ions then transfer charge to the analyte molecules. APCI can be a better choice for simple, less polar benzoic acid esters.

The choice of mass analyzer also plays a significant role in the performance of the analysis. Triple quadrupole (QqQ) mass spectrometers are excellent for targeted quantification due to their high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. In contrast, Time-of-Flight (TOF) and Orbitrap mass spectrometers provide high-resolution mass data, which is invaluable for confirming the elemental composition of unknown compounds and for non-targeted screening.

Performance Data

The following tables summarize the performance of different LC-MS methods for the analysis of various benzoic acid esters.

Table 1: LC-MS/MS Performance Data for Parabens (p-Hydroxybenzoic Acid Esters)

AnalyteLC-MS MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Reference
MethylparabenLC-ESI-MS/MS0.91 µg/mL3.03 µg/mL>0.99[1]
EthylparabenLC-ESI-MS/MS1.25 µg/mL4.17 µg/mL>0.99[1]
PropylparabenLC-ESI-MS/MS1.02 µg/mL3.40 µg/mL>0.99[1]
ButylparabenLC-ESI-MS/MS1.15 µg/mL3.83 µg/mL>0.99[1]
BenzylparabenLC-ESI-MS/MS1.32 µg/mL4.40 µg/mL>0.99[1]

Table 2: Comparison of HPLC-UV and LC-MS/MS for Sodium Benzoate Analysis

ParameterHPLC-UVLC-MS/MSReference
Correlation Coefficient (r²)0.9990.999[2]
Measurement Uncertainty0.199 mg/L0.072 mg/L[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for the LC-MS analysis of benzoic acid esters in different matrices.

Protocol 1: Analysis of Parabens in Cosmetics using LC-ESI-MS/MS

This protocol is suitable for the simultaneous determination of methylparaben, ethylparaben, propylparaben, butylparaben, and benzylparaben in cosmetic products.[1]

1. Sample Preparation: a. Weigh 100 mg of the cosmetic sample into a 5 mL centrifuge tube. b. Add 5 mL of a 1:1 (v/v) mixture of methanol (B129727) and acetonitrile. c. Sonicate the mixture for approximately 10 minutes. d. Centrifuge the sample for 5 minutes at 800 x g. e. Filter the supernatant through a 0.2-µm syringe filter into an autosampler vial.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series HPLC

  • Column: Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A time-programmed gradient is used to achieve separation.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Agilent 6460 Triple Quadrupole MS

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for each paraben. The specific precursor and product ions for each analyte should be optimized.

Protocol 2: Analysis of Benzoic Acid in Beverages using ID-LC/MS/MS

This protocol describes an isotope dilution method for the accurate quantification of benzoic acid in beverages.[3]

1. Sample Preparation: a. Spike the beverage sample with a known amount of ¹³C₆-labeled benzoic acid internal standard. b. Filter the spiked sample through a nylon membrane filter (0.45 µm). c. No further clean-up or extraction steps are typically required.

2. LC-MS/MS Conditions:

  • LC System: A suitable HPLC or UHPLC system.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with a 50:50 (v/v) mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) and methanol.

  • Flow Rate: A typical flow rate for a standard HPLC column would be in the range of 0.5-1.0 mL/min.

  • MS System: Tandem mass spectrometer (e.g., triple quadrupole).

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • MS/MS Detection: Monitor the collisionally-induced dissociation channels for benzoic acid ([M-H]⁻ → [M-CO₂H]⁻ at m/z 121 → 77) and its labeled internal standard ([M-H]⁻ → [M-CO₂H]⁻ at m/z 127 → 83).[3]

Visualizing the LC-MS Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of benzoic acid esters, from sample preparation to data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Confirmation Sample Sample Collection (e.g., Cosmetic, Beverage) Extraction Extraction / Dilution Sample->Extraction Cleanup Sample Cleanup (e.g., Filtration, SPE) Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Mass Spectrometry (Ionization & Detection) LC->MS DataAcq Data Acquisition MS->DataAcq Qual Qualitative Analysis (Mass Spectrum, Fragmentation) DataAcq->Qual Quant Quantitative Analysis (Peak Integration, Calibration) DataAcq->Quant Confirmation Identity Confirmation Qual->Confirmation Quant->Confirmation

Caption: General workflow for LC-MS analysis of benzoic acid esters.

Logical Framework for Method Selection

The decision-making process for selecting the optimal analytical method involves considering the properties of the analyte and the sample matrix.

Decision_Tree cluster_lcms LC-MS Method Selection cluster_gcms Alternative Method Analyte Analyte Properties (Polarity, Volatility) ESI LC-ESI-MS (Polar Analytes) Analyte->ESI High Polarity APCI LC-APCI-MS (Non-polar Analytes) Analyte->APCI Low Polarity GCMS GC-MS (Volatile & Thermally Stable Analytes) Analyte->GCMS High Volatility Matrix Sample Matrix (Clean vs. Complex) Matrix->ESI Complex Matrix Matrix->APCI Cleaner Matrix

Caption: Decision tree for selecting an analytical method.

References

A Head-to-Head Comparison of Phosphonium and Aminium Coupling Reagents for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a critical decision in peptide synthesis, profoundly influencing reaction efficiency, peptide purity, and the stereochemical integrity of the final product. Among the most effective and widely used classes of reagents are phosphonium (B103445) and aminium (often referred to as uronium) salts. This guide provides an objective, data-driven comparison of these two families of reagents to facilitate an informed choice for specific synthetic challenges.

Fundamental Differences: Mechanism and Characteristics

The primary distinction between phosphonium and aminium reagents lies in the atom that is activated to facilitate amide bond formation. In phosphonium salts, the phosphorus atom is the activation site, while in aminium salts, it is a carbon atom.[1] This fundamental difference gives rise to distinct performance characteristics, byproducts, and potential side reactions.

Phosphonium reagents are lauded for their "clean" reactions, as they do not pose the risk of guanidinylation of the N-terminal amino group, a side reaction that can occur with aminium reagents, especially when used in excess or when carboxyl activation is slow.[1][2] However, the first-generation phosphonium reagent, BOP, produces the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA), which has led to the development of safer alternatives like PyBOP.[1][3]

Aminium reagents, which are technically aminium salts in most commercially available forms (like HBTU and HATU), are highly reactive and efficient.[1] Their main drawback is the potential for guanidinylation.[1][2] Newer generations of aminium reagents, such as COMU, are based on Oxyma Pure, which offers a safer profile compared to the potentially explosive HOBt found in older reagents like HBTU.[1][2]

Quantitative Performance Analysis

The following tables summarize the performance of various phosphonium and aminium coupling reagents in terms of crude peptide purity and racemization levels. The data presented is collated from multiple studies to provide a representative overview. It is important to note that direct comparison can be challenging as results are often dependent on the specific peptide sequence and reaction conditions.

Table 1: Comparison of Crude Peptide Purity (%) and Racemization (%) for a Difficult Peptide Sequence

Coupling ReagentReagent TypeRepresentative Purity (%)Racemization (%)
PyBOPPhosphonium85<1
PyBrOPPhosphonium92<1
HBTUAminium/Uronium652.5
HATUAminium/Uronium881.8
COMUAminium/Uronium901.5

Note: The data presented are compiled from various literature sources and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions.[1]

Table 2: Performance Comparison for the Synthesis of Fmoc-DL-Phe-OH Containing Peptides

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATUAminium/Uronium15-45 minutes>99>95Very Low
HBTUAminium/Uronium20-60 minutes>98>95Low
HCTUAminium/Uronium15-45 minutes>99>95Very Low
PyBOPPhosphonium30-120 minutes>98>95Low

Note: This data is compiled from various scientific sources for the coupling of Fmoc-DL-Phe-OH or similar residues.[4]

Reaction Mechanisms

The distinct outcomes of using phosphonium and aminium reagents stem from their different mechanisms of carboxylic acid activation. Both pathways converge on the formation of a reactive ester intermediate that is susceptible to nucleophilic attack by the free amino group of the second amino acid.

cluster_phosphonium Phosphonium Reagent Pathway cluster_aminium Aminium Reagent Pathway P_RCOOH R-COOH P_Acyloxyphosphonium Acyloxyphosphonium Intermediate P_RCOOH->P_Acyloxyphosphonium P_Phosphonium Phosphonium Reagent (e.g., PyBOP) P_Phosphonium->P_Acyloxyphosphonium P_Base Base (e.g., DIPEA) P_Base->P_Acyloxyphosphonium P_ReactiveEster Reactive Ester (e.g., OBt Ester) P_Acyloxyphosphonium->P_ReactiveEster Activates P_Peptide Peptide Bond (R-CO-NH-R') P_ReactiveEster->P_Peptide Nucleophilic Attack P_RNH2 R'-NH2 P_RNH2->P_Peptide A_RCOOH R-COOH A_Acyluronium Acyl-uronium Intermediate A_RCOOH->A_Acyluronium A_Aminium Aminium Reagent (e.g., HATU) A_Aminium->A_Acyluronium A_Base Base (e.g., DIPEA) A_Base->A_Acyluronium A_ReactiveEster Reactive Ester (e.g., OAt Ester) A_Acyluronium->A_ReactiveEster Activates A_Peptide Peptide Bond (R-CO-NH-R') A_ReactiveEster->A_Peptide Nucleophilic Attack A_RNH2 R'-NH2 A_RNH2->A_Peptide Start Start: Resin with N-Fmoc Protected Amino Acid Deprotection 1. Deprotection: Remove Fmoc group (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash Resin (DMF) Deprotection->Wash1 Coupling 3. Coupling: Add Activated Amino Acid (Reagent + Base + Fmoc-AA) Wash1->Coupling Wash2 4. Wash Resin (DMF) Coupling->Wash2 Next_Cycle Next Coupling Cycle or Final Cleavage Wash2->Next_Cycle

References

The Influence of Isomerism: A Comparative Guide to the Efficacy of Benzoic Acid-Derived Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern of functional groups on an aromatic ring is a fundamental determinant of a molecule's pharmacological profile. In the realm of drug discovery, benzoic acid and its isomers serve as a foundational scaffold for a diverse array of therapeutic agents. The simple repositioning of a functional group from the ortho, to the meta, to the para position can profoundly alter a compound's efficacy and mechanism of action. This guide provides a comparative analysis of drug candidates derived from aminobenzoic, hydroxybenzoic, and nitrobenzoic acid isomers, supported by experimental data and detailed methodologies to aid in the strategic design of novel therapeutics.

Data Presentation: A Comparative Overview of Isomer Efficacy

The following tables summarize the available quantitative data on the anti-inflammatory, anticancer, and antimicrobial activities of various benzoic acid isomer derivatives. It is crucial to note that the data has been collated from multiple studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.

Table 1: Comparative Anti-inflammatory Activity of Aminobenzoic Acid Derivatives

Isomer PositionDerivativeTargetIC50 (µM)Reference
OrthoMefenamic AcidCOX-20.8[1]
OrthoFlufenamic AcidCOX-20.3[1]
ParaCelecoxib (a PABA derivative)COX-20.05[2]

Table 2: Comparative Anticancer Activity of Dihydroxybenzoic Acid Isomers

Isomer PositionCompoundCancer Cell LineIC50 (µM)Reference
2,5-dihydroxyGentisic AcidMDA-MB-231 (Breast)29.4[3]
3,4-dihydroxyProtocatechuic AcidMDA-MB-231 (Breast)169.2[3]
2,3-dihydroxyPyrocatechuic AcidMDA-MB-231 (Breast)> 500[3]
2,4-dihydroxyβ-Resorcylic AcidMDA-MB-231 (Breast)> 500[3]
2,6-dihydroxyγ-Resorcylic AcidMDA-MB-231 (Breast)> 500[3]
3,5-dihydroxyα-Resorcylic AcidMDA-MB-231 (Breast)> 500[3]

Table 3: Comparative Antimicrobial Activity of Benzoic Acid Isomers

Isomer ClassIsomer PositionCompoundMicroorganismMIC (mg/mL)Reference
Hydroxybenzoic AcidOrtho (2-hydroxy)Salicylic AcidE. coli1[4]
Hydroxybenzoic AcidMeta (3-hydroxy)3-Hydroxybenzoic AcidE. coli2[4]
Hydroxybenzoic AcidPara (4-hydroxy)4-Hydroxybenzoic AcidE. coli2[4]
Nitrobenzoic AcidPara4-Nitrobenzoic AcidStaphylococcusNot specified, but active[5]

Key Signaling Pathways and Experimental Workflows

The biological activities of benzoic acid isomers are intrinsically linked to their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and a generalized workflow for evaluating these drug candidates.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins (B1171923) Prostaglandins (e.g., PGE2) COX_Enzyme->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Benzoic_Acid_Derivative Benzoic Acid Derivative (e.g., Anthranilic Acid Derivatives) Benzoic_Acid_Derivative->COX_Enzyme Inhibition

Figure 1: Inhibition of the Cyclooxygenase (COX) Pathway.

Derivatives of ortho-aminobenzoic acid, such as mefenamic acid, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins which are key mediators of inflammation and pain.[6]

Folate_Synthesis_Pathway GTP GTP DHPS Dihydropteroate (B1496061) Synthase (DHPS) GTP->DHPS Dihydrofolate Dihydrofolate DHPS->Dihydrofolate PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Folic_Acid Folic Acid (Essential for bacterial growth) Dihydrofolate->Folic_Acid Sulfonamides Sulfonamides (PABA Analogs) Sulfonamides->DHPS Competitive Inhibition

Figure 2: Bacterial Folic Acid Synthesis Pathway Inhibition.

Para-aminobenzoic acid (PABA) is a crucial precursor in the bacterial synthesis of folic acid.[6] Sulfonamide antibiotics, which are structural analogs of PABA, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), thereby halting bacterial growth.[6]

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Synthesis Synthesis of Benzoic Acid Isomers Binding_Assay Target-Based Assay (e.g., COX Inhibition) Synthesis->Binding_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT for anticancer, MIC for antimicrobial) Synthesis->Cell_Based_Assay Data_Analysis_1 Determine IC50 / MIC Binding_Assay->Data_Analysis_1 Cell_Based_Assay->Data_Analysis_1 Animal_Model Animal Model of Disease (e.g., Carrageenan-induced paw edema) Data_Analysis_1->Animal_Model Data_Analysis_2 Evaluate Efficacy and Safety Animal_Model->Data_Analysis_2 Toxicity_Study Toxicity and Pharmacokinetic Studies Toxicity_Study->Data_Analysis_2 Lead_Optimization Lead Optimization Data_Analysis_2->Lead_Optimization

Figure 3: Generalized Experimental Workflow for Drug Candidate Evaluation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable comparison of drug candidates. Below are methodologies for key assays cited in this guide.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

Objective: To determine the IC50 value of a test compound for COX-1 and COX-2 inhibition.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Colorimetric or fluorometric detection kit for prostaglandin (B15479496) E2 (PGE2)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, heme cofactor, and the COX enzyme in a 96-well plate.

  • Add various concentrations of the test compound or vehicle control to the wells.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stopping agent (e.g., a strong acid).

  • Quantify the amount of PGE2 produced using a suitable detection kit (e.g., ELISA) according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of a test compound against specific bacterial or fungal strains.

Materials:

  • Test compound

  • Bacterial or fungal strains (e.g., E. coli, S. aureus)

  • Sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines and calculate its IC50 value.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

References

A Comparative Guide to Orthogonal Protection Strategies for Difunctional Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the multi-step synthesis of complex molecules, particularly in drug development, the selective modification of one functional group in the presence of another is a common challenge. Difunctional benzoic acids, containing both a carboxylic acid and a phenolic hydroxyl group, are important building blocks that often require a strategic approach to protection and deprotection to achieve the desired chemical transformations. An orthogonal protection strategy, which allows for the selective removal of one protecting group without affecting another, is crucial for high-yield and efficient synthesis.

This guide provides a comparative analysis of two primary orthogonal protection strategies for a model difunctional benzoic acid, 4-hydroxybenzoic acid. We will explore the protection of the carboxylic acid as a methyl ester and the phenolic hydroxyl as a benzyl (B1604629) ether, detailing two distinct sequences of protection and deprotection. Furthermore, we will present an alternative strategy utilizing a tert-butyl ester for the carboxylic acid and a silyl (B83357) ether for the phenol. Quantitative data is summarized for easy comparison, and detailed experimental protocols for key transformations are provided.

Comparison of Orthogonal Protection Strategies

The choice of a protecting group strategy is dictated by the overall synthetic plan, including the stability of the protecting groups to various reaction conditions and the ease of their selective removal. Here, we compare two common orthogonal approaches.

Strategy 1: Carboxylic Acid Protection First

This strategy involves the initial protection of the more acidic carboxylic acid group, followed by the protection of the phenolic hydroxyl group.

Strategy 2: Phenolic Hydroxyl Protection First

In this alternative approach, the phenolic hydroxyl group is protected first, followed by the esterification of the carboxylic acid.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the protection and deprotection steps in the discussed orthogonal strategies.

Table 1: Orthogonal Protection with Methyl Ester and Benzyl Ether

StepTransformationReagents and ConditionsTypical Yield (%)Reference
Strategy 1
1aProtection of COOH (Esterification)SOCl₂, Methanol (B129727), reflux~95%[1]
1bProtection of OH (Benzylation)Benzyl bromide, K₂CO₃, DMF, 80°C95.5%[2]
1cDeprotection of OH (Hydrogenolysis)H₂, 10% Pd/C, MethanolHigh[1]
1dDeprotection of COOH (Saponification)NaOH, Methanol/H₂O, refluxHigh[3]
Strategy 2
2aProtection of OH (Benzylation)Benzyl bromide, K₂CO₃, DMF, 80°C95.5%[2]
2bProtection of COOH (Esterification)SOCl₂, Methanol, reflux~95%[1]
2cDeprotection of COOH (Saponification)NaOH, Methanol/H₂O, refluxHigh[3]
2dDeprotection of OH (Hydrogenolysis)H₂, 10% Pd/C, MethanolHigh[1]

Table 2: Alternative Orthogonal Protection with tert-Butyl Ester and Silyl Ether

StepTransformationReagents and ConditionsTypical Yield (%)Reference
3aProtection of COOH (tert-Butyl Ester)Isobutylene, H₂SO₄ (cat.), DioxaneGood[4]
3bProtection of OH (Silylation)TBDMSCl, Imidazole, DMFHigh[5]
3cDeprotection of OH (Desilylation)TBAF, THF>90%[6]
3dDeprotection of COOH (Acidolysis)Trifluoroacetic acid (TFA), CH₂Cl₂High[7][8]

Experimental Protocols

Detailed methodologies for the key protection and deprotection steps are provided below.

Protocol 1: Methyl Esterification of 4-Hydroxybenzoic Acid
  • Materials: 4-Hydroxybenzoic acid, Thionyl chloride (SOCl₂), Methanol.

  • Procedure:

    • To a solution of 4-hydroxybenzoic acid in methanol, slowly add thionyl chloride at 0 °C.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield methyl 4-hydroxybenzoate (B8730719).[1]

Protocol 2: Benzylation of Methyl 4-Hydroxybenzoate
  • Materials: Methyl 4-hydroxybenzoate, Benzyl bromide, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve methyl 4-hydroxybenzoate in DMF.

    • Add potassium carbonate and benzyl bromide to the solution.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain methyl 4-(benzyloxy)benzoate.[2]

Protocol 3: Hydrogenolysis of Benzyl Ether
  • Materials: Methyl 4-(benzyloxy)benzoate, 10% Palladium on carbon (Pd/C), Methanol.

  • Procedure:

    • Dissolve methyl 4-(benzyloxy)benzoate in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to yield methyl 4-hydroxybenzoate.[1]

Protocol 4: Saponification of Methyl Ester
  • Materials: Methyl 4-hydroxybenzoate, Sodium hydroxide (B78521) (NaOH), Methanol, Water.

  • Procedure:

    • Dissolve methyl 4-hydroxybenzoate in a mixture of methanol and water.

    • Add a solution of sodium hydroxide.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 4-hydroxybenzoic acid.[3]

Visualizing Orthogonal Protection Strategies

The following diagrams illustrate the logical flow of the two primary orthogonal protection strategies for 4-hydroxybenzoic acid.

Orthogonal_Strategy_1 start 4-Hydroxybenzoic Acid step1 Protect COOH (Methyl Ester) start->step1 intermediate1 Methyl 4-Hydroxybenzoate step1->intermediate1 step2 Protect OH (Benzyl Ether) intermediate1->step2 protected Methyl 4-(Benzyloxy)benzoate step2->protected step3 Deprotect OH (Hydrogenolysis) protected->step3 intermediate2 Methyl 4-Hydroxybenzoate step3->intermediate2 step4 Deprotect COOH (Saponification) intermediate2->step4 end 4-Hydroxybenzoic Acid step4->end

Caption: Strategy 1: Carboxylic Acid Protection First.

Orthogonal_Strategy_2 start 4-Hydroxybenzoic Acid step1 Protect OH (Benzyl Ether) start->step1 intermediate1 4-(Benzyloxy)benzoic Acid step1->intermediate1 step2 Protect COOH (Methyl Ester) intermediate1->step2 protected Methyl 4-(Benzyloxy)benzoate step2->protected step3 Deprotect COOH (Saponification) protected->step3 intermediate2 4-(Benzyloxy)benzoic Acid step3->intermediate2 step4 Deprotect OH (Hydrogenolysis) intermediate2->step4 end 4-Hydroxybenzoic Acid step4->end

Caption: Strategy 2: Phenolic Hydroxyl Protection First.

The selection of an appropriate orthogonal protection strategy is a critical step in the design of a synthetic route for difunctional benzoic acids. The data and protocols presented in this guide offer a starting point for researchers to make informed decisions based on the specific requirements of their target molecules. The choice between different protecting groups and the sequence of their introduction and removal will ultimately depend on the compatibility with other functional groups present in the molecule and the desired final product.

References

A Comparative Analysis of Experimental and Predicted NMR Shifts for 3-(Methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate structural elucidation of small organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed comparison of experimentally obtained and computationally predicted ¹H and ¹³C NMR chemical shifts for 3-(Methoxycarbonyl)benzoic acid, a valuable building block in organic synthesis.

This comparison will aid researchers in validating synthesized compounds, interpreting spectral data, and understanding the accuracy and limitations of in silico prediction tools. The data is presented in clear tabular formats, accompanied by a detailed experimental protocol and a workflow diagram for a comprehensive overview.

¹H NMR Spectral Data: Experimental vs. Predicted

The proton NMR spectrum reveals key information about the electronic environment of hydrogen atoms in a molecule. The experimental data presented here was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d6), and the predicted values were generated using a computational algorithm.

Proton Assignment Experimental Shift (ppm) in DMSO-d6 [1]Predicted Shift (ppm) Difference (ppm)
COOH13.31 (s, 1H)--
H-28.47 (t, J = 1.6 Hz, 1H)8.53-0.06
H-4/H-68.21 – 8.14 (m, 2H)8.210.00 to -0.07
H-57.65 (t, J = 7.8 Hz, 1H)7.72-0.07
OCH₃3.88 (s, 3H)3.90-0.02

¹³C NMR Spectral Data: Experimental vs. Predicted

Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. As with the proton NMR, the experimental data was acquired in DMSO-d6, and the predicted shifts were computationally generated.

Carbon Assignment Experimental Shift (ppm) in DMSO-d6 [1]Predicted Shift (ppm) Difference (ppm)
C=O (Acid)166.9167.3-0.4
C=O (Ester)166.0165.50.5
C-3134.2131.03.2
C-1133.6134.1-0.5
C-4131.8134.1-2.3
C-6130.5130.00.5
C-2130.2130.00.2
C-5129.7129.50.2
OCH₃52.852.70.1

Experimental Protocols

The following is a general procedure for the acquisition of NMR spectra for small organic molecules like this compound.

Sample Preparation:

  • Dissolution: Approximately 5-10 mg of the solid sample of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl₃).

  • Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Homogenization: The sample is thoroughly mixed by gentle inversion of the capped NMR tube.

NMR Data Acquisition:

  • Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: Proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: Carbon-13 spectra are acquired with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are also referenced to TMS.

Workflow for Comparing Experimental and Predicted NMR Data

The following diagram illustrates the logical flow of comparing experimentally acquired NMR data with computationally predicted spectra for structural verification.

NMR_Comparison_Workflow Workflow for NMR Data Comparison cluster_experimental Experimental Workflow cluster_computational Computational Workflow cluster_comparison Analysis & Verification exp_start Synthesized Compound sample_prep Sample Preparation (Dissolution & Filtration) exp_start->sample_prep nmr_acq NMR Data Acquisition (¹H and ¹³C) sample_prep->nmr_acq exp_data Experimental NMR Spectra nmr_acq->exp_data compare Comparison of Chemical Shifts (Experimental vs. Predicted) exp_data->compare comp_start Molecular Structure (SMILES/MOL file) nmr_pred NMR Prediction Software (e.g., NMRDB.org) comp_start->nmr_pred pred_data Predicted NMR Shifts nmr_pred->pred_data pred_data->compare verification Structural Verification compare->verification final_report Final Comparison Guide verification->final_report Generate Report

Caption: Workflow for comparing experimental and predicted NMR data.

References

A Researcher's Guide to Single-Crystal X-ray Diffraction of Coordination Polymers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating the intricate three-dimensional structures of coordination polymers. This guide provides a comparative overview of common SCXRD instrumentation, presents key performance data, and outlines detailed experimental protocols to aid in the selection and application of this powerful analytical method. Understanding the nuances of different diffractometer setups is crucial for obtaining high-quality data essential for structure-property correlation and rational design of novel materials.

Performance Comparison of SCXRD Instrumentation

The choice of a single-crystal X-ray diffractometer significantly impacts the quality of the collected data, influencing the accuracy of the determined crystal structure. Modern laboratories typically employ in-house diffractometers, while synchrotron sources offer unparalleled capabilities for challenging samples. Below is a comparison of representative in-house systems and a synchrotron beamline, highlighting key performance metrics.

Instrument/Source X-ray Source Detector Wavelength (Å) Resolution (Å) Data Collection Time Typical Redundancy R_int (%) Key Advantages
Rigaku Synergy-S Microfocus Mo Kα & Ag KαHyPix-6000HE (HPC)0.71073 (Mo), 0.56086 (Ag)~0.4FastHighLowDual source flexibility, high intensity, low noise detector.
Bruker D8 VENTURE Microfocus Mo Kα, Cu KαPHOTON II (CPAD)0.71073 (Mo), 1.54184 (Cu)~0.4FastHighLowHigh-performance sources and detectors for routine and complex structures.
Stoe StadiVari Microfocus Mo KαEIGER2 1M (HPC)0.71073~0.4FastHighLowAdvanced detector technology for high-quality data.
Oxford Diffraction Supernova Microfocus Mo KαAtlas (CCD)0.71073~0.5ModerateMediumMediumA reliable, older generation system still in use.
Synchrotron (e.g., SPring-8) Bending Magnet/UndulatorPilatus3 X 1M (HPC)Tunable (e.g., 0.2480)<0.4Very FastVery HighVery LowExtremely high flux for very small or weakly diffracting crystals, tunable wavelength.[1]

This table is a summary of representative data and actual performance may vary based on the specific crystal and experimental conditions.

Experimental Protocols for SCXRD of Coordination Polymers

A standardized workflow is followed for the structural determination of coordination polymers using single-crystal X-ray diffraction. This process can be broadly divided into crystal preparation, data collection, and structure solution and refinement.

Crystal Selection and Mounting
  • Crystal Selection: Under a high-power optical microscope, a suitable single crystal is selected. Ideal crystals are well-formed, transparent, and free of visible defects or twinning. The optimal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Mounting: The selected crystal is carefully mounted on a cryo-loop or a glass fiber using a minimal amount of paratone-N oil or a suitable adhesive. The crystal should be securely attached to withstand the low temperatures of data collection.

Data Collection
  • Instrument Setup: The mounted crystal is placed on the goniometer head of the diffractometer and cooled to a low temperature (typically 100-150 K) using a cryostream of nitrogen gas. This minimizes thermal vibrations and potential crystal decay.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice. Software such as Bruker's APEX suite or Rigaku's CrysAlisPro is used for this purpose.

  • Data Collection Strategy: Based on the determined unit cell and symmetry, a data collection strategy is devised to ensure complete and redundant data are collected. Modern software can automatically generate an optimized strategy.

  • Data Acquisition: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The diffraction intensities are recorded by the detector.

Data Processing
  • Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections. This step also involves correcting for experimental factors such as background noise and Lorentz and polarization effects.

  • Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in crystal illumination and detector response. An empirical absorption correction based on multi-scan data is applied to correct for the absorption of X-rays by the crystal.

Structure Solution and Refinement
  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, typically with software like SHELXT. This provides an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares refinement with programs such as SHELXL. In this iterative process, atomic positions, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using tools like PLATON to check for missed symmetry and to analyze the overall quality of the structure. The final results are typically presented in a Crystallographic Information File (CIF).

Workflow for Single-Crystal X-ray Diffraction of a Coordination Polymer

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement crystal_synthesis Synthesis of Coordination Polymer crystal_selection Selection of a Single Crystal crystal_synthesis->crystal_selection crystal_mounting Mounting on Goniometer Head crystal_selection->crystal_mounting unit_cell Unit Cell Determination crystal_mounting->unit_cell strategy Data Collection Strategy unit_cell->strategy data_acquisition Data Acquisition strategy->data_acquisition integration Integration of Intensities data_acquisition->integration scaling Scaling and Absorption Correction integration->scaling space_group Space Group Determination scaling->space_group solution Structure Solution (e.g., SHELXT) space_group->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Structure Validation and CIF Generation refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow of a single-crystal X-ray diffraction experiment.

References

Safety Operating Guide

Proper Disposal of 3-(Methoxycarbonyl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 3-(Methoxycarbonyl)benzoic acid, safeguarding both personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][2][3][4][5][6] Adherence to local, regional, and national regulations is mandatory.[4][7]

  • Waste Identification and Segregation :

    • Clearly label a dedicated waste container for this compound.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Containerization :

    • Use a compatible, sealable container for waste collection. Polyethylene or polypropylene (B1209903) containers are generally suitable.[8]

    • Ensure the container is tightly closed when not in use to prevent the release of dust or vapors.[1][3]

  • Spill Management :

    • In the event of a spill, avoid generating dust.[1][8]

    • Carefully sweep or vacuum the solid material into a suitable container for disposal.[1][3][4]

    • Clean the affected area thoroughly.

    • Do not allow the substance to enter drains or waterways.[2][7]

  • Final Disposal :

    • Arrange for the collection of the chemical waste by a licensed waste disposal company.[7]

    • The recommended disposal method is incineration in a facility equipped with an afterburner and scrubber.[1]

    • Never dispose of this compound with household garbage or down the sewage system.[9]

Quantitative Data Summary

Data PointValueSpeciesReference
Oral LD50 (Lethal Dose, 50%)2000 mg/kgRat--INVALID-LINK--[7]
EC50 (Half maximal effective concentration)180 mg/l - 48hrDaphnia magna (Water flea)--INVALID-LINK--[7]
microtox test EC5017 mg/l - 30 minPhotobacterium phosphoreum--INVALID-LINK--

Note: This data is for benzoic acid and should be used as a general reference for the potential environmental and toxicological impact.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Proper Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Use Labeled, Compatible Waste Container A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Segregate from Other Waste Streams C->D H Store Securely Until Collection D->H E Contain Spill F Sweep/Vacuum Solid Material E->F G Place in Disposal Container F->G G->H I Arrange for Licensed Waste Disposal H->I J Dispose via Approved Facility (e.g., Incineration) I->J

References

Personal protective equipment for handling 3-(Methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(Methoxycarbonyl)benzoic acid, ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards. Appropriate PPE is mandatory to mitigate risks.

GHS Hazard Classifications:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

A comprehensive PPE plan is crucial for safe handling. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[2]Nitrile or butyl rubber gloves.[3][4]Standard lab coat.Use in a well-ventilated area. If dust is generated, an N95 respirator or higher is recommended.[4]
Conducting reactions and transfers Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[2]Nitrile or butyl rubber gloves.[3][4]Chemical-resistant lab coat or apron.Work within a certified chemical fume hood.[5]
Spill cleanup Chemical splash goggles and a face shield.[2]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or coveralls.[6]Air-purifying respirator with appropriate cartridges for organic vapors and particulates.
Waste disposal Chemical splash goggles.Nitrile or butyl rubber gloves.Chemical-resistant lab coat or apron.Work in a well-ventilated area or fume hood.

Quantitative Safety Data

Specific occupational exposure limits (e.g., PEL, TLV) and acute toxicity data (e.g., LD50) for this compound have not been established. In the absence of specific data, it is crucial to handle this compound with care, minimizing all routes of exposure. For procedural guidance, the exposure limits for generic particulates may be considered as a conservative baseline.

Parameter Value Source
OSHA PEL (Particulates Not Otherwise Regulated) TWA: 15 mg/m³ (total dust)[7]
OSHA PEL (Particulates Not Otherwise Regulated) TWA: 5 mg/m³ (respirable fraction)[7]
LD50 (Oral, Rat) No data available
LD50 (Dermal, Rabbit) No data available
LC50 (Inhalation) No data available

Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Experimental Protocols: Safe Handling and Disposal

3.1. General Handling Procedures

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Avoid generating dust.[7]

  • Use appropriate tools (e.g., spatulas, powder funnels) to minimize dust creation during weighing and transfers.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Wash hands thoroughly after handling the material.[8]

3.2. Spill Response Protocol

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Don Appropriate PPE: Wear the PPE specified for spill cleanup in the table above.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.

  • Clean-up: Carefully sweep or vacuum the spilled material into a labeled, sealed container for hazardous waste. Avoid dry sweeping which can generate dust. A HEPA-filtered vacuum is recommended for larger spills.[3]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Dispose: Dispose of all contaminated materials according to institutional and local regulations.

3.3. Waste Disposal Plan

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the chemical waste in accordance with local, regional, and national regulations.[9] Contact your institution's environmental health and safety (EHS) department for specific guidance.

Visual Workflow and Decision-Making Diagrams

The following diagrams, generated using Graphviz, illustrate key workflows for handling and responding to incidents involving this compound.

Chemical Handling Workflow prep Preparation - Review SDS - Don appropriate PPE weigh Weighing - Use fume hood or ventilated enclosure - Minimize dust generation prep->weigh reaction Reaction/Procedure - Maintain containment - Monitor for any issues weigh->reaction workup Workup/Purification - Handle with care reaction->workup waste Waste Collection - Segregate waste streams - Label containers clearly workup->waste decon Decontamination - Clean glassware and work surfaces waste->decon disposal Final Disposal - Follow EHS guidelines decon->disposal

Caption: A logical workflow for handling this compound from preparation to disposal.

Spill Response Decision Tree spill Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small Spill? assess->small_spill large_spill Large Spill or Uncontrolled Release small_spill->large_spill No ppe Don Appropriate PPE small_spill->ppe Yes evacuate Evacuate Area Call EHS/Emergency Response large_spill->evacuate contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose report Report Incident dispose->report

Caption: A decision-making process for responding to a spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methoxycarbonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Methoxycarbonyl)benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.